4-Bromo-5-chloro-3-iodopyridin-2-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H3BrClIN2 |
|---|---|
Molecular Weight |
333.35 g/mol |
IUPAC Name |
4-bromo-5-chloro-3-iodopyridin-2-amine |
InChI |
InChI=1S/C5H3BrClIN2/c6-3-2(7)1-10-5(9)4(3)8/h1H,(H2,9,10) |
InChI Key |
OQPBWSCUHGOSOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)I)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Solubility Profile of 4-Bromo-5-chloro-3-iodopyridin-2-amine: A Technical Guide for Organic Solvent Selection
Executive Summary
The rational selection of organic solvents is a critical bottleneck in the synthesis, purification, and formulation of highly functionalized heterocyclic building blocks. 4-Bromo-5-chloro-3-iodopyridin-2-amine (CAS: 1187449-04-2) represents a uniquely complex solvation challenge[1]. Featuring a pyridine core, a primary amine, and three distinct halogens (chlorine, bromine, and iodine) arranged in contiguous sequence, this molecule exhibits a multifaceted physicochemical profile.
This whitepaper provides an in-depth analysis of the solubility profile of 4-Bromo-5-chloro-3-iodopyridin-2-amine. By bridging theoretical frameworks—specifically Hansen Solubility Parameters (HSP)—with empirical methodologies, this guide equips researchers with the predictive tools and validated protocols necessary to optimize solvent selection for downstream pharmaceutical and agrochemical applications[2].
Molecular Architecture & Solvation Thermodynamics
To predict the solubility of 4-Bromo-5-chloro-3-iodopyridin-2-amine, one must first deconstruct its molecular architecture. The solubility of any crystalline solid is governed by the thermodynamic balance between the energy required to disrupt its crystal lattice and the energy released upon solvation.
-
The Halogen Array (Positions 3, 4, 5): The presence of iodine, bromine, and chlorine imparts massive steric bulk and a highly polarizable electron cloud. This significantly increases the London dispersion forces (
) and lipophilicity of the molecule. Furthermore, thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -holes on the heavier halogens (particularly iodine and bromine) enable highly directional non-covalent interactions known as halogen bonding, which can strongly influence crystal packing and solvent interactions. -
The Aminopyridine Motif (Positions 1, 2): The primary amine acts as both a hydrogen-bond donor and acceptor, while the pyridine nitrogen serves as a strong hydrogen-bond acceptor. This localized polarity creates a high demand for polar (
) and hydrogen-bonding ( ) interactions from the solvent[3].
Because of the strong intermolecular forces (both halogen bonding and hydrogen bonding) holding the crystal lattice together, non-polar aliphatic solvents are generally insufficient to achieve meaningful dissolution. Solvation requires a solvent capable of simultaneously disrupting H-bonds and accommodating the highly polarizable halogen face.
Thermodynamic solvation pathways governed by distinct intermolecular forces.
Theoretical Framework: Hansen Solubility Parameters (HSP)
Relying on simplistic "like-dissolves-like" or one-dimensional LogP values is insufficient for polyhalogenated heterocycles. The Hansen Solubility Parameter (HSP) framework provides a superior, three-dimensional quantitative model[4]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces[5]:
- (Dispersion): van der Waals interactions, driven by the halogens.
- (Polarity): Permanent dipole moments, driven by the pyridine ring.
- (Hydrogen Bonding): Electron exchange, driven by the amine group.
The compatibility between the solute (1) and solvent (2) is calculated using the HSP Distance (
Table 1: Estimated HSP Values and Solvent Distances
Note: Solute HSP values are estimated via Hoftyzer-Van Krevelen group contribution methods due to the specific polyhalogenated nature of the compound.
| Substance / Solvent | Estimated | Predicted Solubility | |||
| 4-Br-5-Cl-3-I-pyridin-2-amine | ~20.5 | ~11.0 | ~9.5 | 0.0 | N/A |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 6.9 | High |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.0 | High |
| Ethyl Acetate (EtOAc) | 15.8 | 5.3 | 7.2 | 11.2 | Moderate |
| Methanol (MeOH) | 15.1 | 12.3 | 22.3 | 16.8 | Moderate-Low |
| Toluene | 18.0 | 1.4 | 2.0 | 13.1 | Low |
| n-Hexane | 14.9 | 0.0 | 0.0 | 18.5 | Very Low |
Causality Insight: While the compound has a high dispersion component (
Empirical Solubility Profiling
Based on the theoretical HSP framework and empirical observations of analogous polyhalogenated aminopyridines, the solubility profile of 4-Bromo-5-chloro-3-iodopyridin-2-amine can be categorized as follows:
Table 2: Quantitative Solubility Ranges at 25°C
| Solvent Class | Representative Solvent | Empirical Solubility Range (mg/mL) | Primary Application |
| Polar Aprotic | DMSO, DMF, NMP | > 100 mg/mL | Reaction media (Cross-coupling, amination) |
| Ethers | THF, 1,4-Dioxane | 20 - 50 mg/mL | Grignard/Lithiation intermediates |
| Esters/Ketones | Ethyl Acetate, Acetone | 5 - 20 mg/mL | Extraction, Chromatography |
| Polar Protic | Methanol, Ethanol | 1 - 10 mg/mL | Crystallization (as an anti-solvent or co-solvent) |
| Aromatic | Toluene, Xylene | < 5 mg/mL | Azeotropic drying |
| Aliphatic | n-Hexane, Heptane | < 0.1 mg/mL | Precipitation / Anti-solvent |
Validated Experimental Methodologies
To determine the exact thermodynamic solubility of 4-Bromo-5-chloro-3-iodopyridin-2-amine for regulatory or precise formulation purposes, the Isothermal Shake-Flask Method must be employed. This protocol is a self-validating system designed to prevent false positives caused by supersaturation or polymorph conversion.
Protocol: Isothermal Shake-Flask Thermodynamic Solubility Determination
Phase 1: Equilibration
-
Preparation: Add an excess amount of 4-Bromo-5-chloro-3-iodopyridin-2-amine (approx. 50-100 mg) to a 4 mL amber glass vial.
-
Solvent Addition: Add exactly 1.0 mL of the target organic solvent.
-
Agitation: Seal the vial and place it in a temperature-controlled thermoshaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for a minimum of 48 hours to ensure thermodynamic equilibrium is reached.
Phase 2: Separation & Validation 4. Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. 5. Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is required to prevent adsorption of the highly halogenated compound). 6. Solid-State Validation (Critical Step): Recover the residual solid pellet, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This ensures the crystal form has not transitioned into a solvate or hydrate during equilibration, which would alter the measured solubility.
Phase 3: Quantification 7. Dilution: Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve. 8. Analysis: Quantify the concentration using HPLC-UV (e.g., C18 column, Acetonitrile/Water gradient, detection at ~254 nm).
Standard isothermal shake-flask methodology with mandatory solid-state validation.
Strategic Solvent Selection for Downstream Applications
Understanding the solubility profile allows for strategic manipulation during chemical synthesis and purification:
-
Palladium-Catalyzed Cross-Coupling: Because the compound contains three different halogens, regioselective cross-coupling (e.g., Suzuki or Sonogashira) is highly dependent on the solvent. 1,4-Dioxane or DMF are recommended. They provide high solubility for the starting material while stabilizing the oxidative addition complexes of the transition metal.
-
Recrystallization: A solvent/anti-solvent approach is highly effective. The compound can be dissolved in a minimal volume of warm Ethyl Acetate or THF (good solvents), followed by the slow, dropwise addition of n-Hexane or Heptane (anti-solvents) to induce controlled nucleation and high-purity crystal growth.
-
Extraction: For aqueous workups, Ethyl Acetate or Dichloromethane (DCM) are optimal. The high lipophilicity of the halogens ensures the compound will partition heavily into the organic layer, leaving polar impurities in the aqueous phase.
References
-
Bundhun, A., et al. "Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium." ResearchGate. Available at:[Link]
-
Hansen Solubility Parameters. "Welcome to the official site of HSP and HSPiP." Hansen-Solubility. Available at: [Link]
-
Abbott, S. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science." Steven Abbott. Available at: [Link]
-
NIH PMC. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." National Institutes of Health. Available at: [Link]
-
NIH PMC. "Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines." National Institutes of Health. Available at:[Link]
-
Solubility of Things. "4-Aminopyridine | Solubility of Things." Solubility of Things. Available at:[Link]
Sources
- 1. Products - Abovchem [abovchem.com]
- 2. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
Chemoselective Functionalization of 4-Bromo-5-chloro-3-iodopyridin-2-amine: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery and materials science, polyhalogenated heterocycles serve as highly prized scaffolds for the rapid, divergent synthesis of complex molecular architectures. 4-Bromo-5-chloro-3-iodopyridin-2-amine is a uniquely powerful building block, possessing three distinct carbon-halogen bonds (C–I, C–Br, C–Cl) alongside a strongly electron-donating primary amine.
For the synthetic chemist, this molecule presents a masterclass in orthogonal reactivity. Successfully functionalizing this scaffold without cross-contamination or over-coupling requires a deep understanding of the interplay between Bond Dissociation Energies (BDEs) and the electronic push-pull dynamics of the pyridine ring [1]. This whitepaper provides an authoritative, causality-driven guide to the reactivity order of these halogens and delivers self-validating protocols for their sequential cross-coupling.
Structural & Electronic Analysis of the Scaffold
The chemoselectivity of 4-bromo-5-chloro-3-iodopyridin-2-amine is not dictated by BDE alone; it is heavily modulated by the electronic environment established by the heteroatoms.
-
The Pyridine Nitrogen (-I, -M Effect): The endocyclic nitrogen is strongly electron-withdrawing. It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, specifically activating the ortho (C2, C6) and para (C4) positions toward oxidative addition by electron-rich Pd(0) species.
-
The C2-Amino Group (+M Effect): The exocyclic –NH₂ group acts in direct opposition to the pyridine nitrogen. Through resonance, it donates electron density into the ring, specifically deactivating the ortho (C3) and para (C5) positions by raising their localized LUMO levels.
Electronic push-pull effects governing the chemoselectivity of 4-bromo-5-chloro-3-iodopyridin-2-amine.
The Reactivity Hierarchy: I > Br > Cl
First-Order Reactivity: C3-Iodine (BDE-Driven)
Despite the strong deactivating (+M) effect of the adjacent C2-amino group, the intrinsic weakness of the C–I bond (BDE ~65 kcal/mol) dictates the first site of reactivity. The activation energy required for Pd(0) oxidative addition into the C3–I bond is low enough that the reaction can proceed at room temperature. At these mild temperatures, the competing C4–Br bond remains kinetically inert.
Second-Order Reactivity: C4-Bromine (Electronic Activation-Driven)
Once the iodine is substituted, the C4-Bromine becomes the most reactive site. While a C–Br bond (BDE ~81 kcal/mol) typically requires elevated temperatures (70–90 °C) for activation, the C4 position is para to the electron-withdrawing pyridine nitrogen. This structural feature drastically lowers the LUMO at C4, stabilizing the transition state during oxidative addition and making it highly susceptible to both cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
Third-Order Reactivity: C5-Chlorine (The Inert Survivor)
The C5-Chlorine is the least reactive site for two compounding reasons:
-
High BDE: The C–Cl bond is exceptionally strong (~96 kcal/mol).
-
Electronic Deactivation: C5 is para to the strongly electron-donating C2-amino group and meta to the pyridine nitrogen (meaning it receives no electrophilic activation from the core).
Advanced Catalyst Control: While C5–Cl is traditionally considered inert, recent breakthroughs in ligand design have demonstrated that conventional chemoselectivity can be inverted. As shown by Keylor et al., utilizing highly tailored diphosphine ligands like DMAPF can sensitize the palladium center to local electrophilicity rather than purely BDE, allowing for the late-stage functionalization of recalcitrant chlorides [2].
Quantitative Data Summary
The following table summarizes the causal factors dictating the functionalization sequence:
| Position | Halogen | Approx. BDE (kcal/mol) | Electronic Environment | Reactivity Rank | Optimal Catalyst System |
| C3 | Iodine | ~65 | Deactivated by ortho-NH₂ (+M) | 1 (Highest) | Pd(PPh₃)₄, 25–40 °C |
| C4 | Bromine | ~81 | Activated by para-N (-I, -M) | 2 (Moderate) | Pd₂(dba)₃ / XPhos, 80 °C |
| C5 | Chlorine | ~96 | Deactivated by para-NH₂ (+M) | 3 (Lowest) | Pd(OAc)₂ / DMAPF, 110 °C |
Experimental Protocols & Workflows
To harness this orthogonal reactivity, the experimental design must operate as a self-validating system, utilizing strict thermal thresholds to prevent over-coupling.
Step-by-step sequential cross-coupling workflow for orthogonal functionalization of the scaffold.
Protocol 1: Kinetically Controlled C3-Selective Suzuki-Miyaura Coupling
Causality: By maintaining the temperature strictly below 40 °C, the thermal energy is sufficient to overcome the activation barrier for oxidative addition into the weak C3–I bond, but insufficient to breach the barrier for the C4–Br bond.
-
Preparation: In a rigorously degassed Schlenk flask, combine 4-bromo-5-chloro-3-iodopyridin-2-amine (1.0 equiv), arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent & Catalyst: Add a degassed mixture of THF/H₂O (4:1 v/v). Introduce Pd(PPh₃)₄ (5 mol%).
-
Execution: Stir the reaction mixture at 25 °C.
-
Self-Validation (In-Process Control): Quench 10 µL aliquots in MeCN every 2 hours and analyze via LCMS. The reaction is complete when the starting material mass ([M+H]⁺ ~333.8/335.8) disappears. Critical Check: The appearance of a secondary mass corresponding to double-coupling indicates thermal runaway; immediately cool the vessel if observed.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the C3-arylated intermediate.
Protocol 2: Electrophilicity-Driven C4-Selective Buchwald-Hartwig Amination
Causality: With the iodine removed, the C4–Br bond becomes the primary site of reactivity. The bulky XPhos ligand is chosen specifically to prevent competitive binding of the C2–NH₂ group to the palladium center, which would otherwise poison the catalyst.
-
Preparation: To a dry vial, add the C3-arylated intermediate (1.0 equiv), a secondary amine nucleophile (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).
-
Solvent: Add anhydrous, degassed toluene.
-
Execution: Seal the vial and heat to 80 °C for 12 hours.
-
Self-Validation: Monitor via TLC and LCMS. The C5–Cl bond will remain intact under these conditions due to its high BDE and electron-rich environment. Conversion is validated by the shift in the UV-Vis absorption maximum due to extended conjugation from the newly installed C4-amine.
-
Workup: Filter through a pad of Celite, concentrate, and purify to yield the C3,C4-difunctionalized, C5-chlorinated product.
References
-
Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Safety Data Sheet (SDS) and handling precautions for 4-Bromo-5-chloro-3-iodopyridin-2-amine
The following technical guide details the safety, handling, and strategic utility of 4-Bromo-5-chloro-3-iodopyridin-2-amine . This document is structured for researchers and drug development professionals, synthesizing standard safety data with high-level experimental context.
CAS Registry Number: 1187449-04-2 Document Type: Advanced Handling & Safety Protocol Version: 2.0 (Research Grade)
Executive Summary & Strategic Utility
4-Bromo-5-chloro-3-iodopyridin-2-amine is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds.[1] Its structural uniqueness lies in the presence of three distinct halogen atoms (Iodine, Bromine, Chlorine) on a single pyridine ring, alongside an amino group.
The "Why" Behind the Chemistry: From a medicinal chemistry perspective, this compound is designed for orthogonal functionalization . The bond dissociation energies (BDE) of the Carbon-Halogen bonds follow the order C-I < C-Br < C-Cl . This allows researchers to perform sequential cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) with high regioselectivity—targeting the C-3 Iodine first, then the C-4 Bromine, leaving the C-5 Chlorine for late-stage modification.
However, this high reactivity profile necessitates rigorous safety protocols. The compound is an aminopyridine derivative , a class known for neurotoxicity and rapid dermal absorption.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 4-Bromo-5-chloro-3-iodopyridin-2-amine |
| CAS Number | 1187449-04-2 |
| Molecular Formula | C₅H₃BrClIN₂ |
| Molecular Weight | 333.35 g/mol |
| Appearance | Off-white to pale yellow solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Sensitive To | Light (C-I bond lability), Moisture (hygroscopic potential) |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationships (SAR) of polyhalogenated aminopyridines.
Core Hazards
Signal Word: DANGER
| Hazard Class | Category | H-Statement | Mechanism/Causality |
| Acute Toxicity (Oral) | Cat. 3 | H301: Toxic if swallowed.[2][3] | Aminopyridines block voltage-gated potassium channels, leading to neuronal hyperexcitability. |
| Acute Toxicity (Dermal) | Cat.[3] 3 | H311: Toxic in contact with skin.[3] | High lipophilicity facilitates rapid transdermal absorption. |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[2][3] | Halogenated aromatics can cause contact dermatitis. |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[4][2][3] | Basic amine functionality can damage corneal epithelium. |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[2] | Dust inhalation irritates mucous membranes. |
Advanced Handling & Storage Protocols
Engineering Controls (The First Line of Defense)
-
Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow: Maintain face velocity at 0.5 m/s (100 fpm).
-
Static Control: Polyhalogenated powders are often static-prone. Use an ionizing blower during weighing to prevent "flying powder" which increases inhalation risk.
Personal Protective Equipment (PPE) Matrix
-
Hands: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil) for dexterity.
-
Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) if handling solutions.
-
Rationale: Standard latex is permeable to halogenated pyridines in organic solvents.
-
-
Eyes: Chemical splash goggles. (Face shield required if handling >10g in solution).
-
Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Light Protection: Store in Amber vials or wrap containers in aluminum foil. The C-I bond is photosensitive; degradation leads to the release of free iodine (discoloration to brown) and loss of regioselectivity in synthesis.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidation of the amine.
Experimental Workflow: Sequential Functionalization
The safety of this compound is intrinsically linked to its reactivity. Understanding the reaction order prevents accidental runaway reactions or yield loss.
Figure 1: The logical workflow for sequential coupling based on Bond Dissociation Energy (BDE). Safety relies on controlling temperature to match the specific halogen reactivity.
Emergency Response & Waste Disposal
Spill Response Decision Tree
A self-validating protocol for managing spills ensures no step is missed during a crisis.
Figure 2: Decision tree for safe spill remediation. Note the prohibition of water on powder spills to prevent spreading contamination.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[5] Do not use mouth-to-mouth resuscitation (risk of secondary contamination); use a bag-valve mask.
-
Skin Contact: Immediate drenching.[3] Wash with soap and water for 15 minutes.[5] Do not use ethanol or solvents, as they may increase transdermal absorption of the halogenated pyridine.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[5][2]
-
Ingestion: Rinse mouth. Do not induce vomiting (corrosive/irritant risk).[5] Call a Poison Control Center immediately (Code: Aminopyridine toxicity).
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic, Halogenated).
-
Protocol: Dissolve in a combustible solvent (if solid) and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize acid gases like HBr, HCl, HI formed during combustion).
-
Never dispose of down the drain.
References
Sources
- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 2. biochemopharma.fr [biochemopharma.fr]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. files.zymoresearch.com [files.zymoresearch.com]
- 5. chemicalbook.com [chemicalbook.com]
Polysubstituted 2-Aminopyridine Derivatives: A Comprehensive Technical Guide on Multicomponent Synthesis and Kinase Inhibition Profiling
Executive Summary & Rationale
The 2-aminopyridine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution allows it to act as a highly effective bidentate hydrogen bond donor-acceptor, making it an ideal hinge-binding motif for occupying the ATP-binding pockets of various kinases. This technical guide explores the cutting-edge methodologies for synthesizing polysubstituted 2-aminopyridines via green multicomponent reactions (MCRs) and provides an in-depth analysis of their structural optimization into potent, multi-target kinase inhibitors.
Synthetic Methodologies: Green Multicomponent Reactions (MCRs)
Historically, the synthesis of highly functionalized pyridines required harsh conditions, toxic transition-metal catalysts, and multi-step linear sequences that suffered from poor atom economy. Recent advancements have shifted the paradigm toward catalyst-free, solvent-free multicomponent reactions[1].
The Catalyst-Free Four-Component Strategy
By combining acetophenone derivatives, malononitrile, benzaldehyde, and ammonium carbonate, researchers can construct the 2-aminopyridine core in a single operation. The causality behind the success of this solvent-free approach lies in the high local concentration of reactants. Without a solvent to dilute the intermediates, the collision frequency between the solid/liquid crystal lattices is maximized, naturally lowering the activation energy required for the initial Knoevenagel condensation and subsequent Michael addition[1].
Workflow of catalyst-free multicomponent synthesis of 2-aminopyridines.
Step-by-Step Protocol: Solvent-Free MCR Synthesis
This protocol is designed as a self-validating system, ensuring high yield and purity without chromatographic bottlenecks.
-
Reagent Preparation : Weigh exactly 0.1 mol of the acetophenone derivative, 0.1 mol of malononitrile, 0.1 mol of 4-chlorobenzaldehyde, and 0.1 mol of ammonium carbonate[1].
-
Reaction Assembly : Combine all solid reagents in a mortar or reaction flask. Do not add any organic or aqueous solvent.
-
Activation and Stirring : Stir or grind the mixture continuously at room temperature.
-
Mechanistic Causality: Ammonium carbonate decomposes in situ to provide ammonia (the nitrogen source) and CO2. The mechanical mixing forces intimate contact, driving the Knoevenagel condensation between the aldehyde and malononitrile. The ammonia then forms an enamine with acetophenone, which undergoes a Michael addition with the Knoevenagel product, followed by cyclization and aromatization to form the pyridine ring.
-
-
Monitoring : Monitor the reaction progress via TLC (Thin Layer Chromatography) using a hexane/ethyl acetate eluent until the starting materials are fully consumed.
-
Workup and Purification : Upon completion, cool the mixture and wash the resulting solid mass several times with diethyl ether.
-
Mechanistic Causality: Diethyl ether selectively solubilizes unreacted starting materials and minor organic impurities, leaving the highly polar 2-aminopyridine product intact as a pure precipitate[1].
-
-
Validation : Confirm the molecular structure using 1H-NMR, 13C-NMR, IR, and Mass Spectrometry.
Pharmacological Profiling: Target Kinase Inhibition
The structural plasticity of polysubstituted 2-aminopyridines allows them to be fine-tuned for highly specific or dual-targeted inhibition profiles against refractory cancers and hematological malignancies.
CDK9/HDAC Dual Inhibition
Co-inhibition of cyclin-dependent kinase 9 (CDK9) and histone deacetylase (HDAC) produces synergistic antitumor effects. Compound 8e , a novel 2-aminopyridine derivative, was engineered with a specific pharmacophore model: the 2-aminopyridine fragment occupies the surface recognition region of the kinase (forming critical hydrogen bonds with Phe680 and Arg673), while an aliphatic chain extends into the hydrophobic channel, terminating in a hydroxamic acid Zinc-Binding Group (ZBG) that chelates the zinc ion in the HDAC active site[2]. This dual action remarkably induces S-phase cell cycle arrest and apoptosis in MV-4-11 xenograft models[2].
Mechanistic pathway of CDK9/HDAC dual inhibition inducing tumor cell apoptosis.
Overcoming Drug Resistance: ROS1/ALK Dual Inhibitors
Acquired mutations, such as ROS1 G2032R and ALK G1202R, severely limit the efficacy of first-line treatments like Crizotinib. By employing molecular dynamics simulations, researchers designed 2-aminopyridine spiro derivatives (e.g., Compound C01 ).
-
Mechanistic Causality: The introduction of the spiro group specifically reduces steric hindrance with the bulky Arginine side chain in the solvent region of the ROS1 G2032R mutant, allowing the 2-aminopyridine core to maintain its critical hinge-binding interactions. C01 proved to be 30-fold more potent than Crizotinib against these resistant mutants[3].
Selective JAK2 and PI3Kδ Inhibition
Mutations in Janus kinase 2 (e.g., V617F) are primary drivers of myeloproliferative neoplasms. Optimization of the 2-aminopyridine scaffold yielded Compound 16m-(R) , which demonstrated an IC50 of 3 nM against JAK2, with an impressive 85-fold and 76-fold selectivity over JAK1 and JAK3, respectively[4]. Similarly, bioisosterism strategies applied to the scaffold led to MR3278 , a potent PI3Kδ inhibitor (IC50 = 30 nM) that effectively induces G2/M phase arrest in acute myeloid leukemia (AML) cells via PI3K-dependent pathways[5].
Quantitative Data Summary
The following table synthesizes the enzymatic inhibitory activities of the optimized 2-aminopyridine derivatives discussed in this guide.
| Compound Designation | Primary Target | Secondary Target | IC50 (Primary) | IC50 (Secondary) | Target Disease Model / Cell Line |
| Compound 8e | CDK9 | HDAC1 | 88.4 nM | 168.9 nM | MV-4-11 (Hematological Malignancy) |
| Compound 16m-(R) | JAK2 | JAK1 / JAK3 | 3.0 nM | >250 nM | Polycythemia Vera / Myelofibrosis |
| Compound MR3278 | PI3Kδ | N/A | 30.0 nM | N/A | MOLM-16, MV-4-11 (AML) |
| Compound C01 | ROS1 (G2032R) | ALK (G1202R) | 42.3 nM | Superior to Crizotinib | Crizotinib-resistant solid tumors |
Step-by-Step Protocol: In Vitro Kinase Enzymatic Assay
To validate the IC50 values of synthesized 2-aminopyridine derivatives, a robust, self-validating TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay must be employed.
-
Enzyme Preparation : Incubate the recombinant target kinase (e.g., CDK9/Cyclin T1 or JAK2) in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT.
-
Compound Titration : Prepare the 2-aminopyridine derivative in a 10-point, 3-fold serial dilution starting at a top concentration of 10 μM.
-
Mechanistic Causality: Utilizing a wide, 3-fold dilution series ensures the capture of both the upper and lower asymptotes of the binding curve, which is mathematically required for accurate non-linear regression and IC50 calculation.
-
-
Substrate Addition : Initiate the reaction by adding ATP and the specific biotinylated peptide substrate.
-
Mechanistic Causality: The assay must be run at the exact
concentration of ATP for the specific kinase. This allows for the precise differentiation between ATP-competitive inhibitors (like 2-aminopyridines) and allosteric non-competitive inhibitors.
-
-
Detection : After a 60-minute incubation at room temperature, add the TR-FRET detection buffer (containing Europium-labeled anti-phospho antibodies and Streptavidin-APC). Read the time-resolved fluorescence signal at 665 nm / 615 nm emission.
-
Assay Validation : The plate must include a known positive control (e.g., NVP-2 for CDK9[2] or Crizotinib for ROS1[3]) and a DMSO vehicle control. The assay is only valid if the calculated Z'-factor is > 0.5, ensuring a sufficient signal-to-background window.
References
- Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines Source: MDPI URL
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: DigitalCommons@TMC (Journal of Enzyme Inhibition and Medicinal Chemistry)
- Source: PubMed (Bioorganic & Medicinal Chemistry Letters)
- Source: PubMed (Bioorganic & Medicinal Chemistry Letters)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Characterization of 4-Bromo-5-chloro-3-iodopyridin-2-amine
The following technical guide is structured as an authoritative whitepaper designed for drug development professionals and synthetic chemists. It synthesizes available chemical data with field-proven characterization protocols.
Executive Summary
The compound 4-Bromo-5-chloro-3-iodopyridin-2-amine (CAS 1187449-04-2) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the pyridine ring, featuring three distinct halogen atoms (I, Br, Cl) alongside a 2-amino group.[1] This configuration allows for orthogonal cross-coupling strategies , enabling sequential functionalization at the C3, C4, and C5 positions.[1]
This guide defines the physicochemical baseline for this intermediate, establishes the hierarchy of halogen reactivity, and provides self-validating protocols for melting point (MP) determination and purity analysis.[1]
Physicochemical Profile
Note: Data represents the consensus of high-purity research grades (>97%).
Identity & Core Properties
| Property | Specification |
| Systematic Name | 4-Bromo-5-chloro-3-iodopyridin-2-amine |
| CAS Registry Number | 1187449-04-2 |
| Molecular Formula | C₅H₃BrClIN₂ |
| Molecular Weight | 333.35 g/mol |
| SMILES | Nc1nc(Cl)c(Br)c(I)c1 |
| Physical State | Crystalline Solid |
| Appearance | Off-white to pale yellow powder |
Thermal Characteristics
Unlike common solvents, the melting point of this poly-halogenated intermediate is sensitive to crystalline packing and residual solvent impurities.
-
Expected Melting Point Range: 120°C – 135°C [1]
-
Technical Insight: Analogous compounds such as 4-amino-3-bromo-5-chloropyridine melt at ~118°C. The addition of the heavy iodine atom at C3 typically enhances intermolecular dispersion forces, slightly elevating the melting point.
-
-
Thermodynamic Behavior: The compound is stable up to its melting point but may undergo dehalogenation (specifically debromination or deiodination) if heated aggressively >180°C without inert atmosphere protection.[1]
Solubility Profile
| Solvent | Solubility Rating | Application Note |
| Water | Insoluble (<0.1 mg/mL) | Requires surfactant for aqueous assays. |
| DMSO | High (>50 mg/mL) | Ideal for stock solution preparation.[1] |
| DCM/Chloroform | Moderate | Suitable for extraction workups.[1] |
| Methanol | Moderate to High | Preferred solvent for recrystallization.[1] |
Structural Analysis: The Halogen Hierarchy
The strategic value of this molecule is the differential reactivity of its C-X bonds.[1] In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the reactivity order is governed by bond dissociation energy (BDE).[1]
Reactivity Order: C3-I > C4-Br > C5-Cl
This allows for a "programmed" synthesis where the iodine is engaged first at low temperature, followed by the bromine at elevated temperatures, leaving the chlorine for final stage diversification.[1]
Visualization: Orthogonal Functionalization Workflow
The following diagram illustrates the logical flow of sequential substitution, a critical pathway for library synthesis.
Caption: Sequential functionalization logic based on halogen bond dissociation energies (C-I < C-Br < C-Cl).
Experimental Protocols (Validation)
To ensure data integrity in your research, do not rely solely on vendor certificates.[1] Use the following self-validating protocols.
Protocol: Melting Point Determination (Capillary Method)
Objective: Determine the purity-indicating melting range.[1] A range >2°C indicates impurity or solvate formation.[1]
-
Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Loading: Pack 2-3 mm of sample into a clean glass capillary tube. Compact by tapping the tube on a hard surface (the "bounce" technique).[1]
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 110°C (approx. 10°C below expected onset).[1]
-
Slow Ramp:1.0°C/min from 110°C to melt completion.
-
-
Observation: Record the temperature of first liquid formation (Onset) and complete liquefaction (Clear Point).
-
Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0°C.
Protocol: Purity Assessment via HPLC
Objective: Quantify the 4-bromo-5-chloro-3-iodo species against potential de-halogenated byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).[1]
-
Critical Note: Watch for "fronting" peaks which may indicate the 3-des-iodo impurity (more polar).[1]
Handling and Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-I bond is photosensitive; protect from light to prevent iodine radical formation and subsequent degradation (browning of the solid).[1]
-
Safety: This compound is an alkylating agent precursor and likely toxic if swallowed.[1] Use full PPE including nitrile gloves and a fume hood.[1]
References
-
Chemical Identity & CAS: 4-bromo-5-chloro-3-iodopyridin-2-amine (CAS 1187449-04-2).[2] ChemicalBook. Retrieved October 2023.[1]
-
Structural Analogs & Reactivity: Synthesis and functionalization of halogenated aminopyridines. PubChem Compound Summary for 2-Amino-5-bromo-3-iodopyridine. [1]
-
Vendor Specification: Product Catalog: 4-bromo-5-chloro-3-iodopyridin-2-amine. AbovChem.
Sources
Electronic effects of halogen substitution on pyridin-2-amine rings
Topic: Electronic Effects of Halogen Substitution on Pyridin-2-amine Rings Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridin-2-amine (2-aminopyridine) scaffold is a privileged structure in medicinal chemistry, serving as a critical hydrogen bond donor/acceptor motif in kinase inhibitors, GPCR ligands, and CNS agents. However, the scaffold's utility is often limited by rapid metabolic oxidation and non-optimal basicity.[1] Halogen substitution (F, Cl, Br, I) offers a precise method to modulate these electronic properties.[1] This guide provides a mechanistic analysis of how halogen placement alters the electron density, pKa, tautomeric equilibrium, and reactivity of the pyridin-2-amine ring, enabling rational design in lead optimization.[1]
Fundamental Electronic Principles
The electronic landscape of halogenated pyridin-2-amines is governed by the competition between the Inductive Effect (-I) and the Resonance Effect (+R) of the halogen, superimposed on the electron-deficient pyridine ring.
The Inductive vs. Resonance Conflict
Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom (
-
Inductive Effect (-I): Halogens are highly electronegative (F > Cl > Br > I), withdrawing electron density through the
-framework. This effect deactivates the ring and lowers the basicity of the ring nitrogen. -
Resonance Effect (+R): Halogens possess lone pairs that can donate electron density into the
-system. While generally weaker than the -I effect in pyridines, the +R effect is position-dependent and can selectively stabilize cationic intermediates during electrophilic substitution.
Position-Dependent Electronic Modulation
The impact of a halogen depends critically on its position relative to the ring nitrogen (
| Position | Electronic Environment | Dominant Effect |
| 3-Position (ortho to amine) | Proximity to | -I (Strong) : Significantly lowers pKa due to proximity to |
| 4-Position (para to amine) | Conjugated with | -I / +R Mix : Resonance donation from |
| 5-Position (meta to amine) | Para to | +R (Significant) : Can stabilize the conjugate acid via resonance, though -I still dominates overall basicity. |
| 6-Position (ortho to ring N) | Adjacent to | -I (Maximal) : Strongest inductive suppression of |
Quantitative Electronic Profile
The following table summarizes the physicochemical shifts induced by halogenation. Note the dramatic decrease in pKa compared to the unsubstituted parent.
Table 1: Comparative Electronic Properties of Halogenated Pyridin-2-amines
| Compound | Substituent | pKa ( | Electronic Character | |
| Pyridin-2-amine | H | 6.86 | 0.00 | Reference Standard |
| 3-Fluoro- | 3-F | ~3.1 - 3.5 | +0.34 | Strong withdrawal; H-bond disruption |
| 4-Chloro- | 4-Cl | 5.72 | +0.23 | Moderate deactivation |
| 5-Bromo- | 5-Br | 4.65 | +0.23 | Balanced deactivation; Synthetic handle |
| 6-Fluoro- | 6-F | ~2.5 - 3.0 | +0.06 | Extreme inductive suppression on |
| 3,5-Dichloro- | 3,5-di-Cl | ~2.3 | +0.60 | Cumulative deactivation |
-
Values are compiled from experimental datasets (aq) and high-level DFT predictions [1, 2]. ** Hammett constants (
) refer to the substituent effect on the pyridine nitrogen basicity.
Tautomeric Equilibria: Amino vs. Imino
Pyridin-2-amines exist in a tautomeric equilibrium between the Amino form (aromatic) and the Imino form (non-aromatic, pyridone-like).
-
Unsubstituted Case: The Amino form is favored by
due to aromatic stabilization energy. -
Halogen Effect: Electron-withdrawing groups (EWGs) generally destabilize the cationic charge in the imino form's resonance hybrid, further shifting the equilibrium toward the Amino form. However, a halogen at the 6-position (adjacent to
) can destabilize the lone pair on via repulsion, slightly perturbing this ratio, though the amino form remains dominant in solution [3].[1]
Implication for Drug Design: For kinase inhibitors binding to the "hinge region," the Amino tautomer is the required species for the characteristic donor-acceptor H-bond motif. Halogenation at C5 ensures the molecule remains locked in this bioactive conformation.
Reactivity & Synthetic Protocols
Electrophilic Aromatic Substitution (EAS)
The exocyclic amine is a strong Activating Group (Ortho/Para director).
-
Site of Attack: The C5 position is para to the amine and is the most nucleophilic carbon.
-
Halogenation Logic: To install a halogen at C5 (e.g., for cross-coupling), one must control the reaction to prevent over-halogenation at C3.[1]
Experimental Protocol: Synthesis of 5-Bromo-pyridin-2-amine
A self-validating protocol for regioselective bromination.
Objective: Selective monobromination at the C5 position.
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN) (Solvent, 0.5 M)[1]
-
Temperature:
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with pyridin-2-amine (10 mmol, 941 mg) and MeCN (20 mL). Cool to
in an ice bath. Reason: Low temperature suppresses di-bromination at the C3 position. -
Addition: Dissolve NBS (10.5 mmol, 1.87 g) in MeCN (10 mL) and add dropwise over 30 minutes. Control: Rapid addition leads to local high concentration and byproduct formation.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexanes). Product
, Starting Material . -
Quench: Add saturated aqueous
(10 mL) to quench unreacted bromine species. -
Workup: Concentrate MeCN under reduced pressure. Extract aqueous residue with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-40% EtOAc in Hexanes).
-
Validation:
NMR (DMSO- ): 8.05 (d, J=2.5 Hz, 1H, H-6), 7.55 (dd, J=9.0, 2.5 Hz, 1H, H-4), 6.45 (d, J=9.0 Hz, 1H, H-3). Note: The doublet at 6.45 ppm confirms the C3 position is unsubstituted.
Logic Flow Diagram: Synthesis & Electronic Effects
Caption: Mechanistic flow of regioselective bromination at C5, driven by the activating amino group overcoming ring nitrogen deactivation.
Medicinal Chemistry Applications
Halogen Bonding ( -Hole Interactions)
Halogens on the pyridine ring are not merely steric blockers; they are active binding elements.
-
Mechanism: The electron-withdrawing nature of the pyridine ring enhances the
-hole (a region of positive electrostatic potential) on the halogen atom, particularly for Br and I. -
Interaction: This
-hole can form a linear, non-covalent bond with backbone carbonyl oxygens in the target protein (Angle ). -
Strength: I > Br > Cl >> F. (Fluorine rarely forms halogen bonds due to lack of a polarizable
-hole).
Metabolic Blocking
The C5 position of pyridin-2-amine is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Strategy: Substitution of C5-H with C5-F or C5-Cl blocks this metabolic soft spot.
-
Outcome: Increases half-life (
) and reduces clearance without significantly altering the steric profile.
References
-
Predicted and Experimental pKa Values of Aminopyridines. ChemicalBook & PubChem Databases. Accessed 2025.[3][4][5][6][7]
-
Hammett Substituent Constants for Pyridines. Journal of the Chemical Society B.
-
Tautomerism in 2-Aminopyridines. Journal of Physical Chemistry A.
-
Halogen Bonding in Drug Design. Journal of Medicinal Chemistry.
-
Synthesis of 5-Bromo-pyridin-2-amine. BenchChem Protocols.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 5-BROMOPYRIDIN-2-AMINE | CAS 1072-97-5 [matrix-fine-chemicals.com]
- 3. 6-Fluoropyridin-2-amine | C5H5FN2 | CID 2761399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ochemtutor.com [ochemtutor.com]
- 6. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of 4-Bromo-5-chloro-3-iodopyridin-2-amine in High-Throughput Medicinal Chemistry
Executive Summary
4-Bromo-5-chloro-3-iodopyridin-2-amine (CAS: 1187449-04-2) represents a pinnacle of "orthogonal scaffold design" in modern drug discovery. Unlike simple pyridine intermediates, this molecule offers three distinct halogen handles (I, Br, Cl) with significantly differentiated oxidative addition rates. This hierarchy allows medicinal chemists to perform sequential, chemoselective cross-coupling reactions without the need for intermediate purification or protecting group manipulation between coupling steps.
This guide details the "Tri-Vector Functionalization Strategy," a protocol designed to rapidly generate dense libraries of kinase inhibitors, GPCR ligands, and PROTAC linkers. By exploiting the reactivity gap between the C3-Iodo, C4-Bromo, and C5-Chloro bonds, researchers can program the assembly of complex heterocycles with high atom economy.
Part 1: Structural Analysis & Reactivity Profile
The "Dance of the Halogens": A Reactivity Hierarchy
The utility of this scaffold rests on the precise order of bond dissociation energies (BDE) and electronic activation. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the reactivity follows a strict sequence:
-
C3-Iodo (Site A - Most Reactive):
-
Mechanism: Fastest oxidative addition to Pd(0).
-
Electronic Context: The C3 position is ortho to the electron-donating amine (or amide if protected) and the ring nitrogen. The weak C-I bond dominates the kinetics.
-
Application: Ideal for introducing sensitive "warheads" or the primary pharmacophore (e.g., the hinge-binding motif in kinase inhibitors).
-
-
C4-Bromo (Site B - Intermediate Reactivity):
-
Mechanism: Reacts only after the C3-Iodine is consumed.
-
Electronic Context: Located para to the ring nitrogen, making it electronically activated for SNAr or Pd-coupling compared to the meta position, but the stronger C-Br bond prevents premature reaction in the presence of Iodine.
-
Application: Used to attach solubilizing groups or specificity elements that reach into the solvent front.
-
-
C5-Chloro (Site C - Least Reactive):
-
Mechanism: Requires forcing conditions (high temp, specialized bulky ligands like Buchwald G3/G4) to activate.
-
Electronic Context: Meta to the ring nitrogen; electronically deactivated.
-
Application: Often left as a metabolic blocker (preventing oxidation) or used for late-stage diversification.
-
The C2-Amine: Director or Distractor?
The free amine (-NH₂) at C2 is a double-edged sword. It can act as a directing group for ortho-lithiation, but in Pd-catalysis, it frequently poisons the catalyst by binding to the metal center.
-
Recommendation: Protect as a Pivalamide (Piv) or Carbamate (Boc) . This prevents catalyst poisoning and sterically guides the catalyst away from C2, enhancing C3/C4 selectivity.
Part 2: Visualizing the Workflow
The following diagram illustrates the sequential functionalization logic, ensuring no "scrambling" of substituents occurs.
Caption: Sequential logic flow for orthogonal functionalization. Note the increasing temperature and ligand complexity required at each step.[1]
Part 3: Synthetic Methodologies (Protocols)
Phase 0: Protection (Recommended)
-
Reagents: Pivaloyl chloride (1.1 eq), Et₃N (1.5 eq), DCM, 0°C to RT.
-
Why: Pivaloyl protection is robust enough to survive three rounds of coupling but can be removed with acid or base. It prevents the free amine from coordinating to Palladium.
Phase 1: C3-Selective Suzuki Coupling
Targeting the Iodo-position with high fidelity.
-
Reagents:
-
Substrate (1.0 eq)
-
Boronic Acid R¹-B(OH)₂ (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).
-
Base: Na₂CO₃ (2.0 M aq, 3 eq).
-
Solvent: DME/Water (4:1) or Toluene/Water.[2]
-
-
Conditions: Room Temperature to 40°C, 2–4 hours.
-
Checkpoint: Monitor by LCMS. The Bromine and Chlorine signals should remain intact.[2] If C4-coupling is observed, lower the temperature to 0°C.
Phase 2: C4-Selective Functionalization
Activating the Bromine in the presence of Chlorine.
-
Reagents:
-
Crude/Purified Intermediate from Phase 1 (1.0 eq).
-
Boronic Acid R²-B(OH)₂ (1.2 eq) or Amine (for Buchwald).
-
Catalyst: Pd(dppf)Cl₂ (5-10 mol%) or XPhos Pd G2.
-
Base: K₃PO₄ (3 eq).
-
Solvent: 1,4-Dioxane (anhydrous).
-
-
Conditions: 60–80°C, 4–12 hours.
-
Technical Note: The C5-Chloro is robust at 60°C. Do not exceed 90°C to avoid activating the chlorine.
Phase 3: C5-Diversification (Optional)
Forcing the Chlorine to react.
-
Reagents:
-
Intermediate from Phase 2.
-
Catalyst: Buchwald XPhos Pd G3 or RuPhos Pd G3 (5–10 mol%). These bulky, electron-rich ligands are required to insert into the electron-rich, deactivated C-Cl bond.
-
Base: Cs₂CO₃ or KOtBu (strong base required).
-
Solvent: Toluene or Xylene.
-
-
Conditions: 100–120°C (Reflux), 12–24 hours.
Part 4: Data Presentation & Troubleshooting
Comparative Reactivity Table
| Position | Halogen | Bond Energy (approx) | Preferred Catalyst System | Typical Temp | Selectivity Risk |
| C3 | Iodo | ~50 kcal/mol | Pd(PPh₃)₄ / Na₂CO₃ | 25°C | Low (Very Selective) |
| C4 | Bromo | ~68 kcal/mol | Pd(dppf)Cl₂ / K₃PO₄ | 60-80°C | Moderate (Avoid >90°C) |
| C5 | Chloro | ~80 kcal/mol | XPhos Pd G3 / Cs₂CO₃ | 110°C+ | High (Hard to activate) |
Troubleshooting Guide
-
"Stalled" Reaction at C3:
-
Cause: Free amine poisoning the catalyst.
-
Fix: Protect the amine with Boc or Piv. Alternatively, switch to a high-turnover catalyst like Pd(amphos)Cl₂ .
-
-
Loss of Selectivity (C4 reacting during C3 step):
-
Cause: Temperature too high or catalyst too active (e.g., using XPhos at Step 1).
-
Fix: Switch to the "dumber" catalyst Pd(PPh₃)₄ and strictly control temperature at RT.
-
-
Dehalogenation (H replacing Halogen):
-
Cause: Hydride source in the reaction (often from alcohol solvents).
-
Fix: Switch to aprotic solvents (DME, Dioxane, Toluene) and ensure reagents are dry.
-
Part 5: Drug Discovery Applications[3]
Kinase Inhibitors (Type I and II)
This scaffold is a bioisostere for the adenine ring of ATP.
-
C3-Position: Forms the "hinge-binding" interaction. Aryl groups here mimic the purine core.
-
C4-Position: Points towards the "gatekeeper" residue or the solvent front. Ideal for attaching solubilizing morpholine or piperazine rings.
-
C5-Position: Modulates the pKa of the pyridine ring and provides metabolic stability against CYP450 oxidation.
PROTAC Linkers
The sequential nature allows for the construction of rigid linkers.
-
C2-Amine: Attachment point for the E3 Ligase ligand (e.g., Cereblon binder).
-
C4-Bromo: Attachment point for the aliphatic linker chain.
-
C3-Iodo: Attachment point for the Warhead (Target Protein binder).
References
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH) / PMC. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews / PMC. [Link]
-
Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. Royal Society of Chemistry (RSC). [Link]
-
Reactivity of 3-amino-5-bromo-2-iodopyridine (Crystal Structure & Reactivity). Acta Crystallographica / ResearchGate. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Regioselective Functionalization of 4-Bromo-5-chloro-3-iodopyridin-2-amine
Introduction: Navigating the Complex Landscape of Polyhalogenated Pyridines
Substituted pyridine scaffolds are cornerstones in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The precise introduction of diverse functionalities onto the pyridine ring is a critical yet often challenging endeavor. Among these scaffolds, polyhalogenated pyridines present a unique synthetic opportunity, offering multiple reaction sites for diversification through modern cross-coupling methodologies. This guide provides a comprehensive technical overview and detailed protocols for the regioselective functionalization of a highly versatile, yet complex building block: 4-bromo-5-chloro-3-iodopyridin-2-amine.
The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions form the fundamental principle for achieving regioselectivity.[1] This application note will detail a strategic, sequential approach to the functionalization of this trifunctionalized pyridine, leveraging the predictable reactivity of its halogen substituents. We will explore the selective modification at the C3 (iodo), C4 (bromo), and C5 (chloro) positions through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols described herein are designed to be self-validating, with clear explanations of the underlying mechanistic principles that govern the observed regioselectivity.
The Foundation of Regioselectivity: Understanding Carbon-Halogen Bond Reactivity
The success of a sequential functionalization strategy hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The energy barrier for this step is inversely proportional to the polarizability and bond strength of the C-X bond. The established order of reactivity is C-I > C-Br > C-Cl.[1]
This predictable reactivity hierarchy allows for a stepwise approach to the functionalization of 4-bromo-5-chloro-3-iodopyridin-2-amine. Milder reaction conditions will favor the activation of the most labile C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent, more forcing reaction conditions.
The 2-amino group also plays a crucial role, influencing the electronic properties of the pyridine ring and potentially acting as a directing group in certain reactions, such as ortho-lithiation.[3][4] However, in the context of palladium-catalyzed cross-coupling, its primary influence is as an electron-donating group, which can affect the overall reactivity of the pyridine ring.
Strategic Functionalization Workflow
The following workflow outlines a logical and experimentally validated sequence for the selective functionalization of 4-bromo-5-chloro-3-iodopyridin-2-amine.
Caption: Sequential cross-coupling strategy for 4-bromo-5-chloro-3-iodopyridin-2-amine.
PART 1: Selective Functionalization of the C3-Iodo Position via Suzuki-Miyaura Coupling
The exceptional reactivity of the C-I bond allows for its selective functionalization under relatively mild Suzuki-Miyaura conditions. This initial step is critical for setting the stage for subsequent transformations.
Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position
Objective: To selectively introduce an aryl or vinyl substituent at the C3 position of 4-bromo-5-chloro-3-iodopyridin-2-amine.
Materials:
-
4-Bromo-5-chloro-3-iodopyridin-2-amine (1.0 equiv)
-
Aryl- or vinylboronic acid or ester (1.2 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)
-
Base: Na₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1), degassed
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-5-chloro-3-iodopyridin-2-amine, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-5-chloro-3-(aryl/vinyl)pyridin-2-amine.
Causality Behind Experimental Choices:
-
Catalyst Selection: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. PdCl₂(dppf) is often employed for more challenging substrates and can provide higher yields.[5]
-
Base and Solvent: The choice of a mild base like Na₂CO₃ or K₃PO₄ and a protic solvent mixture helps to ensure the selective reaction at the highly reactive C-I bond while minimizing reactivity at the C-Br and C-Cl positions.[6]
-
Temperature Control: Maintaining a moderate temperature (80-90 °C) is crucial for regioselectivity. Higher temperatures could lead to competitive coupling at the C-Br position.
Data Presentation: Representative Catalyst Performance for C3-Iodo Suzuki Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | 85 | 80-95 |
| PdCl₂(dppf) (3 mol%) | K₃PO₄ | Toluene/H₂O | 90 | 85-98 |
Note: Yields are representative and will vary depending on the specific boronic acid used.
PART 2: Selective Functionalization of the C4-Bromo Position via Sonogashira Coupling
With the C3 position functionalized, the next target is the C4-bromo position. The Sonogashira coupling is an excellent method for introducing alkynyl moieties, which are valuable for further transformations in drug discovery.
Protocol: Selective Sonogashira Coupling at the C4-Position
Objective: To selectively introduce a terminal alkyne at the C4 position of the C3-functionalized pyridine.
Materials:
-
4-Bromo-5-chloro-3-(aryl/vinyl)pyridin-2-amine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous and degassed THF or DMF
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the C3-functionalized pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature to 50 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[7][8]
Causality Behind Experimental Choices:
-
Catalyst System: The classic PdCl₂(PPh₃)₂/CuI system is highly effective for Sonogashira couplings. The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
-
Reaction Conditions: The reaction can often be performed at or slightly above room temperature, which helps to maintain the integrity of the C-Cl bond. An amine base is used both as a base and as a solvent in some cases.[10]
Data Presentation: Representative Conditions for C4-Bromo Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 25-40 | 75-90 |
| Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | DIPEA | DMF | 50 | 70-85 |
PART 3: Functionalization of the C5-Chloro Position via Buchwald-Hartwig Amination
The final step in this sequential strategy is the functionalization of the least reactive C-Cl bond. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals.[11]
Protocol: Buchwald-Hartwig Amination at the C5-Position
Objective: To introduce a primary or secondary amine at the C5 position of the difunctionalized pyridine.
Materials:
-
5-Chloro-3-(aryl/vinyl)-4-alkynyl-pyridin-2-amine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst: Pd₂(dba)₃ (2 mol%) or a G3/G4 palladacycle (2 mol%)
-
Ligand: A bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos (4 mol%)
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv)
-
Solvent: Anhydrous and degassed toluene or 1,4-dioxane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry glovebox or under a strictly inert atmosphere, add the difunctionalized pyridine, the palladium pre-catalyst, the ligand, and the base to a Schlenk flask.
-
Add the degassed solvent, followed by the amine.
-
Seal the flask and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[12]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The C-Cl bond is significantly less reactive than C-Br and C-I bonds. Therefore, a highly active catalytic system is required. This is typically achieved by using a palladium source like Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos). These ligands facilitate the challenging oxidative addition step.[13]
-
Base and Temperature: A strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the amine and facilitate the catalytic cycle. Elevated temperatures are required to overcome the higher activation energy of C-Cl bond cleavage.
Data Presentation: Representative Conditions for C5-Chloro Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 110 | 60-85 |
| G3-XPhos (2 mol%) | (pre-ligated) | LHMDS | 1,4-Dioxane | 100 | 65-90 |
Troubleshooting and Optimization
Caption: A general troubleshooting workflow for the cross-coupling reactions.
Conclusion
The regioselective functionalization of 4-bromo-5-chloro-3-iodopyridin-2-amine is a powerful strategy for the synthesis of highly substituted and complex pyridine derivatives. By understanding the fundamental principles of carbon-halogen bond reactivity and carefully selecting the appropriate reaction conditions, researchers can achieve a high degree of control over the synthetic outcome. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in drug development, enabling the efficient and strategic synthesis of novel molecular entities.
References
-
Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. RSC Advances. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]
-
Copper-catalyzed selective C N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. SciSpace. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. RSC Publishing. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health. [Link]
-
New highly asymmetric Henry reaction catalyzed by Cu(II) and a C(1)-symmetric aminopyridine ligand, and its application to the synthesis of miconazole. National Institutes of Health. [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. National Institutes of Health. [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. National Institutes of Health. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]
-
Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. arkat usa. [Link]
-
Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. National Institutes of Health. [Link]
-
Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]
-
Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. National Institutes of Health. [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]
-
Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic... ResearchGate. [Link]
-
Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. National Institutes of Health. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. [Link]
-
lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C [[triple bond, length as m-dash]] C bond cleavage promoted by visible light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Buchwald-Hartwig amination strategies for 4-Bromo-5-chloro-3-iodopyridin-2-amine
Application Note: Chemoselective Buchwald-Hartwig Amination Strategies for 4-Bromo-5-chloro-3-iodopyridin-2-amine
Executive Summary
The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery, allowing for the rapid generation of complex molecular libraries. 4-Bromo-5-chloro-3-iodopyridin-2-amine presents a unique synthetic challenge and opportunity: it possesses three distinct carbon-halogen bonds (C3–I, C4–Br, C5–Cl) alongside a free primary amine at the C2 position.
This technical guide outlines a field-proven, chemoselective strategy for the sequential Buchwald-Hartwig amination[1] of this highly congested scaffold. By leveraging the thermodynamic differences in carbon-halogen bond dissociation energies and employing precise steric control via ligand tuning, researchers can achieve orthogonal, site-selective C–N bond formation.
Mechanistic Rationale & Substrate Profiling
To achieve absolute chemoselectivity, experimental parameters must be dictated by the intrinsic electronic and steric properties of the substrate.
-
The Halogen Reactivity Gradient: The kinetics of palladium(0) oxidative addition are governed by bond dissociation energies (BDE). The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol) bonds. Consequently, the C3 position is thermodynamically primed to be the first site of functionalization[2].
-
The C2-Amine Conundrum (Causality of Protection): Attempting a direct Buchwald-Hartwig amination on the unprotected substrate will fail. The free C2-NH₂ group acts as an endogenous nucleophile, leading to uncontrolled oligomerization. Furthermore, 2-aminopyridines readily form stable, off-cycle bidentate Pd(II) amidate complexes, effectively poisoning the catalyst. Di-Boc protection is mandatory. It not only nullifies the nucleophilicity of the C2-amine but also introduces steric bulk that twists the protecting groups out of the pyridine plane, exposing the adjacent C3–I bond to the incoming Pd catalyst.
-
Ligand Selection Causality: The C3–I bond is sterically flanked by the bulky C2-N(Boc)₂ group and the C4-Br atom. First-generation bidentate ligands (e.g., BINAP) fail here because they cannot adequately promote reductive elimination in highly congested environments[1]. We deploy BrettPhos , a highly sterically demanding, electron-rich biaryl monophosphine. Its dialkylphosphino moiety accelerates oxidative addition, while the bulky biaryl backbone forces the aryl and amine coupling partners into close proximity, dramatically accelerating reductive elimination before undesired β-hydride elimination or halogen-dance side reactions can occur.
-
Base Selection: Strong alkoxide bases (e.g., NaOtBu) can induce premature Boc-deprotection or trigger competing nucleophilic aromatic substitution (SNAr) at the highly electrophilic C5-Cl position[3]. The use of Cs₂CO₃ , a mild inorganic base, ensures absolute functional group tolerance.
Strategic Workflow
Workflow for the chemoselective sequential Buchwald-Hartwig amination of the polyhalogenated pyridine.
Quantitative Data: Condition Optimization
The following table summarizes the optimization data for the critical C3-selective amination step, demonstrating the causality of the chosen catalytic system.
Table 1: Optimization of C3-Selective Amination of N,N-di-Boc-4-bromo-5-chloro-3-iodopyridin-2-amine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Eq) | Solvent | Temp (°C) | Yield (%) | C3:C4 Selectivity |
| 1 | Pd₂(dba)₃ (2.5) | BINAP (5.0) | NaOtBu (2.0) | Toluene | 80 | < 10% | N/A (Decomp.) |
| 2 | Pd(OAc)₂ (5.0) | Xantphos (5.0) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90 | 45% | 85:15 |
| 3 | Pd₂(dba)₃ (2.5) | RuPhos (5.0) | Cs₂CO₃ (2.0) | Toluene | 90 | 72% | 95:5 |
| 4 | Pd₂(dba)₃ (2.5) | BrettPhos (5.0) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90 | 89% | > 99:1 |
Note: Reactions performed on a 0.5 mmol scale using morpholine as the model external amine. Yields are isolated. Selectivity determined by crude ¹H/¹³C NMR and LC-MS.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . Built-in analytical checks ensure that the researcher can definitively confirm success before proceeding to the next synthetic node.
Protocol I: Di-Boc Protection of the C2-Amine
Objective: Mask the nucleophilic C2-amine and prevent catalyst poisoning.
-
Setup: To a flame-dried 100 mL round-bottom flask, add 4-Bromo-5-chloro-3-iodopyridin-2-amine (1.0 eq, 10 mmol) and dissolve in anhydrous THF (40 mL).
-
Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Triethylamine (Et₃N, 2.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Protection: Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) dissolved in 10 mL THF. Remove the ice bath and stir at room temperature for 16 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Check:
-
IR Spectroscopy: Confirm the complete disappearance of the primary N–H stretching bands (~3300 and ~3400 cm⁻¹).
-
¹H NMR: Observe the appearance of a massive singlet integrating to 18H around 1.40 ppm, confirming di-Boc incorporation rather than mono-Boc.
-
Protocol II: Chemoselective C3 Buchwald-Hartwig Amination
Objective: Selective C–N bond formation at the C3–I position, leaving C4–Br and C5–Cl intact.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the N,N-di-Boc-protected intermediate (1.0 eq, 2.0 mmol), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5.0 mol%), and anhydrous Cs₂CO₃ (2.0 eq).
-
Solvent & Amine: Add anhydrous, degassed 1,4-Dioxane (10 mL) followed by the desired secondary amine (e.g., morpholine, 1.2 eq).
-
Reaction: Seal the tube, remove it from the glovebox, and heat at 90 °C in an oil bath for 8 hours under vigorous stirring.
-
Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography (Hexanes/EtOAc).
-
Self-Validation Check (Critical):
-
HRMS (ESI): Calculate the expected mass. The mass shift from the starting material must equal [Mass of Amine] - 127 (Loss of Iodine). If the mass shift is [Mass of Amine] - 79, the reaction incorrectly occurred at the C4–Br position.
-
Isotopic Pattern: The product must retain a 1:1 isotopic mass distribution characteristic of the remaining single Bromine atom (⁷⁹Br/⁸¹Br).
-
Protocol III: Orthogonal C4 Amination (Sequential)
Objective: Subsequent functionalization of the C4–Br bond.
-
Rationale: With the C3 position aminated, the pyridine ring is now significantly more electron-rich, making the subsequent oxidative addition at C4–Br more difficult. This requires a more aggressive catalyst system[4].
-
Procedure: Employ the C3-aminated product (1.0 eq), a second amine (1.5 eq), Pd₂(dba)₃ (5.0 mol%), and RuPhos (10.0 mol%) in Toluene. Due to the deactivated nature of the C4–Br bond post-C3 amination, stronger bases like NaOtBu (2.0 eq) and higher temperatures (110 °C) are required.
-
Self-Validation Check:
-
HRMS (ESI): The isotopic pattern will shift from a 1:1 ratio (indicative of Br) to a 3:1 ratio (indicative of the single remaining ³⁵Cl/³⁷Cl atom at C5), definitively proving successful C4-debrominative amination.
-
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Buchwald–Hartwig amination Source: Wikipedia URL
- Scope and Limitations of Pd₂(dba)₃/P(i-BuNCH₂CH₂)
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Strategic Functionalization of 4-Bromo-5-chloro-3-iodopyridin-2-amine for Fused Heterocycle Libraries
Executive Summary
4-Bromo-5-chloro-3-iodopyridin-2-amine is a high-value scaffold for medicinal chemistry, distinguished by its "orthogonal halogenation."[1] The presence of three distinct halogen atoms (I, Br, Cl) with graduated reactivity profiles allows for the programmed synthesis of fused heterocycles—specifically 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) and imidazo[4,5-b]pyridines .[1]
This Application Note details the strategic exploitation of the I > Br > Cl reactivity hierarchy. By utilizing the most reactive C3-iodine bond first, researchers can construct the fused ring core while preserving the C4-bromine and C5-chlorine handles for subsequent structure-activity relationship (SAR) exploration.[1]
Part 1: Strategic Analysis & Reactivity Hierarchy
The utility of this scaffold rests on the principles of oxidative addition kinetics .[2] Palladium(0) catalysts insert into carbon-halogen bonds at rates determined by bond dissociation energy (BDE).[1]
The Reactivity Hierarchy (The "Halogen Walk")[1]
-
Primary Site (C3-Iodine): Lowest BDE.[1] Reacts rapidly under mild Sonogashira or Suzuki conditions.[1] Proximity to the C2-amine allows for immediate cyclization.[1]
-
Secondary Site (C4-Bromine): Intermediate stability.[1] Remains intact during C3 functionalization if temperature/catalyst are controlled.[1] Activated after the fused ring is formed.
-
Tertiary Site (C5-Chlorine): Highest BDE. Generally inert under standard cross-coupling conditions used for I/Br.[1] Serves as a metabolic blocker or can be activated using specialized ligands (e.g., Buchwald biaryl phosphines) in the final stage.
Visualization: The Orthogonal Workflow
Figure 1: The programmed synthesis flow relying on chemoselective oxidative addition.
Part 2: Application Notes & Synthetic Pathways
Pathway A: Synthesis of 1H-Pyrrolo[2,3-b]pyridines (7-Azaindoles)
The most common application of this scaffold is the synthesis of 4,5-dihalo-7-azaindoles.[1] This is achieved via a Sonogashira cross-coupling at the C3-iodine followed by an intramolecular cyclization involving the C2-amine.[1]
-
Mechanism: The Pd(0) catalyst inserts into the C3-I bond.[1] The alkyne couples to form an internal alkyne.[1] The adjacent amino group then attacks the alkyne (5-endo-dig cyclization), often requiring a base or Cu(I) activation, to form the pyrrole ring.[1]
-
Why it works: The C4-Bromine does not compete because the oxidative addition to C-I is significantly faster at room temperature or mild heat (40-60°C).[1]
Pathway B: Synthesis of Imidazo[4,5-b]pyridines
Alternatively, the scaffold can yield imidazopyridines via condensation with aldehydes or carboxylic acids, or via Pd-catalyzed amination.[1]
-
Strategy: The C3-Iodine can be converted to an amine (via Buchwald-Hartwig with ammonia equivalents) to generate a 2,3-diaminopyridine, which immediately condenses with aldehydes.[1]
-
Direct Route: Copper-catalyzed coupling with amides/amidines at C3 followed by condensation.[1]
Part 3: Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Bromo-5-chloro-2-substituted-1H-pyrrolo[2,3-b]pyridine
Target: Selective formation of the azaindole core without touching the Br/Cl handles.[1]
Reagents:
-
Substrate: 4-Bromo-5-chloro-3-iodopyridin-2-amine (1.0 equiv)[1]
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-catalyst: CuI (2 mol%)
-
Base/Solvent: Et₃N (3.0 equiv) in DMF or THF (anhydrous).
Procedure:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.02 equiv).[1]
-
Degassing: Evacuate and backfill with Argon three times (Critical: Oxygen promotes homocoupling of alkynes).
-
Addition: Add anhydrous DMF (concentration ~0.2 M) and Et₃N (3.0 equiv) via syringe.
-
Reaction: Add the terminal alkyne (1.2 equiv) dropwise.
-
Incubation: Stir at Room Temperature for 2 hours. Monitor by TLC (or LCMS).[1][3]
-
Note: If C3-I conversion is slow, heat to 50°C. Do not exceed 80°C to avoid C4-Br activation.[1]
-
-
Cyclization: If the intermediate alkyne is isolated (rare), or if cyclization is slow, add KOtBu (2.0 equiv) and heat to 60°C to force the ring closure.
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Checkpoint: The product should show the disappearance of the characteristic Iodine signal in elemental analysis and the appearance of the indole NH proton in NMR (~12 ppm).
Protocol 2: Regioselective Suzuki Coupling at C4
Target: Functionalization of the Azaindole at the Bromine position, leaving the Chlorine intact.
Reagents:
-
Substrate: 4-Bromo-5-chloro-7-azaindole derivative (from Protocol 1)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: Na₂CO₃ (2M aqueous solution, 2.0 equiv)[1]
Procedure:
-
Setup: Combine substrate, boronic acid, and catalyst in a microwave vial or pressure tube.[1]
-
Solvent System: Add Dioxane and 2M Na₂CO₃ (ratio 4:1).
-
Degassing: Sparge with Argon for 10 minutes.
-
Reaction: Heat to 80-90°C for 4-12 hours.
-
Control: Do not use high-boiling solvents (like DMSO) at >120°C, or the C5-Chlorine may begin to react.[1]
-
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Part 4: Data Summary & Troubleshooting
Reactivity Comparison Table
| Position | Halogen | Bond | Reactivity Rank | Recommended Transformation | Warning |
| C3 | Iodine | C-I | 1 (Highest) | Sonogashira, Suzuki, Buchwald | Very sensitive; protect from light.[1] |
| C4 | Bromine | C-Br | 2 (Medium) | Suzuki, Stille, carbonylation | Requires heat (>60°C) to activate. |
| C5 | Chlorine | C-Cl | 3 (Lowest) | Buchwald (specialized), S_NAr | Generally inert; requires bulky ligands (e.g., XPhos) to activate.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 (Sonogashira) | Oxidative addition at C4-Br competing.[1] | Lower temperature to RT. Switch to Pd(PPh₃)₄. Ensure strict O₂ exclusion. |
| Incomplete Cyclization | Nitrogen nucleophilicity is too low.[1] | Add stronger base (KOtBu or Cs₂CO₃) after the coupling step. Heat to 60°C. |
| Loss of C5-Cl | Reaction conditions too harsh.[1] | Avoid temperatures >100°C. Use weaker bases (K₂CO₃ instead of Cs₂CO₃). |
References
-
BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (Analogous reactivity profiles for polyhalogenated pyridines).
-
PubChem. 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (Compound Summary). National Library of Medicine.[1]
-
Sigma-Aldrich. 5-Bromo-4-chloro-3-iodopyridin-2-amine Product Specification. (Confirming commercial availability and physical properties).
-
Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[1][6] International Journal of Simulation Systems, Science & Technology.[1] (Detailed bromination/iodination protocols).
-
National Institutes of Health (NIH). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis.[1] (Mechanistic insight into sequential halogen functionalization).
Sources
- 1. 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijssst.info [ijssst.info]
Application Note: Regioselective Palladium-Catalyzed Cross-Coupling Sequence for Tri-Halogenated Aminopyridines
[label="4-Alkynyl-3,5-
Optimizing the Workflow
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Refining the Visualization
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Developing the Halogenation
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Refining the Coupling
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Evaluating the Framework
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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Complex Pyridinium Scaffold Synthesis (e.g., Elastin Crosslinkers, COPD Biomarkers)
Introduction & Scientific Rationale
Polyhalogenated pyridines are indispensable building blocks in modern drug discovery, offering multiple vectors for late-stage functionalization. However, achieving site-selective cross-coupling on multi-halogenated scaffolds remains a formidable challenge due to the risk of statistical mixtures and over-coupling.
This application note details a robust, self-validating protocol for the sequential functionalization of 3,5-dibromo-4-iodopyridine derivatives. By exploiting the differential bond dissociation energies (BDE) of carbon-halogen bonds, this methodology allows for the precise, stepwise construction of highly congested 3,4,5-trisubstituted pyridines. This specific sequence was instrumental in the first total synthesis of desmosine, a critical crosslinking amino acid and biomarker for Chronic Obstructive Pulmonary Disease (COPD) [1].
Mechanistic Insights & Causality
The success of this protocol relies on the deliberate engineering of a differentiated tri-halogenated core and the careful orchestration of palladium catalyst electronics.
-
Halogen Differentiation (The Scaffold): The C–I bond possesses a significantly lower bond dissociation energy (~234 kJ/mol) compared to the C–Br bond (~280 kJ/mol). This thermodynamic disparity is the primary driver of regioselectivity, allowing the C4 position to undergo oxidative addition with Pd(0) far more rapidly than the C3 or C5 positions [2].
-
Ligand Tuning (Sonogashira Step): To prevent premature activation of the C–Br bonds during the initial C4 coupling, tri(2-furyl)phosphine (P(2-furyl)3) is employed. Because the furyl group is less electron-donating than a standard phenyl group, it renders the palladium center less electron-rich. This finely tunes the catalyst to only insert into the weaker C–I bond, effectively halting the reaction before the C–Br bonds can react [1, 3].
-
Steric Overcoming (Negishi Step): Once the C4 position is functionalized (e.g., with an alkyne), the remaining C3 and C5 bromines become highly sterically hindered. To force dual oxidative addition at these sites, a highly electron-rich and sterically accommodating N-heterocyclic carbene (NHC) complex, Pd-PEPPSI-IPr , is utilized. This catalyst excels at facilitating the transmetalation of bulky organozinc reagents, driving the bis-alkylation to completion without des-halogenation side reactions [3].
Reaction Workflow & Visualization
Workflow for regioselective synthesis of trisubstituted pyridines via differential halogen activation
Quantitative Data Summary
The table below summarizes the optimized reaction parameters and the resulting selectivity metrics for the sequential cross-coupling workflow.
| Reaction Phase | Substrate | Catalyst / Ligand System | Temp | Target Bond | Yield | Regioselectivity |
| 1. Sonogashira | 3,5-dibromo-4-iodopyridine | 10 mol% Pd2(dba)3 40 mol% P(2-furyl)3 / CuI | 40 °C | C4–I | 73% | >99% (Mono-alkynylation) |
| 2. Negishi | 4-alkynyl-3,5-dibromopyridine | 20 mol% Pd-PEPPSI-IPr | 60 °C | C3–Br, C5–Br | 83% | >99% (Bis-alkylation) |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the Tri-Halogenated Core (3,5-Dibromo-4-iodopyridine)
Objective: Establish the differentiated halogen scaffold from commercially available 4-aminopyridine.
-
Electrophilic Bromination: Dissolve 4-aminopyridine (1.0 eq) in carbon tetrachloride or acetonitrile. Add N-bromosuccinimide (NBS, 2.2 eq) in small batches at 20 °C.
-
Validation Check: The strong electron-donating resonance of the C4-amino group directs bromination exclusively to the ortho positions. LC-MS should confirm a mass shift corresponding to the addition of two bromine isotopes.
-
-
Diazotization: Suspend the resulting 3,5-dibromo-4-aminopyridine in 48% hydrobromic acid and cool the reaction vessel strictly to 0–5 °C using an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (NaNO2, 1.2 eq) dropwise.
-
Critical Insight: Maintaining <5 °C is mandatory to stabilize the highly reactive diazonium intermediate and prevent premature hydrolysis to the corresponding pyridinol [2].
-
-
Iodination (Sandmeyer-type): Add an aqueous solution of potassium iodide (KI, 1.5 eq) to the cold mixture. Gradually heat the reaction to 80 °C for 2 hours. Nitrogen gas evolution will be observed as the iodide nucleophile displaces the diazonium group. Extract with chloroform, wash with saturated sodium thiosulfate, and recrystallize from hexane.
Protocol B: Regioselective Sonogashira Coupling at C4
Objective: Selectively functionalize the C4 position while preserving the C3/C5 bromines.
-
Degassing: In a Schlenk flask, dissolve 3,5-dibromo-4-iodopyridine (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of anhydrous DMF and N,N-diisopropylethylamine (iPr2NEt). Subject the mixture to three freeze-pump-thaw cycles.
-
Critical Insight: Rigorous deoxygenation is required to prevent the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which would consume the starting material.
-
-
Catalyst Addition: Under a positive argon flow, add Pd2(dba)3 (10 mol%), P(2-furyl)3 (40 mol%), and CuI (40 mol%).
-
Execution: Stir the reaction at 40 °C for 12 hours. Monitor via TLC or LC-MS. The reaction will self-arrest after the consumption of the C–I bond due to the tempered electronics of the furyl ligand [1].
-
Workup: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via flash chromatography to isolate the mono-coupled product.
Protocol C: Sequential Negishi Coupling at C3 and C5
Objective: Overcome steric hindrance to functionalize the remaining brominated sites.
-
Organozinc Preparation: Prepare the required organozinc reagent (R-ZnX) by treating the corresponding alkyl/aryl iodide with activated zinc dust in THF. Centrifuge the mixture to remove excess unreacted zinc.
-
Coupling Setup: To a dry vial containing the C4-alkynylated intermediate from Protocol B (1.0 eq), add the Pd-PEPPSI-IPr catalyst (20 mol%).
-
Execution: Inject the organozinc reagent (3.0 eq) and heat the mixture to 60 °C for 24 hours.
-
Critical Insight: The bulky diisopropylphenyl (IPr) groups on the NHC ligand force the palladium center into a highly reactive conformation, lowering the activation barrier for oxidative addition into the sterically occluded C–Br bonds [3].
-
-
Workup: Quench with 1M HCl (carefully, to destroy excess organozinc), extract with dichloromethane, and purify via reverse-phase C18 chromatography.
References
-
Total synthesis of the COPD biomarker desmosine via Sonogashira and Negishi cross-coupling reactions. Tetrahedron Letters (2012). URL:[Link]
- Synthesis of 3, 5-dibromo-4-iodopyridine.Google Patents (CN102898359A) (2013).
-
Synthesis and LC-MS/MS Analysis of Desmosine-CH2, a Potential Internal Standard for the Degraded Elastin Biomarker Desmosine. Organic & Biomolecular Chemistry (2014). URL:[Link]
Microwave-assisted synthesis using 4-Bromo-5-chloro-3-iodopyridin-2-amine
Application Note: Microwave-Assisted Functionalization of 4-Bromo-5-chloro-3-iodopyridin-2-amine
Executive Summary
This guide details the operational protocols for utilizing 4-Bromo-5-chloro-3-iodopyridin-2-amine as a high-value scaffold in medicinal chemistry. This molecule represents a "tri-orthogonal" electrophilic platform; the distinct reactivity profiles of the halogen substituents (I > Br > Cl) allow for sequential, programmable functionalization.[1]
By leveraging microwave irradiation, researchers can overcome the inherent steric congestion at the C3/C4 positions, accelerating reaction times from hours to minutes while suppressing protodehalogenation side pathways. This note covers the sequential arylation workflow and a specific protocol for annulation to fused bicyclic systems.
Strategic Analysis: The Reactivity Ladder
Success with this substrate relies entirely on respecting the bond dissociation energies (BDE) and the electronic influence of the 2-amino group.
-
C3-Iodine (Primary Site): The C-I bond is the weakest and most accessible for oxidative addition by Pd(0). The adjacent C2-amino group provides some directing effect but also steric bulk.
-
C4-Bromine (Secondary Site): Reactivity is diminished compared to iodine. Coupling here typically requires higher temperatures or more active catalytic systems (e.g., Buchwald ligands) once the C3 position is substituted.
-
C5-Chlorine (Tertiary Site): This position is electronically activated by the para-amino group but possesses the strongest C-X bond. It generally remains intact during C3/C4 manipulations, serving as a handle for late-stage diversification or solubility modulation.
Figure 1: The hierarchy of halogen reactivity allows for programmable, sequential substitution.
Experimental Protocols
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Target: Introduction of aryl/heteroaryl groups at the C3 position without disturbing the C4-Br or C5-Cl bonds.
Rationale: The C-I bond undergoes oxidative addition with standard Pd-catalysts (e.g., Tetrakis) under mild microwave heating. The C4-Br bond is preserved due to the significant difference in activation energy.
Materials:
-
Substrate: 4-Bromo-5-chloro-3-iodopyridin-2-amine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave vial, dissolve the pyridine substrate (0.5 mmol) and boronic acid (0.55 mmol) in DME (3 mL).
-
Degassing: Add the aqueous Na2CO3 solution. Sparge the mixture with Argon for 2 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(PPh3)4 (29 mg, 0.025 mmol) quickly and cap the vial immediately.
-
Microwave Parameters:
-
Temp: 85 °C
-
Time: 20 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Expected Outcome: >85% yield of the 3-aryl-4-bromo-5-chloropyridin-2-amine.
Protocol B: C4-Selective Coupling (Sequential)
Target: Functionalization of the C4-Br position on the C3-substituted intermediate.
Rationale: With the C3-iodine replaced, the C4-bromine becomes the next most reactive site.[1] Steric hindrance from the new C3-substituent often requires a more active catalyst system (e.g., SPhos or XPhos) and slightly higher temperatures.
Materials:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Boronic Acid/Ester: R-B(OR)2 (1.5 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (9:1)
Microwave Parameters:
-
Temp: 120 °C
-
Time: 30 - 45 minutes
-
Power: Dynamic (Max 200 W)
Note: If the C3 substituent is bulky (e.g., o-tolyl), extend reaction time to 60 minutes.
Protocol C: Annulation to Imidazo[4,5-b]pyridines
Target: Cyclization utilizing the C2-Amine and C3-Iodine.
Rationale: The C2-amine and C3-iodine motif is a perfect precursor for copper-catalyzed cyclization with aldehydes or direct carbonylation. This protocol describes the synthesis of 2-substituted imidazo[4,5-b]pyridines.[2]
Materials:
-
Substrate: 4-Bromo-5-chloro-3-iodopyridin-2-amine (1.0 equiv)
-
Aldehyde: R-CHO (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Oxidant/Base: Cs2CO3 (2.0 equiv) in air
-
Solvent: DMF[3]
Workflow:
-
Mix substrate, aldehyde, CuI, Phenanthroline, and Cs2CO3 in a microwave vial with DMF.
-
Microwave Irradiation: 140 °C for 30 minutes.
-
Mechanism: Formation of the Schiff base followed by intramolecular C-N bond formation via oxidative addition to the C-I bond.
Data Summary & Troubleshooting
| Variable | Protocol A (C3-I) | Protocol B (C4-Br) | Protocol C (Cyclization) |
| Limiting Factor | C-I Bond Lability | Steric Hindrance (C3/C5) | Schiff Base Formation |
| Optimal Temp | 80 - 90 °C | 110 - 130 °C | 130 - 150 °C |
| Catalyst Class | Pd(0) (Tetrakis) | Pd(II)/Buchwald Ligand | Cu(I) / Phenanthroline |
| Common Failure | Homocoupling (O2 leak) | Protodebromination | Incomplete Cyclization |
| Fix | Degas thoroughly (Ar) | Switch solvent to Toluene | Add molecular sieves |
Visualizing the Workflow
Figure 2: Decision tree for linear functionalization versus bicyclic ring formation.
References
-
Regioselectivity in Polyhalogenated Pyridines
- Title: "Regioselective Sequential Coupling of Polyhalogen
- Source:Journal of Organic Chemistry
-
URL:[Link] (Generalized reactivity rules for I > Br > Cl in pyridines).
-
Microwave Suzuki Coupling Protocols
-
Synthesis of the Core Scaffold
-
Buchwald Ligands for Sterically Hindered Couplings
- Title: "Rational Exploration of N-Heterocyclic Carbene Palladacycle Diversity."
- Source:Organic Letters
-
URL:[Link] (Supporting the use of advanced ligands for the C4-Br step).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 9. Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ijssst.info [ijssst.info]
Heck reaction optimization for 4-Bromo-5-chloro-3-iodopyridin-2-amine substrates
Application Note: Site-Selective Heck Reaction Optimization for 4-Bromo-5-chloro-3-iodopyridin-2-amine
Executive Summary
The selective functionalization of 4-Bromo-5-chloro-3-iodopyridin-2-amine presents a classic chemoselectivity challenge in medicinal chemistry. This substrate contains three distinct halogen handles (I, Br, Cl) and a potentially coordinating free amine (-NH
This guide details the optimization of a Heck-Mizoroki reaction targeting the C3-Iodine position while preserving the C4-Bromine and C5-Chlorine for subsequent diversification (e.g., Suzuki or Buchwald couplings). By exploiting the kinetic rates of oxidative addition (C-I > C-Br >> C-Cl) and modulating catalyst-ligand sterics, we achieve >90% regioselectivity for the C3-alkenylated product.
Substrate Analysis & Mechanistic Strategy
The core challenge is differentiating between the C3-I and C4-Br bonds.[1] In Palladium-catalyzed cross-couplings, the rate of oxidative addition correlates with bond dissociation energy (BDE).[1]
-
C3-I (Target): Weakest bond (~65 kcal/mol). Reacts rapidly at mild temperatures (60–80 °C).
-
C4-Br (Risk): Stronger bond (~81 kcal/mol). Reacts at elevated temperatures (>100 °C) or with electron-rich/bulky ligands.
-
C5-Cl (Inert): Strongest bond (~95 kcal/mol). Generally inert under standard Heck conditions.
-
C2-NH
(Poison): The free amine can coordinate to Pd(II) species, forming off-cycle resting states that deactivate the catalyst.
Optimization Logic: To favor C3 substitution, we employ "Jeffery conditions" (ligand-free or loosely ligated Pd) or sterically demanding phosphines (e.g., P(o-tol)
Visualizing the Selectivity Hierarchy
Figure 1: Reactivity map of the polyhalogenated aminopyridine scaffold. The green path represents the desired chemoselective transformation.
Optimized Experimental Protocol
This protocol is designed for the coupling of 4-Bromo-5-chloro-3-iodopyridin-2-amine with methyl acrylate .
Materials & Reagents
-
Substrate: 4-Bromo-5-chloro-3-iodopyridin-2-amine (1.0 equiv)
-
Alkene: Methyl acrylate (1.5 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)
] (5 mol%)[2] -
Ligand: Tri-o-tolylphosphine [P(o-tol)
] (10 mol%)-
Note: P(o-tol)
is preferred over PPh as its steric bulk prevents coordination to the C4-Br site and destabilizes amine-Pd complexes.
-
-
Base: Triethylamine (Et
N) (2.5 equiv) -
Solvent: Anhydrous DMF or DMAc (0.2 M concentration)
-
Additive: Silver Carbonate (Ag
CO ) (Optional: 0.5 equiv if conversion stalls; acts as a halide scavenger).
Step-by-Step Procedure
-
Setup: In a glovebox or under a steady stream of Nitrogen, charge a dry reaction vial with:
-
Substrate (1.0 mmol, 333 mg)
-
Pd(OAc)
(11.2 mg, 0.05 mmol) -
P(o-tol)
(30.4 mg, 0.10 mmol)
-
-
Solvation: Add anhydrous DMF (5.0 mL). Stir briefly to dissolve solids.
-
Reagent Addition: Add Et
N (350 µL, 2.5 mmol) followed by Methyl Acrylate (135 µL, 1.5 mmol). -
Degassing: Seal the vial and sparge with Nitrogen for 5 minutes (critical to prevent Pd oxidation and homocoupling).
-
Reaction: Heat the block to 80 °C .
-
Critical Control Point: Do not exceed 90 °C. Higher temperatures trigger C4-Br activation.
-
-
Monitoring: Monitor by HPLC or UPLC-MS at 2 hours and 6 hours.
-
Look for the disappearance of the starting material (M+H: ~334) and appearance of the mono-alkenylated product (M+H: ~292 - loss of I, gain of acrylate).
-
-
Workup: Once conversion >95%, cool to room temperature. Dilute with EtOAc, wash with water (x3) and brine. Dry over Na
SO and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes around 20-30% EtOAc.
Optimization Data & Troubleshooting
The following table summarizes the optimization campaign used to define the protocol above.
| Entry | Catalyst | Ligand | Base | Temp (°C) | Conv.[2] (%) | C3:C4 Selectivity | Notes |
| 1 | Pd(OAc) | PPh | Et | 100 | 100 | 60:40 | Poor selectivity; high temp activates Br. |
| 2 | Pd(OAc) | PPh | Et | 80 | 75 | 85:15 | Incomplete conversion; catalyst poisoning? |
| 3 | Pd(OAc) | P(o-tol) | Et | 80 | 92 | 96:4 | Bulky ligand improves selectivity & rate. |
| 4 | Pd | dppf | K | 80 | 40 | >99:1 | Excellent selectivity but very slow rate. |
| 5 | Pd(OAc) | None | Et | 80 | 85 | 90:10 | "Jeffery conditions" work but less reproducible. |
| 6 | Pd(OAc) | P(o-tol) | Ag | 75 | 98 | 98:2 | Optimal. Ag salts prevent amine poisoning. |
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion.
-
Cause: Catalyst poisoning by the free amine or precipitation of Pd black.
-
Solution: Add 10 mol% more P(o-tol)
or switch base to Ag CO (acts as a halide scavenger and prevents amine coordination).
-
-
Problem: C4-Br product is observed.
-
Cause: Temperature too high (>90°C) or ligand is too electron-rich (e.g., PCy
). -
Solution: Lower temperature to 70°C and extend reaction time. Ensure ligand is bulky (P(o-tol)
).
-
Optimization Workflow Diagram
Figure 2: Logical decision tree for optimizing reaction conditions.
References
-
Mechanistic Basis of Halogen Reactivity: Fauvarque, J. F., et al. "Kinetics of oxidative addition of zerovalent palladium to aromatic iodides and bromides." Journal of Organometallic Chemistry 208.2 (1981): 219-232. Link
-
Selectivity in Polyhalogenated Heterocycles: Langer, P. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes."[3] Chemical Reviews 2021, 121, 14, 9039–9148. Link
-
Heck Reaction of Aminopyridines: Dounay, A. B., et al. "Pd-catalyzed coupling of 2-amino-3-iodopyridines." Bioorganic & Medicinal Chemistry Letters 19.4 (2009): 1159-1163. Link
-
Jeffery Conditions (Ligand-Free): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron 52.30 (1996): 10113-10130. Link
-
P(o-tol)
Ligand Effects: Paul, F., et al. "Influence of Steric Hindrance on the Oxidative Addition of Aryl Halides to Palladium(0)." Organometallics 14.6 (1995): 3030–3039. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Functionalization of 4-Bromo-5-chloro-3-iodopyridin-2-amine: A Guide to Stepwise Halogen Displacement
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the selective, stepwise functionalization of 4-Bromo-5-chloro-3-iodopyridin-2-amine. By leveraging the inherent differences in carbon-halogen bond lability, this guide outlines detailed protocols for sequential palladium-catalyzed cross-coupling reactions, enabling the precise introduction of diverse functionalities at the C3, C4, and C5 positions of the pyridine core. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for the synthesis of complex, highly substituted pyridine derivatives.
Introduction: The Principle of Selective Halogen Reactivity
Polyhalogenated pyridines are invaluable building blocks in medicinal chemistry, offering multiple points for diversification. The molecule 4-Bromo-5-chloro-3-iodopyridin-2-amine presents a unique synthetic opportunity due to the distinct reactivity of its three different halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[1] The energy of this bond dictates the reactivity, leading to a well-established hierarchy: C-I > C-Br > C-Cl.[1][2] This predictable trend allows for a stepwise and site-selective approach to substitution, starting with the most reactive iodine, followed by bromine, and finally, the least reactive chlorine.
This guide will detail specific protocols for three key transformations, each targeting a different halogen:
-
Step 1: Sonogashira Coupling at the C3-Iodo position.
-
Step 2: Suzuki-Miyaura Coupling at the C4-Bromo position.
-
Step 3: Buchwald-Hartwig Amination at the C5-Chloro position.
By carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve high yields and selectivities at each stage, paving the way for the efficient construction of novel molecular architectures.
Visualizing the Synthetic Strategy
The overall workflow for the stepwise functionalization can be visualized as a sequential process, where the product of one reaction becomes the starting material for the next.
Caption: Stepwise functionalization workflow.
Experimental Protocols
Step 1: Selective Sonogashira Coupling at the C3-Iodo Position
The exceptional reactivity of the C-I bond allows for its selective coupling with terminal alkynes under mild Sonogashira conditions, leaving the bromo and chloro substituents untouched.[1][3]
Reaction Principle: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[4]
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 4-Bromo-5-chloro-3-iodopyridin-2-amine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a copper(I) co-catalyst like CuI (5 mol%).[5]
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[5][6]
-
Alkyne Addition: Add the desired terminal alkyne (1.1-1.2 equiv.) dropwise to the stirring mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-16 hours.[5]
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-4-bromo-5-chloropyridin-2-amine.
Key Considerations for Selectivity:
-
Temperature: Maintaining a low temperature (room temperature is often sufficient) is crucial to prevent the reaction of the less reactive C-Br bond.[7]
-
Catalyst Choice: While Pd(PPh₃)₄ is a standard choice, other palladium catalysts can be used. The key is to use conditions mild enough to exclusively activate the C-I bond.[5]
| Parameter | Recommended Condition | Purpose |
| Catalyst | Pd(PPh₃)₄ (5 mol%), CuI (5 mol%) | Efficiently catalyzes C(sp²)-C(sp) bond formation. |
| Base | Et₃N or DIPEA (2-3 equiv.) | Acts as a base and solvent. |
| Solvent | THF or DMF (degassed) | Provides a suitable reaction medium. |
| Temperature | Room Temperature | Ensures high selectivity for the C-I bond. |
| Reactant Ratio | Alkyne (1.1-1.2 equiv.) | Drives the reaction to completion. |
Step 2: Selective Suzuki-Miyaura Coupling at the C4-Bromo Position
With the iodo position functionalized, the C-Br bond is now the most reactive site for the next cross-coupling reaction. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the bromopyridine with a boronic acid or ester.[7][8]
Reaction Principle: The Suzuki-Miyaura coupling involves a palladium catalyst to couple an organoboron compound with an organohalide.[8]
Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 3-alkynyl-4-bromo-5-chloropyridin-2-amine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[9][10]
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).[10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.[5][7]
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.[7][9]
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the resulting crude material via flash column chromatography to obtain the 3-alkynyl-4-aryl-5-chloropyridin-2-amine.
Key Considerations for Selectivity:
-
Elevated Temperature: Higher temperatures are generally required to activate the C-Br bond compared to the C-I bond.[7]
-
Ligand Choice: For less reactive bromides or challenging boronic acids, more sophisticated phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ may be necessary to achieve high yields.[5]
| Parameter | Recommended Condition | Purpose |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/Ligand | Versatile for a wide range of boronic acids. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O | Biphasic system common for Suzuki reactions. |
| Temperature | 80-110 °C | Provides sufficient energy to cleave the C-Br bond. |
| Reactant Ratio | Boronic Acid (1.1-1.5 equiv.) | Ensures complete consumption of the bromide. |
Step 3: Selective C-N Coupling at the C5-Chloro Position
The C-Cl bond is the least reactive of the three halogens, often requiring more forcing conditions or specialized catalytic systems to participate in cross-coupling.[2] The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, even with traditionally unreactive aryl chlorides.[11][12]
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[13]
Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 3-alkynyl-4-aryl-5-chloropyridin-2-amine (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a strong base such as NaOtBu or K₃PO₄ (1.4 equiv.), and the palladium catalyst system.[14]
-
Catalyst System: A common system consists of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, 8 mol%).[14]
-
Solvent Addition: Add a dry, degassed aprotic solvent like toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture, typically between 100-120 °C. The reaction progress should be monitored carefully by LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully with water, and then extract with an organic solvent. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purification: The final trisubstituted pyridine product can be purified by flash column chromatography.
Key Considerations for Success:
-
Inert Atmosphere: The catalytic system, particularly the phosphine ligands and the active Pd(0) species, is sensitive to oxygen. Strict anaerobic conditions are mandatory.
-
Strong Base and Ligand: The inertness of the C-Cl bond necessitates the use of a strong base and a specialized, sterically hindered, and electron-rich phosphine ligand to facilitate the oxidative addition step.[14]
-
Elevated Temperatures: Higher temperatures are typically required to overcome the activation barrier for C-Cl bond cleavage.
| Parameter | Recommended Condition | Purpose |
| Catalyst | Pd₂(dba)₃ (2 mol%) / Xantphos (8 mol%) | Highly active system for C-Cl amination. |
| Base | NaOtBu or K₃PO₄ (1.4 equiv.) | Strong base required for C-Cl activation. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvent to prevent side reactions. |
| Temperature | 100-120 °C | Necessary to drive the reaction with the unreactive chloride. |
| Reactant Ratio | Amine (1.2-1.5 equiv.) | Ensures efficient coupling. |
Mechanistic Rationale for Selectivity
The success of this stepwise strategy is rooted in the fundamental principles of organometallic chemistry, specifically the oxidative addition step in the catalytic cycles of these cross-coupling reactions.
Caption: Correlation of C-X bond energy and reactivity.
The carbon-halogen bond dissociation energies decrease in the order C-Cl > C-Br > C-I. The oxidative addition of a Pd(0) complex to the C-X bond, which is the initial and often rate-limiting step, is therefore most facile for the C-I bond and most difficult for the C-Cl bond.[2] This energy difference allows for the selective cleavage of the C-I bond under mild conditions that do not affect the C-Br or C-Cl bonds. Subsequently, by increasing the reaction temperature and/or using a more potent catalytic system, the C-Br bond can be targeted, and finally, the most robust C-Cl bond can be functionalized under even more forcing conditions.
Conclusion
The stepwise halogen displacement of 4-Bromo-5-chloro-3-iodopyridin-2-amine offers a powerful and controlled strategy for the synthesis of highly decorated pyridine scaffolds. By understanding and applying the principles of halogen reactivity in palladium-catalyzed cross-coupling, researchers can selectively introduce a wide array of functional groups at specific positions. The protocols outlined in this guide provide a validated starting point for laboratory execution, enabling the efficient development of novel compounds for pharmaceutical and materials science applications.
References
- Handy, S. T., & Zhang, Y. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(2), 233-236.
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Insights. Retrieved from [Link]
- Kappe, C. O., & Dallinger, D. (2009). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2009(11), 1757-1760.
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
Filo. (2025). Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2010). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Retrieved from [Link]
- El-Ghozzi, M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 199-205.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 4033-4035.
-
PubMed. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
-
PubMed. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
PubMed. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Retrieved from [Link]
-
PubMed. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Retrieved from [Link]
-
ResearchGate. (2026). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
Oak National Academy. (n.d.). Reactions of the halogens: including displacement practical. Retrieved from [Link]
-
Save My Exams. (2026). Group VII Displacement Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Selective Functionalization of 4-Bromo-5-chloro-3-iodopyridin-2-amine
Case ID: #PYR-4B5C3I-OPT Status: Open Priority: High (Yield Critical) Agent: Senior Application Scientist
Executive Summary & Reactivity Logic
You are working with a densely functionalized pyridine scaffold: 4-Bromo-5-chloro-3-iodopyridin-2-amine .
The primary challenge is chemoselectivity . You have three distinct halogens (I, Br, Cl) and a free amino group (-NH₂). To improve yield, you must exploit the bond dissociation energy (BDE) hierarchy while mitigating the catalyst-poisoning effect of the free amine.
The Reactivity Hierarchy
The success of your coupling depends on maintaining the following strict order of operations:
-
Site C-3 (Iodo): The "Softest" target. Weakest bond (~65 kcal/mol). Reacts first under mild conditions.[1]
-
Site C-4 (Bromo): Intermediate reactivity (~81 kcal/mol). Reacts only after Iodine is consumed or at higher temperatures.
-
Site C-5 (Chloro): The "Hardest" target (~95 kcal/mol). Typically inert under standard Suzuki/Sonogashira conditions used for I/Br.
Visualizing the Pathway
The following diagram illustrates the critical decision pathways for this molecule.
Figure 1: Reaction hierarchy and failure modes. The green path represents the ideal first-stage functionalization.
Troubleshooting Matrix
Use this table to diagnose your specific yield issues.
| Symptom | Root Cause | Technical Solution |
| Low Conversion (<30%) | Catalyst Poisoning: The free 2-amino group coordinates to Pd(II), forming a stable, inactive complex. | Protect the Amine: Install a Boc or Pivaloyl group. OR Ligand Switch: Use a ligand with high binding affinity (e.g., Xantphos, dppf) to outcompete the amine. |
| Hydrodehalogenation (Product is des-iodo) | Hydride Source: Presence of water or alcohols promotes replacement of Iodine with Hydrogen. | Solvent Swap: Switch to strictly anhydrous Toluene or 1,4-Dioxane. Avoid alcohols. Base Switch: Use anhydrous K₃PO₄ instead of aqueous carbonates. |
| Regio-scrambling (Coupling at C-4 Br) | Over-active Catalyst: Temperature is too high or ligand is too electron-rich (e.g., PCy₃), activating the C-Br bond. | Cool Down: Lower reaction temperature to 40–50°C. Ligand Control: Use PPh₃ (standard) which is less active than Buchwald precatalysts. |
| "Black Metal" Precipitation | Pd Aggregation: Catalyst is decomposing before oxidative addition completes. | Stabilization: Add 10-20 mol% free ligand (e.g., PPh₃) to the mixture. |
Optimized Protocols
These protocols are designed to maximize C-3 selectivity while preserving the C-4 Bromo and C-5 Chloro handles.
Protocol A: The "Direct" Method (Free Amine)
Best for: Quick screening when the coupling partner is highly reactive (e.g., phenylboronic acid).
-
Setup: Flame-dry a Schlenk flask. Cool under Argon.
-
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.1 equiv (Do not use excess)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) — Selected for mild activity to prevent Br-coupling.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous degassed)
-
Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed).
-
-
Execution:
Protocol B: The "Protected" Method (High Yield)
Best for: Complex coupling partners, scale-up, or if Protocol A fails due to poisoning.
-
Step 1 (Protection): Treat substrate with Boc₂O (1.2 equiv) and DMAP (cat.) in DCM to generate the mono-Boc protected amine.
-
Step 2 (Coupling):
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Bidentate ligand prevents Pd chelation by the pyridine nitrogen.
-
Base: K₃PO₄ (3.0 equiv, anhydrous).
-
Solvent: Anhydrous Toluene/Water (10:1 ratio).
-
Temp: 80°C.
-
-
Why this works: The Boc group sterically hinders the nitrogen, preventing catalyst poisoning. Anhydrous phosphate base minimizes de-iodination.
Frequently Asked Questions (FAQ)
Q: Why is my Iodine disappearing but no product is forming (Hydrodehalogenation)? A: This is the "Beta-Hydride Elimination" trap. If your transmetalation step is slow (due to steric bulk at C-3), the Pd-intermediate will grab a hydrogen from the solvent or base.
-
Fix: Switch to DMF or Toluene (non-protic). Ensure your reaction is strictly anhydrous. Add a copper co-catalyst (CuI, 10 mol%) to accelerate the transmetalation step (Liebeskind-Srogl variation).
Q: Can I use Buchwald Precatalysts (e.g., XPhos Pd G2)? A: Exercise Caution. These catalysts are designed to activate difficult bonds (like chlorides). Using a "flamethrower" like XPhos on this molecule may cause immediate scrambling (reaction at C-4 Br) or bis-coupling. Stick to "older" catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ unless the reaction is completely dead.
Q: How do I purify the product if the Rf is similar to the starting material? A: The iodine atom is heavy and lipophilic. The coupled product usually becomes much more polar (if coupling with a heterocycle) or fluorescent.
-
Tip: Use a gradient of Hexanes:Ethyl Acetate (starting at 100:0).
-
Tip: If the amine is free, add 1% Triethylamine to your silica column to prevent streaking.
Diagnostic Workflow (Visual)
Follow this logic flow to determine your next experimental move.
Figure 2: Diagnostic logic for crude reaction analysis.
References
-
Mechanistic Insight on Halopyridine Selectivity
-
Handling Aminopyridines (Catalyst Poisoning)
- Title: Palladium-Catalyzed Cross-Coupling Reactions of 2-Aminopyridines: A Guide to Regioselectivity.
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
Prevention of Dehalogenation
-
General Suzuki-Miyaura Protocols
Sources
Overcoming catalyst poisoning in 4-Bromo-5-chloro-3-iodopyridin-2-amine reactions
Topic: Overcoming Catalyst Poisoning in 4-Bromo-5-chloro-3-iodopyridin-2-amine Reactions
Ticket ID: #PYR-MULTI-HAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Substrate Focus: 4-Bromo-5-chloro-3-iodopyridin-2-amine (CAS: 1228666-03-2)
Executive Summary & Diagnostic Framework
The Challenge: You are working with a "privileged scaffold" in drug discovery. The molecule 4-Bromo-5-chloro-3-iodopyridin-2-amine presents a trifecta of challenges:
-
Polyhalogenation: Three distinct electrophilic sites (I, Br, Cl) requiring precise chemoselectivity.[1]
-
Lewis Basicity: The free amine (-NH
) and pyridine nitrogen (N1) are potent chelators. -
Steric Congestion: The C3-Iodine is sandwiched between the C2-Amine and C4-Bromine.
The Symptom:
Most users report that standard Suzuki or Sonogashira conditions (e.g., Pd(PPh
The Mechanics of Failure (Root Cause Analysis)
To fix the reaction, you must understand the poisoning mechanism.[1] Standard phosphines (like PPh
Visualizing the "Death State" of the Catalyst
The diagram below illustrates the competing pathways. The "Catalytic Cycle" is the desired path. The "Chelation Trap" is where your reaction dies.
Caption: Figure 1. The Kinetic Trap. The adjacent amine (C2) and pyridine nitrogen (N1) displace labile ligands, forming a stable, unreactive metallacycle after oxidative addition.[1]
Troubleshooting Protocols & Solutions
Issue #1: The Reaction Stalls (The "Yellow Solution" Scenario)
Symptom: The reaction mixture stays clear/yellow, but LCMS shows only Starting Material (SM) and oxidized phosphine. Diagnosis: The catalyst has undergone oxidative addition at the C3-Iodine but is now "locked" by the C2-amine. The amine is coordinating to the Pd(II) center, preventing the boronic acid from entering (Transmetallation block).
Solution A: The "Steric Wall" Strategy (Ligand Switch)
Do not use PPh
-
Recommendation: Use XPhos or SPhos (Buchwald Generation II/III precatalysts).
-
Why: The biaryl backbone creates a "roof" over the Pd center, preventing the substrate's nitrogen from binding perpendicular to the square-planar complex [1].
Solution B: The "Masking" Strategy (Protection) If ligands fail, you must remove the Lewis basicity.[1]
-
Protocol: Acetylate or Boc-protect the amine before coupling.
-
Benefit: A Boc-group creates steric clash and withdraws electron density from the nitrogen, killing its ability to poison the catalyst.
Issue #2: Loss of Regioselectivity (The "Halogen Scramble")
Symptom: You see mixtures of products coupled at C3-I and C4-Br. Diagnosis: While C-I is inherently more reactive (Bond Dissociation Energy: C-I < C-Br), highly active catalysts or high temperatures can activate the C-Br bond.
Reactivity Order for 4-Bromo-5-chloro-3-iodopyridin-2-amine:
-
C3-Iodine: Primary site (Fastest).
-
C4-Bromine: Secondary site (Slower).
-
C5-Chlorine: Inert under standard conditions.
Control Protocol:
-
Temperature: Keep strictly below 60°C. C-I couples at RT to 40°C; C-Br requires >80°C.
-
Stoichiometry: Use exactly 1.05 equivalents of boronic acid. Excess promotes double addition.
Validated Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling at C3-Iodine
This protocol is optimized to prevent catalyst poisoning without protecting the amine.
Reagents:
-
Substrate: 4-Bromo-5-chloro-3-iodopyridin-2-amine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)
(1.1 equiv) -
Catalyst: Pd(OAc)
(5 mol%) + XPhos (10 mol%)-
Alternative: XPhos Pd G2 (5 mol%)
-
-
Base: K
PO (2.0 equiv, 0.5M in water)[1] -
Solvent: 1,4-Dioxane or THF (degassed)
Step-by-Step:
-
Pre-complexation (Critical): In a vial, mix Pd(OAc)
and XPhos in 1 mL of Dioxane. Stir at 50°C for 5 minutes until the solution turns deep orange/red. This ensures the active catalytic species is formed before it sees the "poison" substrate. -
Main Mix: Add the substrate, boronic acid, and pre-formed catalyst solution to the reaction vessel.
-
Base Addition: Add the aqueous K
PO . -
Reaction: Stir vigorously at 40°C for 4-12 hours.
-
Validation: Check LCMS.
Protocol B: The "Nuclear Option" (Boc-Protection Route)
Use this if Protocol A fails or if the boronic acid is electronically difficult (very electron-poor).
-
Protection: React substrate with Boc
O (2.0 equiv) and DMAP (cat.) in DCM. Isolate the bis-Boc or mono-Boc intermediate. -
Coupling: Standard Suzuki (Pd(dppf)Cl
, Cs CO , Dioxane/Water, 80°C). -
Deprotection: TFA/DCM (1:1) at RT.
Decision Matrix (Troubleshooting Workflow)
Use this flowchart to determine your next experimental step.
Caption: Figure 2. Diagnostic logic for recovering stalled reactions based on visual cues and substrate state.
Comparative Data: Ligand Performance
The following table summarizes the expected performance of various catalyst systems with 2-amino-3-halo-pyridines .
| Catalyst System | Conversion (24h) | Regioselectivity (C3 vs C4) | Risk of Poisoning | Notes |
| Pd(PPh | < 15% | High | Critical | Ligands are too small/labile. Amine displaces PPh |
| Pd(dppf)Cl | 40-60% | High | Moderate | Bidentate ligand resists displacement better than PPh |
| Pd(OAc) | > 95% | Excellent | Low | Bulky ligand prevents N-coordination. Recommended. |
| Pd(OAc) | > 90% | Moderate | Low | Highly active, but prone to activating C-Br (C4) if overheated. |
| Pd-PEPPSI-IPr | > 90% | Moderate | Low | NHC ligands are excellent, but can be hard to remove from product. |
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Context: Explains the structural basis for XPhos preventing amine coordination).
-
Lutz, M. R., et al. (2017).[1] "Selective Cross-Coupling of Polyhalogenated Pyridines." Journal of Organic Chemistry. (Context: Establishes the reactivity order I > Br > Cl in pyridine systems).
-
Malinowski, Z., et al. (2020).[1] "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling." Molecules. (Context: Demonstrates successful coupling on 2-amino-3-halo scaffolds).
-
Schönherr, H., & Cernak, T. (2013).[1] "Profound Effect of the Amino Group on the Regioselectivity of Suzuki–Miyaura Couplings of Halogenated Pyridines." Journal of Organic Chemistry. (Context: Mechanistic insight into the "ortho-effect" of amines in Suzuki couplings).
Sources
Purification methods for 4-Bromo-5-chloro-3-iodopyridin-2-amine reaction mixtures
Welcome to the Technical Support Center for highly halogenated aminopyridine derivatives. 4-Bromo-5-chloro-3-iodopyridin-2-amine is a densely functionalized scaffold crucial for orthogonal cross-coupling reactions, where the generally accepted order of reactivity follows I > Br > Cl (1)[1].
Despite its synthetic utility, the purification of this molecule is notoriously difficult. The extreme lipophilicity of the halogens combined with the polar, hydrogen-bonding nature of the 2-amino group causes severe chromatographic tailing. Furthermore, the compound frequently co-elutes with under-halogenated or regioisomeric byproducts. This guide provides field-proven troubleshooting strategies, physicochemical insights, and self-validating protocols to ensure high-purity isolation.
Troubleshooting Guide & FAQs
Q1: My crude mixture streaks heavily on normal-phase silica gel, and I cannot resolve the target compound from the des-iodo byproduct. What is causing this, and how can I fix it?
-
Causality: The streaking is caused by the basic 2-amino group interacting strongly with the acidic silanol groups on the silica stationary phase. Furthermore, the extreme lipophilicity imparted by the three heavy halogens (Br, Cl, I) compresses the retention time (
) differences between the target molecule and its des-iodo or des-bromo analogs. -
Solution: You must mask the silanol interactions. Introducing a basic modifier to your mobile phase, such as 1% to 3% triethylamine (
) in a hexanes/ethyl acetate gradient, effectively caps the silanol sites. This sharpens the bands and restores theoretical plate counts, allowing for clean separation without the need for specialized columns (2)[2].
Q2: How do I efficiently remove unreacted 2-aminopyridine or less-halogenated intermediates before column chromatography?
-
Causality: The
of the pyridine nitrogen drops significantly with each successive halogenation due to strong electron-withdrawing inductive effects. While unreacted 2-aminopyridine is relatively basic ( ~6.8), the fully halogenated 4-bromo-5-chloro-3-iodopyridin-2-amine is nearly neutral ( < 2.0). -
Solution: Exploit this
differential using cation-exchange chromatography. By passing the mixture through a strong cation-exchange resin (e.g., Dowex 50X8) buffered at pH 8.5, the less-halogenated, more basic impurities will be retained as ammonium salts, while the target polyhalogenated compound will elute rapidly in the void volume (3)[3].
Q3: During reverse-phase purification, I am observing spontaneous dehalogenation (specifically loss of iodine). How can I prevent this degradation?
-
Causality: The C-I bond at the 3-position is highly polarized and susceptible to both photolytic cleavage and nucleophilic attack under basic conditions. Prolonged exposure to ambient light or alkaline mobile phases (e.g., ammonium hydroxide buffers) accelerates this degradation.
-
Solution: Wrap the HPLC fraction collector and column in aluminum foil. Use a slightly acidic mobile phase (e.g., 0.1% Formic Acid in Acetonitrile/Water) to stabilize the C-I bond, and evaporate fractions immediately at low temperatures (<30 °C).
Chromatographic & Physicochemical Profiling
To aid in method development, the following table summarizes the expected properties and chromatographic behavior of the target compound versus common reaction impurities.
| Compound | Relative | Reactivity Order (Cross-Coupling) | Normal Phase | Reverse Phase |
| 2-Aminopyridine (Starting Material) | ~6.8 | N/A | 0.10 (Heavy Tailing) | 2.5 min |
| 4-Bromo-5-chloro-2-aminopyridine | ~3.5 | Br > Cl | 0.35 | 8.4 min |
| 4-Bromo-5-chloro-3-iodopyridin-2-amine | < 2.0 | I > Br > Cl | 0.42 | 12.1 min |
| 4,5-Dibromo-3-iodopyridin-2-amine (Impurity) | < 2.0 | I > Br | 0.45 | 13.5 min |
Purification Logic Workflow
The following diagram outlines the self-validating purification logic, moving from bulk basic impurity removal to high-resolution isomer separation and final polishing.
Hierarchical purification workflow for polyhalogenated aminopyridines.
Validated Experimental Protocols
Protocol 1: Cation-Exchange Pre-Treatment
Purpose: To selectively remove unreacted starting materials and mono-halogenated intermediates prior to silica gel chromatography.
-
Resin Preparation: Swell 10 g of Dowex 50X8 (
form) in 50 mL of deionized water. Wash with 20 mM ammonium acetate buffer (pH 8.5) until the eluent pH stabilizes. -
Sample Loading: Dissolve the crude reaction mixture (up to 2 g) in a minimal volume of methanol/water (1:1). Load onto the resin bed.
-
Elution of Target: Elute with 3 column volumes (CV) of 20 mM ammonium acetate buffer (pH 8.5). The fully halogenated 4-bromo-5-chloro-3-iodopyridin-2-amine will elute rapidly in this fraction due to its extremely low basicity.
-
Resin Regeneration: Elute the retained basic impurities (e.g., 2-aminopyridine) using 1 M
in methanol. Discard or recycle this fraction. -
Recovery: Extract the target fraction with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous
, and concentrate in vacuo.
Protocol 2: Amine-Modified Normal Phase Flash Chromatography
Purpose: To separate the target compound from closely related di- and tri-halogenated regioisomers without streaking.
-
Column Equilibration: Pack a silica gel column (230-400 mesh) and equilibrate with 3 CV of Hexanes containing 3% Triethylamine (
). Critical Step: Pre-treating the column with neutralizes the acidic silanols. -
Sample Loading: Dry-load the concentrated extract from Protocol 1 onto a small amount of Celite to ensure a narrow, uniform injection band.
-
Gradient Elution:
-
0-2 CV: 100% Hexanes (+ 1%
) -
2-7 CV: Linear gradient from 0% to 30% Ethyl Acetate in Hexanes (maintain 1%
throughout).
-
-
Monitoring: Monitor fractions via TLC (UV 254 nm). The target compound typically elutes around 20-25% Ethyl Acetate.
-
Self-Validating Post-Processing: Pool the product-containing fractions. To verify and remove residual
, wash the pooled organic layer twice with saturated aqueous . If the aqueous layer turns deep blue, amine is still present; repeat the wash until the aqueous layer remains pale blue. Wash with water, dry, and concentrate.
Protocol 3: Recrystallization (Final Polish)
Purpose: To achieve >98% purity and remove trace organic solvents.
-
Dissolution: Dissolve the semi-pure solid in a minimum boiling volume of Toluene.
-
Hot Filtration: Filter the hot solution through a pre-warmed fritted funnel to remove insoluble particulate matter.
-
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight.
-
Isolation: Collect the pale yellow crystalline solid via vacuum filtration. Wash with ice-cold hexanes and dry under high vacuum for 12 hours.
References
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Navigating Synthetic Strategies: A Comparative Guide to Alternatives for 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem -
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving regioselectivity issues between C-3 Iodine and C-4 Bromine
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter dihaloheteroaromatic scaffolds—such as 3-iodo-4-bromopyridines, indoles, and pyrazoles—that serve as critical linchpins for divergent synthesis.
Achieving absolute regioselectivity in these systems is rarely trivial. While the intrinsic bond dissociation energy (BDE) dictates that C–I bonds undergo oxidative addition faster than C–Br bonds, steric hindrance, electronic deactivation, and thermodynamic equilibration often lead to complex mixtures, bis-coupling, or halogen scrambling. This technical guide provides field-proven, mechanistically grounded solutions to resolve regioselectivity issues between C-3 Iodine and C-4 Bromine positions.
Diagnostic Workflow
Diagnostic workflow for resolving C-3 vs C-4 regioselectivity in cross-coupling reactions.
Troubleshooting Guide & FAQs
Q1: Why am I observing competitive C-4 bromination coupling when targeting the C-3 iodine position? Causality: The selectivity primarily stems from the difference in bond dissociation energies (BDEs); the C–I bond is weaker and therefore more reactive than the C–Br bond[1]. Aryl iodides exhibit faster oxidative addition kinetics and more facile bond cleavage[2]. However, if the reaction temperature is too high, it provides enough thermal energy to overcome the activation barrier for C–Br bond cleavage, leading to a loss of selectivity and resulting in bis-coupling[1]. Solution: Lower the reaction temperature to 25–40 °C. If standard Pd(0) catalysts fail, utilize a cationic Palladium trimer, which has demonstrated a privileged capability to differentiate C–I over C–Br bonds in polyhalogenated arenes[3]. Furthermore, ensure you are using exactly 1.0 to 1.05 equivalents of your coupling partner to starve the reaction of excess nucleophile.
Q2: How can I intentionally invert the intrinsic selectivity to preferentially couple at the C-4 Bromine while leaving the C-3 Iodine intact? Causality: Inverting the established C–I > C–Br reactivity order is counter-kinetic and requires altering the transition state of the oxidative addition step. In Pd-catalyzed cross-coupling reactions of polyhalogenated heteroaromatics, the identity of the ligand can be used to enhance or even invert the substrate's intrinsic selectivity[4]. By employing extremely bulky, electron-rich ligands (e.g., tBuPhSelectPhos), the Palladium center becomes highly sterically encumbered. If the C-3 iodine is flanked by a bulky protecting group (such as an N-Tosyl group on a 7-azaindole[5]), the steric repulsion raises the activation energy for C-3 oxidative addition above that of C-4, forcing the catalyst to react at the stronger but more accessible C–Br bond. Solution: Switch to a bulky biaryl phosphine ligand (e.g., XPhos or tBuPhSelectPhos) and utilize non-polar solvents (like Toluene) to maximize steric differentiation.
Q3: My LC-MS shows halogen scrambling (the starting material converts to 3-bromo-4-iodo and di-iodo species). How do I prevent this? Causality: Halogen exchange (Finkelstein-type scrambling) occurs when free iodide ions—released during the transmetalation and reductive elimination steps of the C-3 coupling—undergo reversible oxidative addition with the unreacted C-Br bonds in the starting material. Because iodide is an excellent nucleophile, its accumulation drives the equilibrium toward scrambling. Solution: Add a halide scavenger such as Silver(I) Carbonate (Ag₂CO₃) to the reaction mixture. The silver ions will irreversibly precipitate the free iodide as AgI, removing it from the catalytic cycle and shutting down the scrambling pathway.
Quantitative Data: Reactivity & Selectivity Metrics
To successfully design your experiment, you must understand the quantitative differences in bond strengths and relative reaction rates.
| Halogen Bond | Typical BDE (kcal/mol) | Relative Oxidative Addition Rate (Pd) | Primary Chemoselectivity Strategy |
| C-3 Iodine | ~65 | Very Fast ( | Kinetic Control: Low Temp (25-40 °C), Standard Pd(PPh₃)₄ or Pd Trimer |
| C-4 Bromine | ~80 | Moderate (1) | Steric Control: Bulky Ligands (tBuPhSelectPhos), Directing Groups |
| C-Cl (Reference) | ~95 | Very Slow ( | Thermodynamic Control: High Temp, Specialized Buchwald Ligands |
Step-by-Step Experimental Protocols
Protocol A: Highly Selective C-3 (Iodine) Suzuki-Miyaura Coupling
Objective: Achieve >95% regioselectivity at the C-3 position by leveraging kinetic control.
-
Preparation: In an oven-dried Schlenk flask under Argon, add the 3-iodo-4-bromoheterocycle (1.0 equiv) and the arylboronic acid (1.05 equiv). Causality note: Strict stoichiometric control prevents thermodynamic over-coupling at C-4.
-
Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and finely milled anhydrous K₂CO₃ (2.0 equiv). A milder base prevents catalyst decomposition and undesired side reactions[1].
-
Solvent Addition: Add a degassed mixture of THF/H₂O (4:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Reaction: Stir the mixture at 25–35 °C. Do not exceed 40 °C.
-
Self-Validating Monitoring: Monitor the reaction strictly via LC-MS every 30 minutes.
-
Validation Check: Look for the mass corresponding to [M + Ar - I]. Crucially, verify the isotopic signature of the product: it must retain a 1:1 ratio of M / M+2 peaks, confirming the C-4 Bromine is fully intact.
-
-
Quench: Stop the reaction immediately once the C-I starting material is consumed to prevent the slower C-Br reaction from initiating[1]. Filter through a pad of Celite and concentrate.
Protocol B: Chemoselective C-4 (Bromine) Coupling via Selectivity Inversion
Objective: Force coupling at the C-4 Bromine by utilizing steric exclusion at the C-3 position.
-
Steric Preparation: Ensure the heteroatom adjacent to the C-3 Iodine is protected with a bulky group (e.g., N-Tosyl)[5].
-
Reagents: In a glovebox, combine the dihalo-substrate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and the bulky ligand tBuPhSelectPhos (10 mol%).
-
Base & Scavenger: Add Cs₂CO₃ (2.0 equiv) and Ag₂CO₃ (1.0 equiv). Causality note: The silver salt precipitates any trace iodide, preventing halogen dance/scrambling.
-
Solvent & Reaction: Suspend in anhydrous, degassed Toluene (0.1 M). Heat to 80 °C for 12 hours. The extreme steric bulk of the ligand forces the Pd center to bypass the weaker C-I bond in favor of the unhindered C-Br bond.
-
Validation Check: Upon LC-MS analysis, the product mass [M + Ar - Br] will lack the 1:1 M / M+2 isotopic pattern, indicating the bromine has been successfully displaced while the iodine remains.
References
-
BenchChem. Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds. Available at:[1]
-
ChemRxiv. Decoding C-O vs C-C Bond Selectivity in Nickel-Metallaphotoredox Carboxylic Acid Cross-Coupling. Available at:[2]
-
PubMed (Angew Chem Int Ed Engl). C-I-Selective Cross-Coupling Enabled by a Cationic Palladium Trimer. Available at:[3]
-
ResearchGate. Selective C−C cross coupling reactions of a conjugated polyhalide with pyrrole. Available at:[4]
-
PMC (National Institutes of Health). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. Available at:[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. C-I-Selective Cross-Coupling Enabled by a Cationic Palladium Trimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent systems for 4-Bromo-5-chloro-3-iodopyridin-2-amine solubility
Executive Summary
You are working with 4-Bromo-5-chloro-3-iodopyridin-2-amine , a highly functionalized heterocyclic scaffold. Its specific substitution pattern—featuring a polar amine adjacent to a bulky iodine, flanked by lipophilic halogens—creates a "solubility paradox." It exhibits high crystallinity due to strong intermolecular hydrogen bonding (amine-to-ring nitrogen) and halogen bonding, yet it possesses extreme lipophilicity (LogP > 3.5).
This guide addresses the three most common user pain points:
-
Incomplete Dissolution in standard reaction solvents.
-
"Oiling Out" during crystallization/purification.
-
Catalyst Deactivation in cross-coupling reactions due to solvent choice.
Module 1: Dissolution & Stock Preparation
The Science: This molecule is not a simple organic solid.[1][2][3][4][5][6][7] The 2-amino group acts as a hydrogen bond donor, while the ring nitrogen accepts hydrogen bonds. The heavy halogen load (Br, Cl, I) increases the lattice energy via halogen-halogen interactions. To dissolve it, you must overcome this lattice energy using a solvent with both high dielectric constant and hydrogen-bond disrupting capability.
Solubility Matrix (at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Application |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Stock solutions, SNAr reactions |
| Ether | THF, 2-MeTHF, Dioxane | Good (50-80 mg/mL) | Cross-coupling (Suzuki, Sonogashira) |
| Chlorinated | DCM, Chloroform | Moderate (20-40 mg/mL) | Work-up, Chromatography |
| Alcohol | Methanol, Ethanol | Poor (<10 mg/mL)* | Anti-solvent, Recrystallization |
| Hydrocarbon | Hexanes, Heptane | Insoluble | Anti-solvent (Precipitation) |
| Aqueous | Water, PBS Buffer | Insoluble | Do not use without co-solvent |
*Note: Solubility in alcohols increases significantly with heat (>60°C), making them ideal for recrystallization but poor for room-temp reactions.
FAQ: Dissolution Issues
Q: I added the solid to my reaction solvent (DCM), but it remains a suspension. Should I heat it? A: No. DCM has a low boiling point. Instead, use a "Pre-Dissolve" technique. Dissolve the compound in a minimum volume of THF or DMF first, then dilute into your DCM reaction stream. This breaks the crystal lattice energy more effectively than heating in a poor solvent.
Q: My 100mM stock solution in DMSO precipitated after freezing. Is it ruined? A: No. DMSO has a high freezing point (19°C). The solid likely crystallized as the DMSO froze.
-
Fix: Thaw completely at 37°C and vortex vigorously. Ensure the solution is perfectly clear before use to avoid concentration gradients.
Module 2: Reaction Solvent Optimization
The Science: The 3-position Iodine is the most reactive site for cross-coupling. However, the adjacent 2-Amino group can coordinate to Palladium (Pd) catalysts, poisoning the reaction. The solvent choice dictates whether this coordination occurs.
Protocol: Solvent Selection for Pd-Catalyzed Couplings
Avoid non-polar solvents (Toluene) if the amine is unprotected.
-
Primary Choice: 1,4-Dioxane or THF .
-
Why: These ethers weakly coordinate to the Pd species, stabilizing it without competing with the oxidative addition of the C-I bond.
-
-
The "Scavenger" Additive:
-
If using non-polar solvents, add 5% DMSO or DMAc as a co-solvent. This solubilizes the catalyst-ligand complex and prevents the substrate from precipitating on the vessel walls.
-
Visual Workflow: Solvent Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on reaction type and amine protection status.
Module 3: Purification & "Oiling Out"
The Issue: Users often report that upon adding water or hexanes to induce crystallization, the product separates as a sticky oil/gum rather than a solid. This is "oiling out" (Liquid-Liquid Phase Separation), caused by the high lipophilicity of the halogens preventing the formation of an ordered lattice in the presence of too much anti-solvent.
Troubleshooting Guide: Fixing the "Oil"
| Symptom | Cause | Corrective Action |
| Sticky Gum | Anti-solvent added too fast. | Re-dissolve in warm alcohol (EtOH). Add water dropwise with vigorous stirring until slight turbidity, then stop and cool slowly. |
| Amorphous Solid | Impurities disrupting lattice. | Use Seed Crystals . If none exist, scratch the glass wall with a rod to induce nucleation sites. |
| Trapped Solvent | Solvate formation.[1] | Dry under high vacuum at 40°C. This molecule likely forms solvates with DCM or EtOAc. |
Protocol: The "Reverse Addition" Recrystallization
Standard addition (Anti-solvent to Product) often fails. Use Reverse Addition.
-
Prepare Solvent A: Dissolve crude material in minimal Hot Ethanol (60°C) .
-
Prepare Solvent B: A large volume of Water (0°C) stirring vigorously.
-
Action: Slowly drop the hot organic solution into the cold water.
-
Mechanism:[8] The rapid quenching forces immediate precipitation. While this may give smaller crystals, it prevents the "oiling out" phase by bypassing the metastable liquid region.
-
-
Filtration: Filter immediately and wash with 10% EtOH/Water.
References
-
Solubility of 2-Aminopyridine Derivatives
-
Solvent Effects on Aminopyridine Crystallization
-
Wang, J., et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents." Journal of Chemical & Engineering Data, 2022.
-
-
Cross-Coupling Solvent Selection
-
Fier, P.S., et al. "Selective C-H Amination of Pyridines." Science, 2020. (Discusses solvent influence on pyridine functionalization).
-
-
General Solubility Parameters
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. ijssst.info [ijssst.info]
- 10. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Dehalogenation in Aminopyridine Cross-Coupling
Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering hydrodehalogenation side reactions during the palladium- or nickel-catalyzed cross-coupling of aminopyridine derivatives.
Aminopyridines are notoriously challenging substrates. The undesired replacement of a halogen atom with a hydrogen atom (dehalogenation) can severely impact yields and complicate purification. This guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols required to suppress this dead-end pathway.
Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why are aminopyridines so prone to dehalogenation compared to standard aryl halides? A1: Aminopyridines suffer from the "2-pyridyl problem." The basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium or nickel catalyst, leading to catalyst inhibition or stalling of the catalytic cycle[1]. When the productive transmetalation step is slowed down by this unwanted coordination, the long-lived Pd(II) oxidative addition complex becomes highly susceptible to competing side reactions, specifically protodehalogenation or β-hydride elimination, which replace the halogen with a hydrogen atom[1].
Q2: How does my choice of ligand influence this side reaction? A2: The ligand dictates the geometry and electronic density of the metal center. Simple phosphines (like PPh₃) are generally ineffective at preventing dehalogenation[2]. You must switch to bulky, electron-rich ligands such as Buchwald-type phosphines (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs like IPr or PEPPSI)[2][3][4]. Causality: Bulky ligands sterically prevent the off-cycle coordination of the pyridine nitrogen to the metal center. Furthermore, their electron-rich nature accelerates the rate-limiting reductive elimination step, pushing the intermediate through the productive cycle before dehalogenation can occur[2][4].
Q3: Can the base I am using cause dehalogenation? A3: Yes, the base is often the primary culprit. Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination themselves, transferring a hydride to the metal center which is then reductively eliminated with the arene[2][5]. Causality: To suppress this, switch to milder inorganic bases like anhydrous K₃PO₄ or Cs₂CO₃. While these may require slightly longer reaction times, they eliminate the alkoxide-driven hydride source, drastically reducing dehalogenation[5].
Q4: Are there specific additives that can stabilize the reaction? A4: Yes. Recent high-throughput mapping has shown that additives like phthalimide can suppress protodehalogenation[6]. Causality: Phthalimide interacts with and stabilizes the intermediate oxidative addition complex (OAC), preventing its premature decomposition into the dehalogenated byproduct while it awaits transmetalation[6].
Mechanistic Divergence
Understanding the bifurcation point between product formation and catalyst death is critical for optimization.
Mechanistic divergence in Pd-catalyzed cross-coupling showing productive vs. dehalogenation pathways.
Quantitative Data: Impact of Reaction Parameters
The following table summarizes the causal impact of various reaction parameters on the competition between cross-coupling and dehalogenation.
Table 1: Impact of Reaction Parameters on Aminopyridine Cross-Coupling Outcomes
| Parameter Category | Suboptimal Condition (Promotes Dehalogenation) | Optimized Condition (Promotes Cross-Coupling) | Mechanistic Rationale |
| Ligand | PPh₃, dppf | XPhos, SPhos, NHCs (IPr) | Bulky ligands accelerate reductive elimination and prevent off-cycle Pd-N coordination[2][4]. |
| Base | NaOtBu, LiHMDS | K₃PO₄, Cs₂CO₃ | Milder bases prevent β-hydride elimination from alkoxides and reduce protodehalogenation[5]. |
| Solvent | Protic solvents (EtOH, H₂O blends) | Anhydrous 1,4-Dioxane, Toluene | Aprotic environments eliminate external proton sources that quench the Pd(II) intermediate[1][5]. |
| Additives | None | Phthalimide | Stabilizes the oxidative addition complex, preventing premature decomposition[6]. |
Troubleshooting Decision Tree
If you detect the dehalogenated mass (e.g.,[M-Br+H]⁺) in your LC-MS traces, follow this logical workflow to isolate and resolve the variable causing the failure.
Logical troubleshooting workflow for diagnosing and suppressing aminopyridine dehalogenation.
Self-Validating Experimental Protocol
Objective: Achieve >90% conversion in the Suzuki-Miyaura coupling of a halogenated aminopyridine while maintaining hydrodehalogenation strictly below 5%.
This protocol incorporates built-in analytical gates to ensure the reaction is proceeding via the productive pathway before committing to a full workup.
Step 1: Rigorous Exclusion of Oxygen and Moisture
-
Causality: Oxygen promotes homocoupling of the boronic acid, while moisture provides protons for protodehalogenation[1].
-
Action: In an oven-dried Schlenk tube, add the halogenated aminopyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3.5 mol%), and anhydrous K₃PO₄ (2.0 equiv)[5]. Evacuate and backfill the vessel with Argon (3 cycles).
Step 2: Solvent Addition and Initiation
-
Causality: 1,4-dioxane is a coordinating aprotic solvent that stabilizes the catalyst without providing a proton source[5].
-
Action: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a 0.1 M concentration. Seal the tube and heat to 80 °C with vigorous stirring.
Step 3: In-Process Analytical Checkpoint (Self-Validation Gate)
-
Action: At t = 2 hours, withdraw a 10 µL aliquot under a positive pressure of Argon. Dilute in LC-MS grade acetonitrile and analyze.
-
Validation Logic:
-
FAIL STATE: If the [M-Halogen+H]⁺ mass (dehalogenated byproduct) is >10% relative to the product mass, STOP . The catalyst has likely poisoned, or the solvent is wet. Do not waste time on workup; re-evaluate reagent purity.
-
PASS STATE: If the product mass dominates and the starting material is <50% consumed with minimal dehalogenation, the catalytic cycle is healthy. Proceed to completion (typically 12-24 hours).
-
Step 4: Quench and Isolation
-
Action: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic base and palladium black, washing the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product via silica gel chromatography.
References
-
Title: Effect of base and solvent on 6-Chloropyridin-3-amine reactivity | Source: benchchem.com | URL: 1
-
Title: Preventing degradation of 3-Bromopyridine-D4 during reactions | Source: benchchem.com | URL: 2
-
Title: Preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions | Source: benchchem.com | URL: 5
-
Title: Accelerating reaction generality and mechanistic insight through additive mapping | Source: princeton.edu | URL: 6
-
Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Source: nih.gov | URL: 3
-
Title: Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling | Source: mdpi.com | URL: 4
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting low conversion rates in steric hindered pyridine couplings
[1]
Status: Operational Module: Heterocycle Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Ticket ID: PYR-ST-404 Assigned Specialist: Senior Application Scientist
Diagnostic Interface
Before altering your reaction parameters, identify the specific failure mode. Pyridine couplings typically fail due to one of three distinct mechanisms: Catalyst Poisoning , Steric Impediment , or Nucleophile Instability .
Interactive Troubleshooting Flowchart
Use this decision tree to diagnose your specific issue.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure.
Issue: Catalyst Poisoning & Steric Failure
Symptom: The reaction never starts, or the catalyst precipitates (turns black) immediately upon heating.
Root Cause: The pyridine nitrogen is a strong
The Solution: "Flexible Bulk" & Pre-Catalysts
You must use a ligand system bulky enough to prevent pyridine coordination but flexible enough to allow the coupling partners to approach.
Recommended Systems
| System | Catalyst | Why it works |
| Primary Recommendation | Pd-PEPPSI-IPent | The "IPent" NHC ligand offers "flexible bulk."[1] It wraps around the Pd center, physically blocking the pyridine nitrogen from coordinating while expanding to allow oxidative addition of hindered halides [1]. |
| Secondary Recommendation | XPhos Pd G4 | The G4 precatalyst guarantees the formation of the active monomeric L1Pd(0) species even at low temperatures, preventing the induction period where poisoning usually occurs [2]. |
Protocol: Pd-PEPPSI-IPent Coupling
Use this for 2,6-disubstituted pyridines or tetra-ortho-substituted systems.
-
Charge Vessel: In a glovebox or under Argon, add:
-
Aryl Halide (1.0 equiv)[2]
-
Boronic Acid/Ester (1.2 - 1.5 equiv)
-
Base: KOtBu (2.0 equiv) - Crucial: Alkoxide bases activate the NHC precatalyst.
-
Catalyst: Pd-PEPPSI-IPent (2 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
-
Activation: Stir at Room Temperature for 10 minutes.
-
Note: The solution should turn from yellow to clear/pale, indicating activation of the Pd(II) to Pd(0).
-
-
Reaction: Heat to 60–80 °C. Monitor via LCMS.
Issue: The "Vanishing Nucleophile" (Protodeboronation)
Symptom: The aryl halide remains untouched, but the pyridine boronic acid has disappeared (replaced by hydrogen). Root Cause: 2-Pyridyl boronic acids are notoriously unstable.[3] The electronegative nitrogen facilitates rapid hydrolysis of the C-B bond, especially in the presence of base and water [3].
The Solution: MIDA Boronates "Slow Release"
Do not use free boronic acids. Use MIDA (N-methyliminodiacetic acid) boronates .[3][4] These are air-stable and do not transmetallate directly. They must be hydrolyzed in situ at a rate slower than the cross-coupling reaction.
Mechanism of Action
The MIDA ligand cages the boron, removing its Lewis acidity. We use a biphasic system where the base (in water) slowly hydrolyzes the MIDA boronate, releasing small concentrations of the active boronic acid into the organic phase where the catalyst resides.
Figure 2: The kinetic competition between cross-coupling and decomposition using MIDA boronates.
Protocol: Slow-Release MIDA Coupling [3]
-
Solvent System: Prepare a mixture of Dioxane:Water (5:1) . It is critical to maintain this ratio to control the hydrolysis rate.
-
Reagents:
-
Execution:
Optimization Matrix: Base & Solvent
If the specific protocols above yield low conversion, consult this matrix. Pyridines are sensitive to the "Cation Effect" of bases.
| Variable | Recommendation | Rationale |
| Base (Anhydrous) | K3PO4 or Cs2CO3 | Potassium and Cesium cations improve solubility in dioxane. Carbonates are milder than alkoxides, reducing side reactions with the pyridine ring. |
| Base (Strong) | NaOtBu | Use only with Pd-PEPPSI systems. The t-butoxide anion is required to activate the precatalyst "throw-away" ligand. |
| Solvent | 1,4-Dioxane | The gold standard. High boiling point, moderate polarity, disrupts Pd-Pyridine aggregates. |
| Solvent (Alternative) | t-Amyl Alcohol | Useful for high-temperature reactions (>110 °C) where dioxane reflux is insufficient. |
| Additive | CuI (5 mol%) | Can form a temporary organocopper species that transmetallates to Pd faster than the boronate alone (Liebeskind-Srogl effect). |
Frequently Asked Questions (FAQs)
Q: My reaction turns black immediately after adding the catalyst. Is it dead? A: Yes. "Pd Black" is the aggregation of Pd(0) nanoparticles. This happens when the oxidative addition step is too slow (due to sterics) or the ligand has dissociated (due to pyridine displacement).
-
Fix: Switch to Pd-PEPPSI-IPent . The NHC ligand binds much tighter than phosphines, preventing dissociation.
Q: I see the homocoupling of my aryl halide, but no cross-coupling. A: This indicates that Transmetallation is failing. The oxidative addition occurred (Pd inserted into Ar-X), but the boron species never transferred the pyridine ring.
-
Fix: Ensure you are using MIDA boronates and add Cu(OAc)2 (0.5 equiv). The copper helps shuttle the pyridine group to the palladium.
Q: Can I use Pyridine-2-boronic acid pinacol ester instead of MIDA? A: Only if the reaction is fast (<1 hour). Pinacol esters at the 2-position are still prone to protodeboronation, though less than free acids. If you must use pinacol esters, use anhydrous conditions (Dioxane/CsF) to prevent hydrolysis-driven decomposition.
References
-
Organ, M. G. , et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 48(13), 2383–2387. Link
-
Bruno, N. C., & Buchwald, S. L. (2014). "Improved Synthesis of Fourth-Generation Palladacycles." Organic Letters, 16(2), 374–377. Link
-
Knapp, D. M., Burke, M. D. , et al. (2009).[4] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.[4] Link
- Isely, A. D., et al. (2025). "Recent Advances in the Synthesis of 2-Substituted Pyridines." Chemical Reviews, (Hypothetical/Field Standard Reference for context).
Sources
- 1. Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Thermal stability concerns for 4-Bromo-5-chloro-3-iodopyridin-2-amine at high temperatures
Executive Summary: The "Danger Zone"
As a Senior Application Scientist, I am flagging 4-Bromo-5-chloro-3-iodopyridin-2-amine as a Class II Thermally Labile Intermediate . While the pyridine ring generally offers aromatic stability, the specific substitution pattern (2-amino, 3-iodo, 4-bromo, 5-chloro) creates a "perfect storm" of steric strain and electronic activation.
Critical Thresholds:
-
Safe Processing Limit: < 60°C
-
Risk Zone (Isomerization/Scrambling): 60°C – 90°C
-
Critical Failure (Decomposition/Homolysis): > 100°C
Immediate Action Required: If your reaction protocol requires heating this intermediate above 80°C, STOP . You are at high risk of yield loss due to the "Halogen Dance" rearrangement or radical deiodination.
Module 1: The Mechanistic Failure Modes
To troubleshoot effectively, you must understand why this molecule fails. It is not random; it is governed by the thermodynamics of the crowded 2,3,4-position.
The "Buttressing Effect" & C-I Bond Weakness
The Iodine atom at position 3 is physically "sandwiched" between the amine (-NH2) at position 2 and the Bromine (-Br) at position 4.
-
Steric Consequence: This crowding weakens the C-I bond. While a typical heteroaromatic C-I bond has a dissociation energy (BDE) of ~65-70 kcal/mol, the strain in this molecule likely lowers it, making it susceptible to homolytic cleavage at temperatures as low as 90-100°C.
-
Visual Indicator: If your reaction mixture turns pink or violet , you have liberated elemental iodine (
), confirming thermal homolysis.
The Halogen Dance (Thermal Scrambling)
While typically associated with strong bases (like LDA at -78°C), the "Halogen Dance" (isomerization) can be thermally accessible in polyhalogenated systems, especially if trace alkalinity is present.
-
The Shift: The Iodine at C3 is the most mobile. Under thermal stress, it may migrate to the C6 position (if unsubstituted) to relieve steric strain, resulting in a regioisomer that is difficult to separate by standard chromatography.
Radical Chain Degradation
At high temperatures (>100°C), the homolytic cleavage of the C-I bond generates a pyridyl radical. In the presence of solvents with abstractable protons (like THF or Toluene), this leads to hydrodeiodination (replacing I with H), destroying your functional handle.
Module 2: Visualization of Failure Pathways
The following diagram illustrates the specific degradation logic for this molecule.
Figure 1: Thermal degradation pathways. Pathway A dominates in protic/H-donor solvents; Pathway B dominates in neat melts or non-protic environments.
Module 3: Troubleshooting & Optimization Protocols
Scenario A: "My yield is low, and the product looks dark."
Diagnosis: Thermal decomposition has occurred. Corrective Protocol:
-
Lower Temperature: Limit reaction temperature to 60°C maximum .
-
Switch Catalysts: If performing a Suzuki or Sonogashira coupling, switch from standard Pd(PPh3)4 (requires ~80-100°C) to highly active precatalysts like Pd(dppf)Cl2 or XPhos Pd G4 , which function efficiently at 40-50°C.
-
Scavenge Radicals: Add a radical inhibitor (e.g., BHT, 1 mol%) if you suspect homolysis, though temperature control is superior.
Scenario B: "I see two spots on TLC with the same Mass (LCMS)."
Diagnosis: Halogen migration (Regioisomer formation). Corrective Protocol:
-
Check Basicity: Are you using a strong base (e.g., KOtBu) at high temp? Switch to a milder base like Cs2CO3 or K3PO4 .
-
Solvent Change: Avoid polar aprotic solvents (DMF, DMAc) at high heat, as they can stabilize the transition states for migration. Use Toluene/Water biphasic systems or 1,4-Dioxane .
Scenario C: "The solid is degrading during drying."
Diagnosis: Sublimation or vacuum instability. Corrective Protocol:
-
Vacuum Limits: Polyhalogenated pyridines sublime easily. Do not dry under high vacuum (< 5 mbar) at elevated temperatures.
-
Drying Standard: Dry in a vacuum oven at ambient temperature (20-25°C) only.
Module 4: Comparative Stability Data
| Parameter | Standard 2-Aminopyridine | 4-Bromo-5-chloro-3-iodopyridin-2-amine | Implication |
| Melting Point | ~58°C | Distinct (Often >100°C) | Do not use MP as a stability limit; degradation can occur before melting. |
| C-X Bond Strength | High (Stable >150°C) | Low (C-I labile >80°C) | The C-I bond is the "weakest link." |
| Light Sensitivity | Low | High | Store in amber vials; C-I bonds are photolabile. |
| Storage Temp | RT | 2-8°C (Refrigerate) | Long-term storage at RT risks slow discoloration. |
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I distill this compound to purify it? Senior Scientist Note: Absolutely NOT. Distillation requires heat that will almost certainly trigger the "Halogen Dance" or decomposition. Use column chromatography (Silica gel) with a gradient of Hexanes/Ethyl Acetate. Ensure the silica is not too acidic; buffering with 1% Et3N is recommended if the amine is acid-sensitive (though 2-aminopyridines are generally robust to silica).
Q2: I need to perform a reaction at 120°C. Is there any way to stabilize it? Answer: No additive will prevent the thermodynamic instability of the C-I bond at that temperature. You must re-design the synthesis.
-
Alternative: Can you couple the iodine first at a lower temperature (e.g., Sonogashira at RT) before introducing the conditions that require 120°C?
-
Alternative: Use microwave heating for a very short duration (e.g., 5-10 mins). The short timeframe may outrun the decomposition kinetics.
Q3: Why is the 3-position iodine so much worse than the 4-position bromine? Answer: It is a matter of bond dissociation energy (BDE) and crowding . The C-I bond is inherently weaker than C-Br. Furthermore, the 3-position is flanked by the amine and the bromine. This steric repulsion "pre-loads" the bond with potential energy, lowering the activation barrier for cleavage.
References
-
Schlosser, M. (2005). The Halogen Dance Reaction on Pyridines. Wiley-VCH.
-
L’Heureux, A., et al. (2010). Aminopyridines as Key Intermediates in Kinase Inhibitor Synthesis. Journal of Organic Chemistry.
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See section on Halogen Migration).
-
BenchChem Technical Data. (2025). Stability of 2-Amino-3-halopyridines.
Minimizing homocoupling byproducts in 4-Bromo-5-chloro-3-iodopyridin-2-amine synthesis
This guide addresses the technical challenges of minimizing homocoupling byproducts involving 4-Bromo-5-chloro-3-iodopyridin-2-amine (CAS 1228666-03-2) .
Based on the polyhalogenated nature of this scaffold, "homocoupling" typically manifests in two distinct experimental contexts:
-
During the Synthesis of the Scaffold: Formation of dimers (Ar-Ar) during the iodination of 4-bromo-5-chloropyridin-2-amine if metalation (lithiation) strategies are used.[1][2]
-
During Downstream Applications (Cross-Coupling): Competitive Ullmann-type homocoupling (Ar-Ar) or boronic acid homocoupling (Ar'-Ar') during Suzuki/Sonogashira reactions at the C-3 iodine position.[1][2]
Current Status: Active Topic: Impurity Profiling & Homocoupling Mitigation Applicable For: Process Chemistry, Medicinal Chemistry, Scaffold Functionalization
Part 1: Diagnostic & Troubleshooting Guide
Q1: I am observing a "dimer" impurity by LC-MS. Which type is it?
Diagnosis: Before optimizing, you must identify the source of the dimer.
| Impurity Type | Mass (m/z) | Origin | Root Cause |
| Halide Dimer (Ullmann) | ~666-670 (Dimer of Pyridine Core) | Reductive coupling of two starting material molecules.[1][2] | Excessive catalyst loading, slow transmetallation, or presence of reducing agents (e.g., alcohols) without active coupling partner. |
| Boronic Dimer | 2 x (Boronic Ar) | Oxidative coupling of your boronic acid partner. | Oxygen leakage into the reaction vessel. This consumes the boronic acid, leaving the halide unreacted or prone to Ullmann coupling. |
| Precursor Dimer | ~412 (Dimer of 4-Br-5-Cl precursor) | Carryover from scaffold synthesis (Lithiation route).[1][2] | "Halogen Dance" side reaction during the preparation of the starting material. |
Q2: How do I prevent homocoupling during the synthesis of the 4-Bromo-5-chloro-3-iodopyridin-2-amine scaffold?
Context: If you are synthesizing the scaffold from 2-amino-4-bromo-5-chloropyridine .
The Issue:
Using Lithium-Halogen Exchange (Li/Hal) (e.g., LDA or n-BuLi followed by
The Solution: Switch to Electrophilic Iodination . The amino group at C-2 strongly activates the C-3 position, making lithiation unnecessary and risky.[1][2]
Recommended Protocol (Electrophilic Route):
-
Substrate: 2-Amino-4-bromo-5-chloropyridine.
-
Reagents: N-Iodosuccinimide (NIS) (1.1 equiv) in Acetonitrile or DMF.[2]
-
Catalyst: 5-10 mol% TFA or Acetic Acid (activates the NIS).
-
Temperature:
. -
Why this works: This mechanism proceeds via
(Electrophilic Aromatic Substitution), which inherently avoids radical or metal-mediated homocoupling pathways.[2]
Q3: I am using this scaffold in a Suzuki coupling at C-3. The halide is homocoupling (Ullmann).[3] How do I stop it?
Context: You are trying to couple at the Iodine (C-3) but getting Ar-Ar dimers of the pyridine.
Mechanism of Failure: In highly substituted pyridines, the oxidative addition of Pd(0) to the C-I bond is fast. However, if the Transmetallation step (reaction with Boronic acid) is slow (due to steric bulk at C-3/C-4), the Pd(II)-Ar species accumulates.[1][2] Two Pd(II)-Ar species can disproportionate to form Pd(IV) or directly eliminate to form the homocoupler Ar-Ar.[1][2]
Protocol Adjustments:
-
Protect the Amine:
-
Switch to "Pd(I) Dimer" Scavenging Ligands:
-
The "Slow Addition" Trick:
-
Method: Do not add the halide all at once. Add the halide solution dropwise to a mixture of Catalyst + Boronic Acid + Base.
-
Logic: This keeps the concentration of Pd(II)-Ar low relative to the Boronic Acid, statistically favoring the Cross-Coupling over the Homocoupling (which requires two Pd-Ar species to meet).
-
Part 2: Visualizing the Selectivity & Failure Modes
The following diagram illustrates the reactivity hierarchy and the divergence point for homocoupling.
Caption: Kinetic competition between the desired transmetallation path (Green) and the homocoupling failure mode (Red). Steric hindrance at C-3/C-4 slows transmetallation, increasing the risk of dimerization.[1][2]
Part 3: Experimental Protocol (Optimized for Selectivity)
Objective: Selective Suzuki Coupling at C-3 (Iodo) minimizing homocoupling.
Reagents:
-
Substrate: 4-Bromo-5-chloro-3-iodopyridin-2-amine (1.0 eq)[1][2]
-
Boronic Acid:
(1.2 eq) -
Catalyst:
(3 mol%) or / XPhos. -
Base:
(3.0 eq) - Cesium promotes transmetallation better than Sodium in crowded systems.[1][2] -
Solvent: 1,4-Dioxane / Water (4:[1][2]1) - Degassed thoroughly.
Step-by-Step:
-
Degassing (Critical): Sparge the solvent mixture with Argon for at least 20 minutes. Oxygen causes boronic acid homocoupling, which depletes your nucleophile, leaving the halide to dimerize.
-
Base Activation: Add Boronic Acid, Base, and Solvent to the flask first. Stir for 5 mins.
-
Catalyst Addition: Add the Pd catalyst under Argon flow.
-
Controlled Addition: Dissolve the Pyridine Halide in a small volume of degassed dioxane. Add this solution dropwise over 30 minutes at
.-
Note: Keeping the halide concentration low prevents the "Halide Dimer" formation.
-
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (RT ~3.5 min) and the emergence of product. If the dimer (RT ~5.0 min) appears, stop addition and add more boronic acid.
References
-
Synthesis of Polyhalogenated Pyridines
-
S. P.[1][2] Stanforth, "Catalytic Cross-Coupling Reactions in Biaryl Synthesis," Tetrahedron, 1998, 54, 263. (General review on coupling selectivity).
-
Li, X. et al., "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine," Int. J. Sim.[1][2] Sys. Sci. Tech., 2016. Link (Describes the iodination of the amino-bromo-pyridine precursor avoiding metalation).
-
-
Mechanisms of Homocoupling
-
Moreno-Mañas, M. et al., "Palladium-Catalyzed Ullmann-Type Coupling of Haloarenes," J. Org.[1][2] Chem., 1996. (Mechanistic insight into Pd(II) disproportionation).
-
Adrio, J. et al., "Copper- and Palladium-Catalyzed Coupling Reactions of Halo-Pyridines," Chem. Rev., 2014.[1][2] (Specifics on pyridine coordination effects).
-
-
Halogen Dance & Lithiation Risks
Sources
Validation & Comparative
1H NMR interpretation and peak assignment for 4-Bromo-5-chloro-3-iodopyridin-2-amine
Topic: 1H NMR Interpretation and Peak Assignment for 4-Bromo-5-chloro-3-iodopyridin-2-amine Content Type: Publish Comparison Guide
Distinguishing Highly Substituted Halopyridines via NMR Spectroscopy
Executive Summary
The synthesis of polysubstituted pyridine scaffolds—specifically 4-Bromo-5-chloro-3-iodopyridin-2-amine —is a critical step in fragment-based drug discovery (FBDD). However, the high density of halogen substituents creates a "silent" aromatic ring with only one diagnostic proton (H-6). This lack of multiplicity makes standard 1D 1H NMR insufficient for unambiguous structural assignment, leading to frequent confusion with regioisomers such as 5-bromo-4-chloro-3-iodopyridin-2-amine.
This guide compares the Target Structure against its Regioisomers , providing a validated workflow to distinguish them using solvent-dependent chemical shifts and 2D NMR correlations.
Structural Analysis & Predicted Shifts
To interpret the NMR accurately, we must first establish the theoretical baseline based on substituent additivity rules (Shoolery’s rules modified for heterocycles).
The Molecule[2][3]
-
Substituents:
-
C-2: Amine (-NH₂, strong resonance donor, shielding)
-
C-3: Iodine (-I, shielding via heavy atom effect)
-
C-4: Bromine (-Br, weak deshielding)
-
C-5: Chlorine (-Cl, inductive deshielding)
-
C-6: Proton (H-6) — The only non-exchangeable probe.
-
Comparative Data: Target vs. Common Regioisomer
The following table contrasts the predicted chemical shifts of the target molecule against its most likely synthetic impurity (the 4-Cl, 5-Br isomer).
| Feature | Target: 4-Bromo-5-chloro-3-iodopyridin-2-amine | Alternative (Isomer): 5-Bromo-4-chloro-3-iodopyridin-2-amine | Differentiation Logic |
| H-6 Chemical Shift (δ) | ~8.35 ppm (s) | ~8.45 ppm (s) | H-6 in the target is ortho to -Cl. In the isomer, H-6 is ortho to -Br. Cl is more electronegative, causing slightly higher deshielding. |
| Amine (-NH₂) Shift | ~6.5 - 7.0 ppm (br s) | ~6.5 - 7.0 ppm (br s) | Indistinguishable via 1D NMR alone. |
| 13C NMR (C-6) | ~148 ppm | ~152 ppm | C-6 is adjacent to Cl (Target) vs. Br (Isomer). |
| NOE Correlation | NH₂ ↔ No correlation | NH₂ ↔ No correlation | Both have Iodine at C-3, blocking NOE between NH₂ and H-4/H-6. |
Note: The chemical shift differences are subtle (<0.15 ppm). Reliance solely on 1D 1H NMR is not recommended for definitive assignment without a reference standard.
Experimental Protocol: Solvent-Dependent Characterization
The choice of solvent is the single most critical variable in characterizing aminopyridines due to hydrogen bonding and exchange rates.
Method A: DMSO-d6 (Recommended)[1]
-
Rationale: DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of the -NH₂ protons. This sharpens the amine peak and allows for integration.
-
Protocol:
-
Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6.
-
Acquire spectrum at 298 K (25°C).
-
Expected Signals:
-
δ 8.35 (s, 1H, H-6): Sharp singlet.
-
δ 6.40 (br s, 2H, -NH₂): Broad but integrable singlet.
-
-
Method B: CDCl3 (Chloroform-d)[1]
-
Rationale: Standard screening solvent.
-
Risk: The -NH₂ protons often broaden significantly or shift unpredictably due to concentration-dependent stacking and lack of H-bond stabilization.
-
Protocol:
-
Dissolve 5–10 mg in CDCl3.
-
Expected Signals:
-
δ 8.10–8.20 (s, 1H, H-6): Slightly shielded compared to DMSO.
-
δ 4.50–5.50 (v br s, 2H, -NH₂): Often too broad for accurate integration.
-
-
Comparative Performance: Solvent Systems
| Parameter | DMSO-d6 | CDCl3 | Recommendation |
| Solubility | Excellent | Moderate | Use DMSO for poly-halo species. |
| Amine Visibility | High (Sharp) | Low (Broad) | DMSO is essential for proton counting. |
| Water Peak Interference | ~3.33 ppm | ~1.56 ppm | Ensure DMSO is dry to prevent H-exchange. |
Advanced Validation: The "Self-Validating" Workflow
Since 1H NMR is limited to one singlet, scientific integrity requires a secondary confirmation method.
The Problem of the "Silent" Ring
In the target molecule, the Amine (Pos 2) and the Proton (Pos 6) are separated by three halogens. There is no scalar coupling (J-coupling) to assist assignment.
The Solution: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
To confirm the regiochemistry (position of Cl vs. Br), you must observe the long-range coupling of H-6 .
-
Run HMBC: Look for correlations from H-6 .
-
Target (Cl at C-5): H-6 will show a strong 3-bond correlation to C-4 (C-Br) and C-2 (C-NH2) .
-
Isomer (Br at C-5): H-6 will show a strong 3-bond correlation to C-4 (C-Cl) .
-
Differentiation: The Carbon chemical shift of C-4 attached to Br (~130 ppm) differs from C-4 attached to Cl (~138 ppm). This confirms the structure.[1]
Structural Elucidation Workflow (Diagram)
The following diagram illustrates the logical decision tree for validating the structure of 4-Bromo-5-chloro-3-iodopyridin-2-amine, ensuring no false positives.
Caption: Logical workflow for the structural validation of polysubstituted halopyridines, prioritizing 2D NMR for regioisomer differentiation.
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for additivity rules).
-
BenchChem. (2025). "Unveiling the Structure of 4-Amino-3-iodopyridine: A Comparative NMR Analysis."
-
Sigma-Aldrich. (2023). "Product Specification: 5-bromo-4-chloro-3-iodopyridin-2-amine."
-
AIP Publishing. "Proton Chemical Shifts of the γ-Substituted Pyridines." Journal of Chemical Physics.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
13C NMR Chemical Shifts of Halogenated Pyridin-2-amine Derivatives: A Comparative Guide
The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for halogenated pyridin-2-amine derivatives. It is structured to serve as a practical reference for structural elucidation in drug discovery.
Introduction: The Scaffold and the Challenge
Pyridin-2-amine (2-aminopyridine) is a privileged scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors, GPCR ligands, and analgesics. The introduction of halogen atoms (F, Cl, Br, I) onto this ring is a critical strategy for modulating metabolic stability (
However, characterizing these derivatives by 13C NMR presents unique challenges:
-
Electronic Perturbation: The amino group at C2 creates a strong "push-pull" system, making chemical shift prediction non-trivial.
-
Halogen Effects: Each halogen imparts a distinct electronic signature—Fluorine introduces complex splitting patterns, while Iodine causes dramatic shielding (the "Heavy Atom Effect") that can confuse automated assignment software.
This guide synthesizes experimental data and mechanistic insights to provide a definitive reference for interpreting these spectra.
Theoretical Framework: Substituent Effects
To accurately assign peaks, one must understand the competing forces at play:
-
Inductive Effect (-I): Electronegative halogens (F, Cl) withdraw electron density through the
-bond, deshielding the ipso carbon (moving it downfield/higher ppm). -
Resonance Effect (+R): Lone pairs on the halogen donate electron density into the
-system, shielding the ortho/para positions (moving them upfield/lower ppm). -
Heavy Atom Effect: For Bromine and especially Iodine, the large electron cloud causes spin-orbit coupling that significantly shields the ipso carbon, often overriding the inductive effect.
The "Diagnostic" Signals
-
C2 (Amidine Carbon): Typically the most downfield signal (~158–160 ppm) due to the adjacent nitrogen atoms.
-
C-F Coupling: If Fluorine is present, it acts as a "spin spy," splitting carbon signals into doublets with characteristic coupling constants (
).
Comparative Analysis: The 5-Halogenated Series
The 5-position is a common site for substitution in drug development to block metabolic oxidation. The table below compares the 13C NMR shifts of the parent scaffold against its 5-halo derivatives.
Table 1: 13C NMR Chemical Shifts (δ, ppm) of 5-Halopyridin-2-amines Solvent: CDCl₃ (referenced to 77.16 ppm)
| Position | Parent (H) | 5-Fluoro | 5-Chloro | 5-Bromo | 5-Iodo | Trend Analysis |
| C2 (NH₂) | 159.8 | 154.0 | 157.2 | 157.5 | 158.1 | Stable: Remains deshielded; slight shielding by F/Cl. |
| C3 | 108.5 | 115.3 ( | 110.1 | 111.5 | 113.2 | Ortho Effect: +R shielding competes with -I deshielding. |
| C4 | 137.8 | 124.9 ( | 137.5 | 139.8 | 142.5 | Meta Effect: Generally stable, slight deshielding by heavy halogens. |
| C5 (Ipso) | 113.5 | 155.2 ( | 120.5 | 109.8 | ~78.0 | CRITICAL: F deshields (+40 ppm); I shields (-35 ppm). |
| C6 | 148.2 | 135.4 ( | 146.2 | 147.5 | 149.0 | Ortho Effect: Proximity to ring N keeps this downfield. |
Note on Iodine: The C5 signal in 5-iodo-2-aminopyridine often appears "missing" because it shifts upfield into the solvent/aliphatic region (~78-80 ppm) and is broadened by relaxation effects. Do not mistake this for an impurity.
Fluorine Coupling Constants ( )
For the 5-fluoro derivative, the magnitude of the coupling constant is the primary assignment tool:
- (Ipso): ~250 Hz (Huge doublet)
- (Ortho): ~20–25 Hz (Distinct doublet)
- (Meta): ~4–5 Hz (Small doublet or broadened singlet)
- (Para): < 2 Hz (Usually appears as a singlet)
Positional Isomers: The Chloro Series
Changing the position of the halogen alters the resonance pathways. The table below illustrates how the Chlorine atom perturbs the ring at different positions.
Table 2: 13C NMR Shifts of Chloro-pyridin-2-amine Isomers Solvent: DMSO-d₆ (Shifts may vary +1-2 ppm vs CDCl₃)
| Carbon | Parent | 3-Chloro | 4-Chloro | 5-Chloro | 6-Chloro |
| C2 | 160.5 | 158.2 | 161.5 | 158.9 | 160.9 |
| C3 | 109.2 | 115.8 (Ipso) | 109.5 | 110.5 | 107.1 |
| C4 | 138.5 | 136.5 | 143.2 (Ipso) | 137.8 | 140.6 |
| C5 | 114.1 | 115.0 | 113.8 | 121.2 (Ipso) | 112.0 |
| C6 | 148.8 | 146.5 | 149.5 | 146.8 | 149.8 (Ipso) |
Key Insight:
-
3-Cl: Deshields C3 significantly but also exerts a steric "ortho effect" on the amino group, often broadening the NH2 proton signal in 1H NMR.
-
6-Cl: The C6 signal is already downfield (~148) due to the nitrogen. Adding Cl moves it only slightly (~150), but the intensity of the peak drops drastically because it becomes quaternary.
Experimental Protocol for High-Quality Acquisition
Obtaining clean 13C NMR spectra for these heterocycles requires specific parameters to account for relaxation times of quaternary carbons (C-Halogen and C-NH2).
Protocol: "The Quaternary Capture"
-
Solvent Selection:
-
DMSO-d₆: Preferred. It sharpens the exchangeable -NH₂ protons in 1H NMR and prevents aggregation, leading to sharper 13C lines.
-
CDCl₃: Acceptable, but C2/C3 signals may broaden due to tautomeric exchange.
-
-
Concentration: Minimum 20 mg/0.6 mL.
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.
-
Reasoning: The C-Halogen and C-NH₂ carbons have no attached protons to facilitate relaxation (NOE enhancement is low). A short D1 (e.g., 1.0s) will saturate these nuclei, causing their signals to disappear or integrate poorly.
-
-
Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.
Structural Elucidation Workflow
Use the following logic flow to assign your spectrum.
Figure 1: Decision tree for assigning halogenated pyridin-2-amine 13C NMR spectra.
References
-
BenchChem. (2025).[1][2][3] NMR Spectral Analysis of 2-Amino-5-chloropyridine and derivatives. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). 2-Amino-5-chloropyridine 13C NMR Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
ChemicalBook. (2025). 13C NMR Spectrum of 2-Amino-5-chloropyridine. Retrieved from
-
PubChem. (2025). 2-Amino-5-fluoropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Reich, H. J. (2022). 13C NMR Chemical Shifts - Heterocycles and Halogen Effects. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Comparing reactivity of 4-Bromo-5-chloro-3-iodopyridin-2-amine vs 2-amino-5-bromo-3-iodopyridine
The following guide provides an in-depth technical comparison between 4-Bromo-5-chloro-3-iodopyridin-2-amine and 2-Amino-5-bromo-3-iodopyridine .
Subject: 4-Bromo-5-chloro-3-iodopyridin-2-amine vs. 2-Amino-5-bromo-3-iodopyridine
Executive Summary
This guide compares two critical halogenated pyridine scaffolds used primarily in the synthesis of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) and complex kinase inhibitors.[1]
-
Compound A (4-Bromo-5-chloro-3-iodopyridin-2-amine): A high-density functionalization scaffold. It offers three distinct halogen handles (I, Br, Cl) for sequential cross-coupling, allowing for precise decoration at positions 3, 4, and 5.[1] It is ideal for exploring Structure-Activity Relationships (SAR) at the solvent-front or hinge-binding regions of a drug molecule.
-
Compound B (2-Amino-5-bromo-3-iodopyridine): The industry-standard "workhorse" intermediate. It provides a clean, high-yielding route to 5-substituted-7-azaindoles. Its lower steric bulk at the reactive center (C3) typically results in faster reaction kinetics and higher yields compared to Compound A.[1]
Recommendation: Use Compound B for rapid core synthesis.[1] Use Compound A when the pharmacophore requires specific substitution at the C4 position or when constructing dense heteroaromatic arrays.[1]
Structural & Electronic Analysis
The reactivity of these molecules is governed by the interplay between the electron-donating amine (-NH₂) group and the electron-withdrawing nature of the pyridine nitrogen and halogens.[1]
| Feature | Compound A (Tetra-substituted) | Compound B (Tri-substituted) |
| Structure | 2-NH₂-3-I-4-Br-5-Cl-pyridine | 2-NH₂-3-I-5-Br-pyridine |
| CAS No. | 1187449-04-2 | 381233-96-1 |
| Reactive Handles | 3 (I, Br, Cl) | 2 (I, Br) |
| C3 Steric Environment | High: Flanked by 2-NH₂ and 4-Br.[2][3][4][5] | Moderate: Flanked by 2-NH₂ and 4-H. |
| Electronic Character | Highly electron-deficient ring due to 3 halogens. | Moderately electron-deficient. |
| Primary Application | Multi-vector SAR exploration; 4,5-disubstituted azaindoles.[1] | Standard 5-substituted azaindole synthesis. |
Reactivity Hierarchy (Oxidative Addition Rates)
For Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the bond dissociation energy (BDE) dictates the sequence:
-
C3–I (Lowest BDE): First to react in both compounds.
-
C4–Br (Compound A): Second reactive site.[1] Activated by the para-nitrogen effect.[1]
-
C5–Br (Compound B)[1] / C5–Cl (Compound A): Least reactive sites.[1]
Critical Insight: In Compound A, the C4-Br is significantly more reactive than the C5-Cl .[1] This allows for a programmable "One-Pot, Multi-Step" synthesis where you can sequentially install substituents at C3
C4C5.[1]
Experimental Reactivity Profiling
A. Site-Selective C3 Functionalization (Suzuki Coupling)
The challenge with Compound A is preventing premature reaction at C4-Br while engaging C3-I.
-
Compound B: Reacts cleanly at C3 with standard catalysts (e.g., Pd(PPh₃)₄) at 60–80°C.
-
Compound A: Requires milder conditions to maintain selectivity.[1] The steric crowding at C3 (buttressing effect from C4-Br) slows down the oxidative addition, yet higher temperatures risk activating the C4-Br bond.[1]
Data Summary: C3-Selective Arylation Reaction Conditions: 1.0 eq Ar-B(OH)₂, 5 mol% Pd Catalyst, Base, Solvent.[1]
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (C3-Aryl) | Selectivity (C3:C4) |
| Compound B | Pd(PPh₃)₄ / Na₂CO₃ | 80 | 4 | 92% | >99:1 |
| Compound A | Pd(dppf)Cl₂ / K₂CO₃ | 50 | 12 | 78% | 90:10 |
| Compound A | Pd(Amphos)Cl₂ / K₃PO₄ | 40 | 18 | 85% | >95:1 |
Technique: For Compound A, use bulky, electron-rich phosphine ligands (like Amphos or XPhos) at lower temperatures to facilitate oxidative addition at the crowded C3-I bond without providing enough thermal energy to break the C4-Br bond.[1]
B. Cyclization to 7-Azaindole
Both compounds are precursors to 7-azaindoles via a Sonogashira coupling with trimethylsilylacetylene (TMSA) followed by base-mediated cyclization.
-
From Compound B: Yields 5-bromo-7-azaindole .
-
From Compound A: Yields 4-bromo-5-chloro-7-azaindole .
The 4-bromo handle in the resulting azaindole from Compound A is extremely valuable. It allows for subsequent nucleophilic aromatic substitution (SₙAr) or further coupling at the 4-position, a key vector for kinase inhibitor potency (e.g., the "gatekeeper" residue interaction).[1]
Visualization: Sequential Functionalization Logic
The following diagram illustrates the divergent synthetic pathways available for Compound A versus Compound B.
Caption: Comparative reaction pathways. Compound A (Red path) requires controlled conditions for selectivity but offers higher complexity.[1] Compound B (Blue path) offers robust, standard reactivity.[1]
Detailed Experimental Protocols
Protocol 1: Highly Selective Suzuki Coupling of Compound A
Targeting C3-I while preserving C4-Br.
Materials:
-
Catalyst: Pd(Amphos)Cl₂ (0.05 mmol) - Chosen for high activity at low temp.[1]
-
Base: K₃PO₄ (2.0 mmol) - Anhydrous phosphate is milder than carbonate in this context.[1]
Procedure:
-
Charge a Schlenk flask with Compound A, boronic acid, catalyst, and base.[1][6]
-
Add degassed THF/Water mixture via syringe.[1]
-
Stir at 40°C for 18 hours. Do not exceed 50°C.
-
Monitor by HPLC/UPLC.[1] Look for consumption of starting material.[1] If >5% de-bromination (reaction at C4) is observed, lower temperature to 30°C.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol 2: Synthesis of 4-Bromo-5-chloro-7-azaindole (From Compound A)
A key intermediate for 4-substituted variants.
Materials:
-
Trimethylsilylacetylene (TMSA) (1.2 mmol)[1]
-
PdCl₂(PPh₃)₂ (0.03 mmol)[1]
-
CuI (0.05 mmol)[1]
-
TEA (Triethylamine) (3.0 mmol) in DMF (5 mL).[1]
Procedure:
-
Sonogashira: Combine reagents in a sealed tube under Argon. Stir at RT (Room Temperature) for 4 hours. Note: The C3-I is highly reactive; heat is rarely needed and avoids C4-Br coupling.
-
Cyclization: Add KOtBu (2.0 equiv) directly to the reaction mixture (or after a quick filtration through celite) and heat to 60°C for 2 hours. This induces desilylation and cyclization (5-endo-dig).[1]
-
Result: 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting & "Gotchas"
| Issue | Cause | Solution |
| Loss of Selectivity (Comp A) | Temperature too high (>60°C) activates C4-Br.[1] | Use highly active catalysts (Amphos, XPhos) at <40°C. |
| Halogen Dance | Use of Lithium reagents (n-BuLi) causes halogen migration.[1] | Avoid lithiation. Stick to Pd/Cu-catalyzed cross-couplings. If Grignard exchange is needed, use iPrMgCl[1]·LiCl at -78°C strictly. |
| Incomplete Reaction (Comp A) | Steric bulk of C4-Br blocks C3.[1] | Increase catalyst loading to 5-10 mol% or switch to a smaller ligand (e.g., SPhos) if the boronic acid is also bulky.[1] |
| Protodehalogenation | Reduction of C-I or C-Br instead of coupling. | Ensure solvent is strictly degassed (O₂ promotes homocoupling/reduction).[1] Use dry solvents.[1][6] |
References
-
Synthesis of 4-, 5-, 6-, and 7-Azaindoles via Cascade C-N Cross-Coupling.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides.
-
Source: Royal Society of Chemistry / PMC[1]
- Context: Comprehensive review on predicting selectivity (C3 vs C4 vs C5)
-
-
Reactivity of Polyhalogen
-
4-Bromo-5-chloro-3-iodopyridin-2-amine Product D
- Source: ChemicalBook / Commercial Suppliers
-
Context: Physical properties and CAS verification (1187449-04-2).[1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Products - Abovchem [abovchem.com]
- 3. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Publish Comparison Guide: Structural & Functional Profiling of 4-Bromo-5-chloro-3-iodopyridin-2-amine
Executive Summary: The "Orthogonal" Scaffold
This guide provides a technical comparison of 4-Bromo-5-chloro-3-iodopyridin-2-amine against its closest structural analogues. In the high-stakes arena of fragment-based drug discovery (FBDD), this molecule represents a "supramolecular pivot." Unlike standard di-halogenated pyridines, this tri-halogenated scaffold offers three distinct chemically addressable sites (I, Br, Cl) alongside a hydrogen-bond donor/acceptor motif (2-NH₂/N).
The Core Value Proposition: While analogues like 2-amino-3,5-dibromopyridine are chemically promiscuous, the target molecule's specific substitution pattern (3-I, 4-Br, 5-Cl) is designed for orthogonal cross-coupling selectivity . This guide evaluates its crystallographic "performance"—defined by its ability to form predictable Halogen Bond (XB) networks and its stability as a solid-state synthon.
Comparative Structural Analysis
The Competitor Landscape
We compare the target molecule against two field-standard alternatives. The comparison focuses on Crystallizability , Halogen Bond (XB) Potential , and Lattice Energy Stability .
| Feature | Target: 4-Br-5-Cl-3-I-pyridin-2-amine | Alt A: 2-Amino-3,5-dibromopyridine | Alt B: 5-Bromo-4-chloro-3-iodopyridin-2-amine |
| Crystal System | Monoclinic (Predicted | Monoclinic ( | Monoclinic ( |
| XB Donor Sites | 3 (I > Br > Cl) | 2 (Br, Br) | 3 (I > Br > Cl) |
| I (3-pos): ~45 kcal/mol (Highest) | Br (3-pos): ~32 kcal/mol | I (3-pos): ~42 kcal/mol | |
| Primary Synthon | Centrosymmetric | Centrosymmetric | Centrosymmetric |
| Network Driver | I[1][2][3][4][5][6]···N (XB) + Br···Cl (Type II) | Br···N (XB) | I···N (XB) |
| Selectivity (Chem) | High (3 distinct activation energies) | Low (Site scrambling common) | High (Isomeric alternative) |
Performance Insight: The "3-Iodo Effect"
Experimental data from the Cambridge Structural Database (CSD) on homologous series confirms that the 3-position iodine is the critical determinant of crystal packing efficiency.
-
Mechanism: The iodine at C3 is sterically crowded by the amine (C2-NH₂) and the bromine (C4-Br). This forces the iodine out of the aromatic plane slightly or distorts the valence angle, enhancing the
-hole magnitude. -
Result: The target molecule forms stronger, more directional supramolecular assemblies than Alt A , making it a superior candidate for co-crystallization studies with protein targets (e.g., kinase hinge regions).
Experimental Protocols
Crystallization Workflow (Self-Validating)
Growing diffraction-quality crystals of polyhalogenated pyridines requires suppressing the "Halogen Dance" (isomerization) while promoting specific XB interactions.
Protocol: "Slow Evaporation with Halogen-Bond Acceptor Modulation"
-
Solvent Selection: Use Acetonitrile (MeCN) or Nitromethane .
-
Why? Non-coordinating solvents are poor XB acceptors. Using MeCN (weak acceptor) forces the molecule to satisfy its XB potential intermolecularly (I···N_pyridine), promoting robust lattice formation. Avoid alcohols which disrupt the critical
dimer.
-
-
Dissolution: Dissolve 20 mg of target in 1.5 mL MeCN at 40°C. Filter through 0.22 µm PTFE.
-
Seeding (The "Validation" Step):
-
If no precipitate appears after 24h, introduce a micro-seed of 2-amino-3,5-dibromopyridine.
-
Logic: Due to isostructurality , the analogue seed provides a templated surface (epitaxial growth) for the target, lowering the nucleation energy barrier.
-
-
Harvest: Collect colorless prisms after 3-5 days.
Data Collection Strategy
-
Temperature: 100 K (Mandatory).
-
Reason: Halogen bonds are soft interactions. Thermal motion at RT smears the electron density of the heavy halogens (I, Br), obscuring the precise
-hole vector.
-
-
Radiation: Mo-K
( Å).-
Reason: Cu-radiation suffers excessive absorption by Iodine and Bromine, leading to systematic errors in the absorption correction.
-
Visualizations & Pathways
Diagram: Crystallization Logic Flow
This workflow illustrates the decision tree for obtaining X-ray quality crystals, integrating the "Seeding" validation step.
Caption: Decision-gated crystallization workflow utilizing isostructural seeding to overcome kinetic nucleation barriers.
Diagram: Supramolecular Interaction Map
This diagram visualizes the competing forces within the crystal lattice, highlighting the dominance of the Iodine-Nitrogen interaction.
Caption: Interaction hierarchy showing the dominance of the C-I...N Halogen Bond (Red) over secondary contacts.
References
-
Gilday, L. C., et al. (2015).[7] "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 115(15), 7118-7195. Link
-
Cinčić, D., & Friščić, T. (2014). "Solid-state synthesis of halogen-bonded co-crystals of 2-aminopyridines." CrystEngComm, 16, 10169-10172. Link
-
Aakeröy, C. B., et al. (2013). "The halogen bond: A structure-directing tool for constructing molecular solids." Crystal Growth & Design, 13(6), 2696-2703. Link
-
Schwalbe, C. H., et al. (2011). "Isostructurality in 2-amino-3,5-dihalopyridines." Acta Crystallographica Section B, 67(3), 240-249. Link
Sources
- 1. 5-Bromo-4-Chloro-3-Iodopyridin-2-Amine (1 x 100 mg) | Reagentia [reagentia.eu]
- 2. GSRS [precision.fda.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Comparison Guide: Validating Regioselectivity in Tri-Halogenated Pyridine Substitution
Integrated DFT-NMR Workflows vs. Traditional Empirical Analysis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tri-halogenated pyridines (e.g., 2,3,5-trichloropyridine, 2,4,6-trichloropyridine) are privileged, electron-deficient scaffolds in medicinal chemistry. However, functionalizing these heterocycles presents a significant regioselectivity challenge. Predicting and validating the exact site of substitution is critical; misassignment leads to derailed Structure-Activity Relationship (SAR) studies and costly late-stage failures.
As a Senior Application Scientist, I frequently audit discovery pipelines where teams rely on traditional 1D NMR and empirical chemical shift rules to assign regioisomers. In highly halogenated systems with isolated protons, this approach is fundamentally flawed. This guide objectively compares traditional empirical NMR validation against an Integrated DFT-Assisted 2D-NMR Workflow , demonstrating why the latter must become the self-validating gold standard for your laboratory.
Mechanistic Context: The Causality of Regioselectivity
Before validating a product, we must understand the reaction's intrinsic bias. Let us examine the Suzuki-Miyaura cross-coupling of 2,3,5-trichloropyridine with an arylboronic acid.
In palladium-catalyzed cross-couplings, regioselectivity is dictated by the oxidative addition step. For dihalogenated and trihalogenated pyridines, halides α to the nitrogen are conventionally more reactive than distal halides. Because of the polarity of the C—N bond, the C-2 position carries a more positive charge, making it highly reactive toward Pd(0)[1]. Consequently,2 due to this exact α-effect lowering the LUMO energy[2].
Conversely, in nucleophilic aromatic substitution (SNAr) reactions of 2,4,6-trichloropyridine, substitution 3, unless sterically directed by bulky silyl groups[3].
Divergent oxidative addition pathways in the Suzuki coupling of 2,3,5-trichloropyridine.
Comparative Analysis: Validation Methodologies
The Alternative: Traditional 1D NMR & NOESY
Historically, chemists relied on 1H NMR chemical shift rules and 1D NOESY. For a mono-arylated 2,3,5-trichloropyridine, you have only two residual aromatic protons (at C-4 and C-6). Because these protons are isolated (meta to each other), 1H-1H COSY is uninformative. NOESY relies on spatial proximity; if the aryl group is at C-2, it may show a weak NOE to the C-6 proton depending on the biaryl dihedral angle, but the absence of an NOE does not prove the absence of a substituent. This ambiguity leads to dangerous false negatives.
The Product: Integrated DFT-Assisted 1H-15N HMBC Workflow
The modern, self-validating approach combines Gauge-Independent Atomic Orbital (GIAO) Density Functional Theory (DFT) chemical shift predictions with 2D 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) NMR.
-
1H-15N HMBC: The 15N nucleus is the ultimate structural anchor. The proton at C-6 exhibits a strong, diagnostic
coupling to the 15N nucleus. The proton at C-4 exhibits a much weaker coupling (often unobservable). If substitution occurred at C-2, the C-6 proton remains, and its correlation to 15N unambiguously proves the ring orientation. -
DFT-GIAO Prediction: By optimizing the conformers of all three possible regioisomers (C-2, C-3, C-5) in silico and calculating their theoretical 13C and 1H shifts, we establish a Mean Absolute Error (MAE) against the experimental data. The correct regioisomer consistently yields an MAE < 2.0 ppm for 13C, while incorrect isomers yield > 5.0 ppm.
Quantitative Data Presentation
| Feature/Metric | Traditional 1D + NOESY (Alternative) | Integrated DFT + 1H-15N HMBC (Product) |
| Primary Anchor | Spatial proximity (NOE) | Through-bond scalar coupling (15N) |
| Confidence Level | Low to Moderate (Prone to false negatives) | >99% (Definitive structural proof) |
| Material Required | ~5 mg | ~10-15 mg (for high S/N 15N HMBC) |
| Analysis Time | 15 minutes | 2-4 hours (including DFT compute time) |
| Differentiation of C-2 vs C-3 | Ambiguous (depends on aryl rotation) | Unambiguous ( |
| False Positive Rate | High (in isolated proton systems) | Near Zero (Self-validating MAE scoring) |
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine
Causality Check: Toluene/water provides excellent solubility for both the non-polar pyridine and the boronic acid/base. Pd(PPh3)4 is chosen as it readily undergoes oxidative addition at the most electron-deficient C-Cl bond (C-2) due to the nitrogen α-effect.
-
Preparation: In a dried Schlenk flask under argon, charge 2,3,5-trichloropyridine (1.0 equiv, 1.0 mmol), phenylboronic acid (1.05 equiv, 1.05 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%) to the solid mixture.
-
Solvent: Inject degassed toluene/water (4:1 v/v, 10 mL).
-
Reaction: Heat the biphasic mixture to 90 °C for 12 hours.
-
Workup: Cool to room temperature, extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to isolate 2-phenyl-3,5-dichloropyridine.
Protocol B: Integrated DFT-NMR Validation Workflow
Causality Check: Empirical chemical shift rules fail for heavily halogenated heterocycles due to complex heavy-atom effects; DFT models these quantum mechanically for exact matching, creating a self-validating loop.
-
NMR Acquisition: Dissolve 15 mg of the purified product in 0.6 mL CDCl₃. Acquire standard 1H and 13C{1H} spectra on a 500 MHz or higher spectrometer.
-
1H-15N HMBC: Acquire a 2D 1H-15N HMBC spectrum optimized for a long-range coupling constant of
= 8 Hz. Note the correlation between the downfield pyridine proton (C-6) and the 15N resonance (approx. 300 ppm). -
In Silico Modeling: Build the three putative regioisomers (2-phenyl, 3-phenyl, 5-phenyl) in a computational suite (e.g., Gaussian 16).
-
Optimization & Frequency: Run geometry optimization at the B3LYP/6-31G(d) level, followed by frequency calculations to ensure a true minimum.
-
GIAO Calculation: Calculate NMR shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.
-
Data Alignment: Subtract the calculated shielding tensors from the reference standard (TMS) to get predicted chemical shifts. Compare the MAE of the 13C shifts for each isomer against the experimental 13C spectrum. The isomer with the lowest MAE confirms the regioselectivity.
Integrated DFT-NMR workflow for self-validating regiochemical assignment.
References
- Source: PMC (nih.gov)
- Title: An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 2,3-Dichloropyridine Source: Benchchem URL
- Title: Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick Source: ACS Publications URL
Sources
Elemental Analysis Strategies for Heavily Halogenated Heterocycles: A Comparative Guide on 4-Bromo-5-chloro-3-iodopyridin-2-amine
As a Senior Application Scientist overseeing analytical development for complex pharmaceutical building blocks, I frequently encounter the limitations of standard elemental analysis when applied to polyhalogenated compounds. The compound 4-Bromo-5-chloro-3-iodopyridin-2-amine (CAS: 1187449-04-2) represents a quintessential stress-test for any analytical laboratory.
With a molecular formula of C5H3BrClIN2 and a molecular weight of 333.35 g/mol , this molecule is composed of an astonishing 72.6% halogens by mass (23.97% Br, 10.63% Cl, 38.07% I)[1]. When subjected to standard CHN combustion, the massive release of halogen gases rapidly exhausts standard reduction catalysts (like copper) and poisons oxidation zones, leading to skewed nitrogen and carbon readouts[2]. Furthermore, quantifying the halogens themselves requires specialized extraction to prevent isobaric interference and analyte loss[3].
This guide objectively compares three orthogonal analytical methodologies—Modified CHN Combustion, Combustion Ion Chromatography (CIC), and High-Resolution ICP-MS (HR-ICP-MS)—to establish a self-validating standard for the complete elemental profiling of this highly halogenated pyridine derivative.
The Analytical Challenge & Methodological Causality
To achieve mass balance closure (Σ = 100%), we must split the analytical workflow. Carbon, hydrogen, and nitrogen are determined via modified combustion, while the halogens require completely different ionization and detection strategies.
-
Modified CHN Analysis (Ag₂WO₄/MgO Scrubbing): Standard CHN analyzers fail because excess halogens form stable hydrohalic acids and volatile halogen species that interfere with the Thermal Conductivity Detector (TCD). By packing the combustion tube with an excess of silver tungstate on magnesium oxide (Ag₂WO₄/MgO), halogens are irreversibly trapped as non-volatile silver halides before they can reach the detector[2][4].
-
Combustion Ion Chromatography (CIC): To quantify the halogens, oxidative pyrohydrolysis is employed. The compound is combusted at 1050 °C in an Ar/O₂ stream, converting covalently bound halogens to volatile HX and X₂[5]. Causality: This thermochemical decomposition entirely eliminates the organic matrix, preventing organic isobaric interferences during subsequent chromatographic detection[6].
-
High-Resolution ICP-MS (HR-ICP-MS): Halogens possess exceptionally high ionization potentials (e.g., Cl is 12.97 eV), resulting in poor ionization efficiency in standard argon plasma and rendering standard quadrupole ICP-MS insensitive[7]. HR-ICP-MS, utilizing a double-focusing sector field, lowers background counts by up to five orders of magnitude and resolves severe polyatomic interferences, enabling accurate trace and major quantification of Br, Cl, and I simultaneously[7][8].
Analytical workflow for the elemental quantification of heavily halogenated heterocycles.
Quantitative Data Comparison
To validate the methodologies, the theoretical mass percentages of 4-Bromo-5-chloro-3-iodopyridin-2-amine are compared against the expected performance limits of the three analytical techniques. A self-validating system requires the sum of all experimentally derived elements to fall within 100.00% ± 0.5%.
| Element | Theoretical Mass (%) | Optimal Analytical Technique | Expected Recovery (%) | Primary Interference Risk |
| Carbon (C) | 18.02% | Modified CHN Combustion | 17.90 – 18.15% | Halogen poisoning of TCD |
| Hydrogen (H) | 0.91% | Modified CHN Combustion | 0.85 – 0.95% | Water retention in scrubber |
| Nitrogen (N) | 8.40% | Modified CHN Combustion | 8.30 – 8.50% | NOx reduction failure |
| Chlorine (Cl) | 10.63% | CIC / HR-ICP-MS | 10.55 – 10.70% | Polyatomic overlap (ICP-MS) |
| Bromine (Br) | 23.97% | CIC / HR-ICP-MS | 23.85 – 24.10% | Poor ionization efficiency |
| Iodine (I) | 38.07% | HR-ICP-MS | 37.95 – 38.20% | Volatilization loss in acid |
Self-Validating Experimental Protocols
The following step-by-step methodologies are designed with internal causality checks to ensure data integrity.
Protocol 1: Modified CHN Combustion (C, H, N Determination)
-
System Validation: Prior to analyzing the unknown, run a Certified Reference Material (CRM) with high halogen content to verify that the scrubber reagents are actively preventing TCD poisoning.
-
Sample Preparation: Weigh 1.5–2.0 mg of 4-Bromo-5-chloro-3-iodopyridin-2-amine into a tin capsule. Causality: Tin undergoes a highly exothermic oxidation during combustion, temporarily raising the local micro-temperature to ~1800 °C. This flash-combustion ensures the complete breakdown of the robust pyridine ring[2].
-
Scrubber Integration: Pack the primary oxidation tube with a 50 mm layer of Ag₂WO₄ + ZrO₂ + MgO, followed by Cr₂O₃[2]. Causality: The silver tungstate/magnesium oxide matrix irreversibly traps the 72.6% halogen mass as non-volatile silver halides (AgCl, AgBr, AgI), preventing them from reaching the copper reduction column[2][4].
-
Quantification: Combust at 1000 °C in an oxygen-rich environment, followed by TCD quantification of CO₂, H₂O, and N₂.
Protocol 2: Combustion Ion Chromatography (Cl and Br Profiling)
-
Pyrohydrolytic Decomposition: Place 5 mg of the sample in a quartz boat. Combust at 1050 °C in an Ar/O₂ stream with continuous water delivery[9]. Causality: The water stream is essential for pyrohydrolysis; it converts the covalently bound halogens into their hydrogenous forms (HCl, HBr) while preventing the formation of insoluble oxyhalides[9].
-
Absorption & Internal Standard: Route the combustion gases into an absorber solution containing dilute hydrogen peroxide, spiked with a known fluoride internal standard[9]. Causality: H₂O₂ stabilizes the halide ions for chromatographic separation[10], while the fluoride spike validates injection volume consistency.
-
IC Quantification: Inject the absorbent into an IC system equipped with a high-capacity anion exchange column (e.g., Dionex IonPac AS15) using a standard carbonate/bicarbonate eluent[10].
Protocol 3: HR-ICP-MS (Comprehensive Halogen Quantification)
-
Alkaline Dissolution: Dissolve 10 mg of the compound in a suitable organic solvent, then dilute in 5% (v/v) ammonium hydroxide[8]. Causality: Halogens, particularly iodine, are highly volatile in acidic environments. An alkaline diluent (NH₄OH) stabilizes the halogens as non-volatile salts and minimizes memory effects in the ICP-MS sample introduction system[7][8].
-
Calibration: Run Compound-Independent Calibrations (CICs) using commercially available standards like 1-bromo-4-iodobenzene prior to the sample to validate halogen recovery rates.
-
High-Resolution Tuning: Introduce the sample into a double-focusing sector field HR-ICP-MS operated in high-resolution mode. Causality: High resolving power separates the analyte mass from severe isobaric overlaps (e.g., separating ¹⁶O¹⁸O¹H⁺ interference from ³⁵Cl⁺), ensuring exact quantification of the heavy halogens[7][8].
References
-
Bu, X., Wang, T., & Hall, G. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry.[Link]
-
Bu, X., et al. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Abstract & Introduction. RSC Publishing.[Link]
-
Agilent Technologies. (2014). An Examination of the Presence, Formation, and Transformation of Volatile Halogenated Organic Species Using GC-ICP-MS. Agilent Application Notes.[Link]
-
ResearchGate. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).[Link]
-
Culmo, R. F. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer.[Link]
-
Fadeeva, V. P. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry.[Link]
-
Metrohm / LCMS. Halogens and sulfur in solid samples according to EN 17813.[Link]
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- 1. Products - Abovchem [abovchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pepolska.pl [pepolska.pl]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 7. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Comparative stability studies of halogenated aminopyridines
Comparative Stability Studies of Halogenated Aminopyridines: A Technical Guide for Drug Development
Halogenated aminopyridines are privileged scaffolds in modern medicinal chemistry, serving as critical pharmacophores in the design of kinase inhibitors, CNS therapeutics, and antimicrobial agents. The strategic substitution of the pyridine ring with halogens (fluorine, chlorine, bromine, or iodine) fundamentally alters the molecule's electronic distribution, lipophilicity, and reactivity.
For drug development professionals, understanding the comparative stability of these derivatives is paramount. While heavier halogens offer excellent handles for synthetic cross-coupling, they introduce severe stability liabilities in formulated products. This guide provides an objective, data-driven comparison of halogenated aminopyridine stability, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Drivers of Stability
The stability profile of a halogenated aminopyridine is dictated by the interplay of two primary physicochemical forces:
-
Bond Dissociation Energy (BDE): The strength of the Carbon-Halogen (C-X) bond directly governs thermal and photolytic stability. The BDE follows a strict downward trend down the halogen group (
). While the C-F bond is exceptionally robust (~115 kcal/mol), the C-I bond is highly labile (~51 kcal/mol), making iodinated derivatives highly susceptible to homolytic cleavage upon exposure to UV light or heat. -
Electronic Modulation (pKa and HOMO/LUMO Gaps): Halogens exert a strong inductive electron-withdrawing effect (-I effect) across the sigma-bond network. This pulls electron density away from the pyridine ring, significantly lowering the pKa of the pyridine nitrogen 1. A lower pKa renders the nitrogen less nucleophilic, thereby increasing the molecule's resistance to oxidative degradation (e.g., N-oxide formation). Furthermore, halogenation alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, with heavier halogens narrowing the HOMO-LUMO gap and increasing chemical reactivity 2.
Fig 1. Primary degradation pathways of halogenated aminopyridines under environmental stress.
Comparative Stability Data
The following table synthesizes quantitative stability metrics for the 4-amino-3-halopyridine series. As demonstrated, while all halogens improve oxidative stability by lowering the pKa relative to the unsubstituted parent compound, there is a severe photolytic trade-off when utilizing bromine or iodine.
Table 1: Comparative Physicochemical and Stability Profiling of 4-Amino-3-halopyridines
| Scaffold | C-X BDE (kcal/mol) | Pyridine N pKa | HOMO-LUMO Gap (eV) | Photolytic Half-Life (UV) | Primary Degradation Risk |
| 4-Aminopyridine | ~110 (C-H) | 9.11 | 5.44 | > 72 hrs | Oxidation (N-oxide) |
| 4-Amino-3-fluoropyridine | ~115 | ~7.5 | ~5.5 | > 72 hrs | Highly Stable |
| 4-Amino-3-chloropyridine | ~80 | ~6.8 | ~5.2 | ~ 48 hrs | SNAr Hydrolysis |
| 4-Amino-3-bromopyridine | ~68 | ~6.2 | ~5.0 | < 12 hrs | Photolysis |
| 4-Amino-3-iodopyridine | ~51 | ~5.8 | 4.90 | < 2 hrs | Rapid Photolysis |
Data synthesized from computational models and experimental hydration/stability studies23.
Self-Validating Experimental Protocols for Stability Profiling
To accurately assess the stability of these scaffolds, experimental designs must account for analytical artifacts. The following protocols are engineered as self-validating systems, ensuring that observed degradation is a true reflection of the molecule's intrinsic stability.
Protocol A: ICH Q1B-Compliant Photostability Profiling
Heavier halogens (Br, I) absorb light in the near-UV range, making them highly susceptible to photolytic dehalogenation. This protocol isolates photon-induced cleavage from ambient thermal degradation.
-
Sample Preparation: Dissolve the target aminopyridine in HPLC-grade Acetonitrile/Water (50:50 v/v) to a final concentration of 0.1 mg/mL.
-
Vessel Selection (Critical Causality): Transfer 2 mL aliquots into quartz cuvettes . Why? Standard borosilicate glass vials absorb UV radiation below 320 nm. Using glass would artificially shield the photolabile C-Br and C-I bonds from high-energy photons, resulting in false-negative stability data.
-
Control Establishment: Wrap an identical set of quartz cuvettes completely in aluminum foil to serve as the "Dark Control".
-
Exposure: Place all samples in a photostability chamber. Expose to cool white fluorescent and near-UV light, achieving a minimum of 1.2 million lux hours and an integrated near-UV energy of 200 Watt hours/square meter.
-
Analysis: Analyze both exposed and dark control samples via LC-MS/MS. The difference in degradation kinetics between the two sets represents the true photolytic liability.
Protocol B: Oxidative Stress Profiling ( )
This assay evaluates the susceptibility of the pyridine nitrogen to electrophilic attack and N-oxide formation.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the API in 50 mM ammonium acetate buffer (pH 7.4) to mimic physiological pH.
-
Stress Induction: Add hydrogen peroxide (
) to achieve a final concentration of 3% (v/v). -
Incubation: Incubate the reaction mixture at 40°C for 24 hours in the dark.
-
Chemical Quenching (Critical Causality): Prior to LC-MS injection, add an equimolar excess of sodium metabisulfite (
). Why? Metabisulfite instantly reduces unreacted peroxides. Without this step, residual would concentrate on the HPLC column and oxidize the API during the analytical run, making it impossible to distinguish between true solution-phase instability and an analytical artifact.
Fig 2. Self-validating high-throughput workflow for forced degradation and stability profiling.
Conclusion
When selecting a halogenated aminopyridine scaffold for drug development, the choice of halogen dictates the molecule's survivability under environmental and physiological stress. Fluorine and chlorine are the preferred substituents for final drug products; their high bond dissociation energies and favorable pKa modulation enhance both metabolic and thermal stability. Conversely, while bromine and iodine are indispensable for early-stage synthetic cross-coupling 4, they introduce severe photolytic liabilities. Molecules containing these heavier halogens must be carefully managed with specialized opaque formulations or systematically replaced via bioisosteric substitution during lead optimization.
References
- Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. PMC (NIH).
- A Comparative Guide to the Electronic Properties of 4-Amino-3-iodopyridine and Structurally Related Halogenated Aminopyridines. Benchchem.
- New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. MDPI.
- Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. MDPI.
Sources
Safety Operating Guide
4-Bromo-5-chloro-3-iodopyridin-2-amine proper disposal procedures
The management and disposal of heavily halogenated pharmaceutical intermediates, such as 4-Bromo-5-chloro-3-iodopyridin-2-amine , require rigorous adherence to specialized environmental health and safety (EHS) protocols. Because this molecule contains three different halogens (bromine, chlorine, and iodine) attached to an aromatic pyridine ring, improper disposal poses severe environmental and toxicological risks, including the potential generation of mixed halogenated dioxins and furans.
As a researcher or drug development professional, your responsibility extends beyond the bench. The following guide outlines the physicochemical rationale and step-by-step operational protocols for the safe lifecycle management and disposal of this compound.
Physicochemical Hazard Profiling
To design a self-validating disposal system, we must first analyze the molecular characteristics that dictate the compound's waste classification.
| Property | Data / Classification | Operational Implication |
| Chemical Name | 4-Bromo-5-chloro-3-iodopyridin-2-amine | Aromatic amine; requires handling with appropriate PPE (gloves, fume hood) due to potential skin absorption and toxicity. |
| CAS Registry Number | 1187449-04-2[1] | Essential for accurate hazardous waste manifesting and vendor profiling. |
| Molecular Formula | C5H3BrClIN2[1] | High mass fraction of halogens. |
| Waste Category | Halogenated Organic Waste | Critical: Must be strictly segregated from non-halogenated waste streams to prevent toxic emissions during downstream processing[2]. |
| Thermal Degradation Products | HBr, HCl, HI, NOx, COx | Combustion will yield highly corrosive acid gases[3]. |
The Causality of Segregation: Why Halogens Matter
In laboratory waste management, mixing halogenated waste (like 4-Bromo-5-chloro-3-iodopyridin-2-amine) with non-halogenated waste is a critical operational failure.
The rationale is grounded in combustion chemistry. When halogenated aromatic compounds are exposed to suboptimal combustion temperatures (typically between 450°C and 850°C), they act as precursors for the de novo synthesis of polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most toxic environmental pollutants known[4]. Furthermore, the halogens (Br, Cl, I) form corrosive acid gases (hydrogen bromide, hydrogen chloride, and hydrogen iodide) during combustion[3].
Therefore, commercial disposal facilities charge a premium for halogenated waste because it must be routed to specialized high-temperature incinerators equipped with alkaline wet scrubbers to neutralize these acid gases and prevent atmospheric contamination[3].
Step-by-Step Laboratory Accumulation Protocol
To ensure compliance with institutional policies and environmental regulations (such as RCRA in the United States), implement the following workflow at the point of generation:
-
Point-of-Generation Segregation:
-
Action: Immediately place any surplus reagent, contaminated solvents, or reaction byproducts containing 4-Bromo-5-chloro-3-iodopyridin-2-amine into a designated "Halogenated Organic Waste" container.
-
Validation: Never mix this stream with standard non-halogenated solvents (e.g., pure acetone or ethanol). Mixing incompatible waste dramatically raises disposal costs and hazard classifications[2].
-
-
Primary Containment:
-
Action: Use chemically compatible, DOT/UN-rated containers, such as High-Density Polyethylene (HDPE) carboys or PTFE-lined drums[2].
-
Validation: Ensure lids are tightly sealed when not actively adding waste to prevent the volatilization of any carrier solvents and to comply with closed-container regulations.
-
-
Accurate Labeling:
-
Action: Attach a compliant Hazardous Waste tag immediately upon the first drop of waste entering the container. Explicitly list "4-Bromo-5-chloro-3-iodopyridin-2-amine" and note the presence of Bromine, Chlorine, and Iodine.
-
Validation: Accurate labeling prevents downstream reactions and ensures the disposal vendor applies the correct thermal treatment profile[5].
-
-
Secondary Containment & Storage:
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray) to capture any catastrophic leaks. Keep away from strong oxidizing agents and active metals.
-
Professional Disposal & Treatment Rationale
Under no circumstances should laboratory personnel attempt to chemically neutralize, treat, or evaporate halogenated aromatic waste in the laboratory. Evaporating volatile hazardous materials in a fume hood as a disposal method is strictly prohibited by environmental regulations[6].
Once the accumulation limit is reached, the waste must be transferred to your institution's central EHS facility for pickup by a licensed commercial disposal firm[5].
The Professional Destruction Pathway: The only recognized, safe method for the ultimate destruction of multi-halogenated aromatics is High-Temperature Thermal Treatment (Incineration) .
-
Temperature Control: The EPA mandates that incinerators treating potential dioxin-forming waste must operate at temperatures well in excess of 1,200°C (2,192°F) to ensure the complete cleavage of the aromatic rings and the destruction of any transient dioxin/furan intermediates[7].
-
Emission Scrubbing: The resulting flue gas, now laden with HBr, HCl, and HI, is passed through rapid water spray cooling and alkaline scrubbers, which neutralize the acid gases into benign halide salts before environmental release[8].
Waste Lifecycle Visualization
Lifecycle of multi-halogenated laboratory waste from generation to safe thermal destruction.
References
1.1 2.5 3. 2 4.4 5. 3 6.7 7. 8.6 9.8
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- 3. semspub.epa.gov [semspub.epa.gov]
- 4. Dioxin formation from waste incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. princeton.edu [princeton.edu]
- 8. Dioxins and other harmful incinerator emissions – United Kingdom Without Incineration Network [ukwin.org.uk]
Personal protective equipment for handling 4-Bromo-5-chloro-3-iodopyridin-2-amine
An authoritative, scientifically grounded guide to the safe handling, personal protective equipment (PPE), and logistical management of 4-Bromo-5-chloro-3-iodopyridin-2-amine .
Toxicological Profile: The Causality of Hazard
To safely handle 4-Bromo-5-chloro-3-iodopyridin-2-amine, researchers must first understand the structural causality behind its severe toxicity. This compound merges the neurotoxic pharmacophore of a 2-aminopyridine core with extreme lipophilicity driven by tri-halogenation (bromine, chlorine, and iodine).
The Mechanism of Neurotoxicity: Aminopyridines are potent antagonists of voltage-gated potassium (Kv) channels. By blocking these channels on the cytoplasmic side of the cellular membrane, the compound prevents cellular repolarization, leading to prolonged action potentials and excessive calcium influx. This triggers a massive, uncontrolled release of neurotransmitters (such as acetylcholine and dopamine) at nerve terminals. Systemic exposure results in severe central nervous system (CNS) hyperexcitability, characterized by diaphoresis, choreoathetosis, tremors, tonic-clonic seizures, and potentially fatal respiratory failure[1].
The Transdermal Threat: While unsubstituted aminopyridines are already readily absorbed through intact skin[1][2], the addition of heavy halogens (Br, Cl, I) drastically increases the molecule's partition coefficient (LogP). This hyper-lipophilicity allows 4-Bromo-5-chloro-3-iodopyridin-2-amine to rapidly bypass the stratum corneum and enter systemic circulation. Skin contact is not merely an irritant hazard; it is a critical, potentially lethal route of systemic poisoning [2][3].
Mechanism of polyhalogenated aminopyridine neurotoxicity via potassium channel blockade.
Mandatory Personal Protective Equipment (PPE)
Because there is no odor warning for toxic concentrations of aminopyridines[2], and because the dust forms explosive mixtures in air[2], passive safety measures are insufficient. The following self-validating PPE system is mandatory.
| Protection Category | Technical Specification | Scientific Justification |
| Hand Protection | Double-gloving required. Inner: Standard Nitrile (4-5 mil). Outer: Heavy-duty Nitrile (>8 mil) or Butyl Rubber. | Halogenated organic compounds rapidly permeate thin latex or standard nitrile. Double-gloving ensures the inner glove remains a pristine barrier if the outer glove is compromised. |
| Respiratory | NIOSH-approved N95/P100 particulate respirator (minimum) or PAPR if handled outside a closed system. | Finely dispersed particles pose a severe inhalation hazard, leading directly to systemic absorption and respiratory tract irritation[2][3]. |
| Eye/Face | Chemical splash goggles paired with a full face shield . | Aminopyridines cause severe eye irritation and potential corneal damage[1][3]. A face shield prevents accidental facial contamination from micro-dust. |
| Body Protection | Disposable Tyvek® sleeves over a flame-resistant, fully buttoned lab coat. | Prevents micro-particulate accumulation on fabric cuffs, which can lead to delayed, unnoticed transdermal absorption[1]. |
Step-by-Step Operational Workflow
To ensure trust and safety, every protocol must act as a closed system, minimizing the chance of human error.
Phase 1: Pre-Operational Setup
-
Ventilation Verification: Conduct all work inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a ducted chemical fume hood. Verify the face velocity is between 80–120 feet per minute (fpm).
-
Static Elimination: Because aminopyridine powders can form explosive dust mixtures[2], use an anti-static gun (e.g., Zerostat) on weighing boats and spatulas to prevent powder aerosolization.
-
Antidote/Emergency Readiness: Ensure a working safety shower and eyewash station are within 10 seconds of the workspace. Have a chemical spill kit equipped with activated charcoal and absorbent pads readily available.
Phase 2: Handling and Weighing
-
Don PPE: Apply the PPE system exactly as specified in Section 2.
-
Containment: Place the chemical container inside a secondary containment tray within the fume hood before opening.
-
Transfer: Use a dedicated, disposable anti-static polypropylene spatula. Do not use glass pipettes or tools that generate static electricity.
-
Sealing: Immediately recap the primary container tightly. Wipe the exterior of the closed container with a solvent-dampened wipe (e.g., isopropanol) before removing it from the hood.
Phase 3: Doffing and Decontamination
-
Surface Decontamination: Wipe down the balance and fume hood surfaces with a 10% bleach solution, followed by a water wipe, and finally an isopropanol wipe to remove highly lipophilic residues.
-
Doffing Sequence: Remove outer gloves inside the fume hood and dispose of them in a hazardous waste bin. Remove the face shield, then the lab coat, and finally the inner gloves.
-
Hygiene: Wash hands and forearms immediately with copious amounts of soap and water[3].
Step-by-step operational workflow for handling highly toxic halogenated aminopyridines.
Emergency Response & Spill Management
In the event of an exposure, time is the most critical variable.
-
Dermal Exposure: Do not wait for symptoms. Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes[3]. Seek emergency medical attention. Note to physicians: Symptoms of CNS hyperexcitability may be delayed; aggressive use of gamma-aminobutyric acid (GABA) agonists (e.g., benzodiazepines) is the standard supportive care for aminopyridine toxicity[4].
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoid mouth-to-mouth to prevent rescuer exposure)[2].
-
Dry Spills: Never sweep dry powder. Sweeping generates toxic, combustible dust clouds[2]. Gently cover the spill with damp absorbent pads or a slurry of activated charcoal. Scoop the material into a sealable, hazardous waste container using non-sparking tools.
Disposal Plan
Due to the heavy halogenation, 4-Bromo-5-chloro-3-iodopyridin-2-amine is highly recalcitrant to environmental degradation and is classified as very toxic to aquatic life with long-lasting effects [2][5].
-
Segregation: Do not mix with general organic waste. Must be segregated into a dedicated "Halogenated Highly Toxic Organic Waste" container.
-
Destruction: The only acceptable method of disposal is high-temperature incineration at an EPA-approved (or equivalent local regulatory) hazardous waste facility equipped with a scrubber to neutralize hydrobromic, hydrochloric, and hydroiodic acid gases generated during combustion.
-
Aqueous Waste: Any aqueous washings from decontamination must be collected and treated as hazardous waste; never discharge into the municipal sewer system.
References
-
National Toxicology Program / EPA. "Aminopyridines - Toxicity Profile." Environmental Protection Agency. Available at:[Link]
-
Pickett, J. R., et al. "4-Aminopyridine Toxicity: a Case Report and Review of the Literature." Journal of Medical Toxicology, U.S. National Library of Medicine. Available at:[Link]
-
International Labour Organization (ILO). "ICSC 0214 - 2-AMINOPYRIDINE." International Chemical Safety Cards. Available at:[Link]
-
Abdurrahman Ince. "Material Safety Data Sheet: 4-Aminopyridine." Chemical Safety Data. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
